molecular formula C38H32N2O5 B6594556 Fmoc-Asn(Trt)-OH-13C4,15N2 CAS No. 1217456-18-2

Fmoc-Asn(Trt)-OH-13C4,15N2

Cat. No.: B6594556
CAS No.: 1217456-18-2
M. Wt: 602.6 g/mol
InChI Key: KJYAFJQCGPUXJY-XZCRTNELSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Asn(Trt)-OH-13C4,15N2 is a useful research compound. Its molecular formula is C38H32N2O5 and its molecular weight is 602.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i24+1,34+1,35+1,36+1,39+1,40+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAFJQCGPUXJY-XZCRTNELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118921
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217456-18-2
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217456-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Core Applications of ¹³C and ¹⁵N Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have become indispensable tools in modern biological and chemical research.[1] These non-radioactive isotopes permit the precise tracking and quantification of amino acids and their metabolic products within complex biological systems.[1] By substituting natural carbon (¹²C) or nitrogen (¹⁴N) atoms with their heavier stable isotopes, researchers can distinguish and trace molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth overview of the fundamental applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and protein structure determination.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for accurate protein quantification in proteomics.[1][3] It allows for the comparison of protein abundance between different cell populations under various experimental conditions.[1]

Principle

The core principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid.[1][3] One population is grown in a "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is cultured in a "heavy" medium with a ¹³C or ¹⁵N labeled counterpart (e.g., ¹³C₆-Arginine).[1][4] Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population.[5]

After the desired experimental treatment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin.[6] The resulting peptide mixtures are then analyzed by mass spectrometry. Since peptides from the "heavy" and "light" populations are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer by a specific mass shift corresponding to the incorporated heavy isotope.[4] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two cell populations.[4][7]

Key Applications in Drug Development
  • Target Identification and Validation: SILAC can identify proteins that change in abundance upon drug treatment, helping to pinpoint potential drug targets and validate their engagement.

  • Biomarker Discovery: By comparing the proteomes of healthy versus diseased cells or pre- and post-treatment samples, SILAC can uncover protein biomarkers for disease diagnosis, prognosis, and response to therapy.[8]

  • Understanding Drug Mechanism of Action: SILAC-based proteomics can reveal downstream effects of a drug on cellular pathways and protein networks, providing insights into its mechanism of action.

Quantitative Data Presentation

The primary quantitative output of a SILAC experiment is the ratio of heavy to light peptide intensities, which corresponds to the fold change in protein abundance. This data is typically presented in tables that include protein identification, gene names, sequence coverage, number of unique peptides identified, the calculated protein ratio (e.g., Heavy/Light), and statistical significance (p-value).

Protein IDGene NameSequence Coverage (%)Unique PeptidesH/L Ratiop-valueRegulation
P02768ALB78451.050.85Unchanged
P60709ACTB92280.980.91Unchanged
P12345TGTX65153.210.001Upregulated
Q67890DRGY58110.450.005Downregulated

Table 1: Example of quantitative data presentation from a SILAC experiment comparing a drug-treated sample (Heavy) to a control sample (Light).

Experimental Protocol: Two-Plex SILAC

This protocol provides a general workflow for a two-plex SILAC experiment using human cell lines.

  • Cell Culture and Labeling:

    • Culture one population of cells in "light" SILAC medium containing natural lysine (B10760008) and arginine.

    • Culture the second population in "heavy" SILAC medium containing ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine.

    • Ensure cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acids. This can be verified by a preliminary MS analysis.[9]

  • Experimental Treatment:

    • Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations separately.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion of the combined protein sample with trypsin.

  • Peptide Fractionation and Desalting:

    • Fractionate the resulting peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

    • Desalt the peptide fractions using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to quantify the heavy-to-light ratios.[5]

    • Perform statistical analysis to determine the significance of protein abundance changes.

SILAC_Workflow SILAC Experimental Workflow A Cell Culture (Light Medium) C Experimental Treatment (Control) A->C B Cell Culture (Heavy Medium) D Experimental Treatment (e.g., Drug) B->D E Combine Cell Lysates (1:1) C->E D->E F Protein Digestion (Trypsin) E->F G Peptide Fractionation & Desalting F->G H LC-MS/MS Analysis G->H I Data Analysis (Quantification) H->I

Figure 1: SILAC experimental workflow.

Metabolic Flux Analysis (MFA) with ¹³C-Labeled Amino Acids

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell.[10][11] By introducing a substrate labeled with the stable isotope ¹³C, researchers can trace the path of carbon atoms through various metabolic pathways.[11]

Principle

In ¹³C-MFA, cells are cultured in a medium containing a ¹³C-labeled substrate, such as glucose or glutamine.[10] As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites, including amino acids. After a period of growth to ensure isotopic steady-state, cellular proteins are harvested and hydrolyzed to release the constituent amino acids.[12]

The distribution of ¹³C within the carbon skeleton of these amino acids, known as the mass isotopomer distribution (MID), is measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[11] This experimental MID data is then used in conjunction with a stoichiometric model of the cell's metabolic network to estimate the intracellular metabolic fluxes.[9] Computational software is used to find the set of fluxes that best explains the observed labeling patterns.[9]

Key Applications in Drug Development
  • Identifying Drug Effects on Metabolism: ¹³C-MFA can reveal how a drug candidate alters metabolic pathways in cancer cells or other disease models, providing insights into its therapeutic potential and mechanism of action.

  • Optimizing Bioprocesses: In the production of protein-based drugs (biologics), ¹³C-MFA can be used to understand and optimize the metabolism of the host cells (e.g., CHO cells) to improve product yield and quality.

  • Discovering Novel Metabolic Liabilities: By mapping the metabolic landscape of diseased cells, ¹³C-MFA can identify unique metabolic dependencies that can be targeted for therapeutic intervention.

Quantitative Data Presentation

The output of a ¹³C-MFA experiment is a flux map, which presents the calculated rates for the reactions in the metabolic model. These are often presented relative to a key uptake rate (e.g., glucose uptake). Confidence intervals are also calculated to indicate the precision of the flux estimates.

ReactionAbbreviationFlux (relative to Glucose uptake)95% Confidence Interval
Glucose -> G6PHK100-
G6P -> 6PGG6PDH30.5[28.1, 32.9]
F6P -> G3PTKT115.2[13.5, 16.9]
PYR -> AcCoAPDH85.7[82.3, 89.1]
aKG -> SuccCoAAKGDH95.4[91.8, 99.0]

Table 2: Example of a partial flux map from a ¹³C-MFA experiment, showing reaction fluxes in central carbon metabolism relative to the glucose uptake rate.

Experimental Protocol: ¹³C-MFA

This protocol outlines the general steps for a ¹³C-MFA experiment in cultured mammalian cells.

  • Experimental Design:

    • Define the metabolic network of interest and the specific fluxes to be quantified.

    • Select an appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) that will provide the most informative labeling patterns for the pathways under investigation.[9]

  • Tracer Experiment:

    • Culture cells in a defined medium containing the selected ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.[9]

  • Sample Collection and Preparation:

    • Rapidly quench metabolism and harvest the cells.

    • Hydrolyze cellular protein to release amino acids.

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Isotopic Labeling Measurement:

    • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid. This provides the raw data on the ¹³C labeling patterns.[9]

  • Flux Estimation:

    • Construct a stoichiometric model of the relevant metabolic pathways.

    • Use specialized software (e.g., Metran, 13CFLUX) to estimate the intracellular fluxes by fitting the model to the measured mass isotopomer distributions.[9]

  • Statistical Analysis:

    • Perform statistical analyses to assess the goodness of fit of the estimated fluxes and to calculate confidence intervals for each flux value.[9]

MFA_Workflow 13C-Metabolic Flux Analysis Workflow A Experimental Design (Tracer Selection) B 13C Labeling Experiment A->B C Metabolite Extraction & Protein Hydrolysis B->C D GC-MS or LC-MS Analysis C->D E Mass Isotopomer Distribution (MID) Data D->E G Flux Estimation (Computational) E->G F Metabolic Model Construction F->G H Statistical Analysis & Flux Map G->H NMR_Workflow Protein Structure Determination by NMR Workflow A 13C, 15N Isotopic Labeling B Protein Expression & Purification A->B C NMR Sample Preparation B->C D Multidimensional NMR Data Acquisition C->D E Resonance Assignment D->E F Structural Restraint Generation E->F G Structure Calculation & Refinement F->G H Structure Validation G->H

References

A Technical Guide to Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in Peptide Synthesis and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the isotopically labeled amino acid Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂, a critical reagent for modern peptide synthesis and quantitative proteomics. We will explore its chemical properties, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its application in studying protein-protein interactions, using the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a case study.

Product Specifications and Physicochemical Properties

Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is a stable isotope-labeled derivative of asparagine, where four carbon atoms are replaced with ¹³C and both nitrogen atoms are replaced with ¹⁵N. This labeling introduces a defined mass shift, making it an invaluable tool for quantitative mass spectrometry. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the trityl (Trt) group protects the side-chain amide, preventing undesirable side reactions during peptide synthesis.[1][2]

Table 1: Physicochemical Properties of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

PropertyValue
Molecular Formula C₃₄[¹³C]₄H₃₂[¹⁵N]₂O₅
Molecular Weight ~602.63 g/mol
Isotopic Purity Typically ≥98% for ¹⁵N and ≥99% for ¹³C
Chemical Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and DCM
Storage 2-8°C, protected from light and moisture

Note: Exact values may vary slightly between suppliers.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ into a peptide chain follows the standard Fmoc/tBu solid-phase synthesis strategy.[1][3] The workflow involves sequential steps of deprotection, coupling, and washing, culminating in the cleavage of the peptide from the resin and removal of all protecting groups.

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

  • Swelling: Place the resin in a reaction vessel and swell in N,N-Dimethylformamide (DMF) for at least 1 hour at room temperature. This allows for optimal reaction kinetics.

Fmoc Deprotection
  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[4]

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Coupling of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

Due to the steric hindrance of the trityl group, a potent coupling reagent such as HATU is recommended for efficient incorporation.[4][5][6]

  • Activation: In a separate vial, dissolve Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and vortex briefly. Pre-activation time should be minimized to avoid racemization.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

Capping (Optional)

If the ninhydrin test indicates incomplete coupling after a repeated coupling step, any unreacted N-terminal amines should be capped to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Chain Elongation

Repeat the deprotection (2.2) and coupling (2.3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Trt group from the labeled asparagine. A standard cleavage cocktail containing Trifluoroacetic acid (TFA) is used.[7][8]

  • Final Fmoc Deprotection: Ensure the Fmoc group from the N-terminal amino acid has been removed.

  • Resin Washing and Drying: Wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation for peptides containing trityl-protected residues is Reagent B :

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)[9]

    • TIS acts as a scavenger to trap the released trityl cations, preventing side reactions.[8]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours. Note that N-terminal Asn(Trt) residues may require a longer cleavage time for complete deprotection.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and then dry the crude peptide. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Quantitative Proteomics: A Case Study of the EGFR Signaling Pathway

Stable isotope-labeled peptides are powerful tools for quantifying protein levels and studying protein-protein interactions in complex biological samples.[11] A peptide synthesized with Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ can be used as an internal standard in mass spectrometry-based assays to accurately measure the abundance of its unlabeled counterpart.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[12][13][14] Upon binding of its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating downstream signaling cascades.[13][14] Key protein-protein interactions in the EGFR pathway include the recruitment of:

  • Grb2 (Growth factor receptor-bound protein 2): Binds to phosphorylated EGFR and recruits SOS (Son of Sevenless), which in turn activates the Ras-MAPK pathway.[13]

  • Shc (Src homology 2 domain-containing transforming protein): Another adaptor protein that can link EGFR to the Ras-MAPK pathway.[14]

  • STATs (Signal Transducer and Activator of Transcription): Directly phosphorylated by EGFR, leading to their dimerization, nuclear translocation, and regulation of gene expression.[13][15]

Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.[12]

Experimental Workflow for Studying EGFR Protein-Protein Interactions

A stable isotope-labeled peptide corresponding to a specific interaction domain of an EGFR binding partner can be synthesized using the protocols described above. This labeled peptide can then be used in a quantitative pull-down assay coupled with mass spectrometry to identify and quantify proteins that interact with this specific domain.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Quantitative Pull-down Assay cluster_analysis Mass Spectrometry Analysis s1 SPPS with Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ s2 Cleavage & Deprotection s1->s2 s3 Purification (RP-HPLC) s2->s3 s4 Characterization (MS) s3->s4 a1 Immobilize Labeled Peptide on Beads s4->a1 a2 Incubate with Cell Lysate a1->a2 a3 Wash to Remove Non-specific Binders a2->a3 a4 Elute Bound Proteins a3->a4 an1 Protein Digestion (e.g., Trypsin) a4->an1 an2 LC-MS/MS Analysis an1->an2 an3 Protein Identification & Quantification an2->an3 end end an3->end Identify EGFR and Interacting Partners

Caption: Workflow for studying protein-protein interactions using a labeled peptide.

Visualization of the EGFR Signaling Pathway

The following diagram illustrates the key protein-protein interactions at the plasma membrane upon EGFR activation.

EGFR_pathway cluster_membrane Plasma Membrane EGFR EGFR EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerizes & Autophosphorylates Grb2 Grb2 EGFR_dimer->Grb2 Recruits Shc Shc EGFR_dimer->Shc Recruits STAT STAT EGFR_dimer->STAT Recruits & Phosphorylates EGF EGF EGF->EGFR Binds SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Ras->Downstream Shc->Grb2 Recruits STAT->Downstream

Caption: Key protein-protein interactions in the EGFR signaling pathway.

By synthesizing a labeled peptide that mimics the binding site of Grb2 on EGFR, for example, researchers can quantitatively study the dynamics of this interaction under various cellular conditions, such as in the presence of different drugs, providing valuable insights for drug development.

This technical guide provides a comprehensive framework for the utilization of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in advanced peptide synthesis and its application in elucidating complex biological pathways. The detailed protocols and visualized workflows serve as a practical resource for researchers aiming to leverage the power of stable isotope labeling in their scientific endeavors.

References

A Technical Guide to Isotopic Enrichment in Fmoc-Asn(Trt)-OH for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of isotopically enriched Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH). It details the applications, analytical methodologies for determining isotopic enrichment, and practical workflows for its use in quantitative proteomics and other advanced research areas.

Introduction to Isotopically Enriched Fmoc-Asn(Trt)-OH

Isotopically labeled amino acids are powerful tools in modern biological and chemical research. By replacing naturally abundant isotopes (e.g., ¹²C, ¹⁴N) with their heavier, stable counterparts (e.g., ¹³C, ¹⁵N), researchers can introduce a unique mass signature into peptides and proteins.[1] This "heavy" version of the molecule is chemically identical to its natural or "light" counterpart but is distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Fmoc-Asn(Trt)-OH is a commonly used derivative of asparagine in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the bulky trityl (Trt) group protects the side-chain amide, preventing undesirable side reactions during peptide synthesis.[3] Furthermore, Fmoc-Asn(Trt)-OH offers improved solubility in standard peptide synthesis solvents compared to its unprotected counterpart.[3] The use of isotopically enriched Fmoc-Asn(Trt)-OH, such as ¹³C and/or ¹⁵N labeled variants, is crucial for applications requiring precise quantification of asparagine-containing peptides and proteins.

Quantitative Data on Commercially Available Isotopically Enriched Fmoc-Asn(Trt)-OH

Several suppliers offer isotopically labeled Fmoc-Asn(Trt)-OH with specified levels of isotopic and chemical purity. This data is crucial for ensuring the accuracy and reproducibility of quantitative experiments. Below is a summary of typical specifications for commercially available labeled products.

Product NameIsotopic LabelingIsotopic Purity (atom %)Chemical Purity (%)Mass Shift
Fmoc-Asn(Trt)-OH-¹⁵N₂¹⁵N at both nitrogen atoms≥ 98%≥ 95%M+2
Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂¹³C at all four carbon atoms of the asparagine backbone and ¹⁵N at both nitrogen atoms≥ 99% ¹³C, ≥ 98% ¹⁵N≥ 95%M+6

Table 1: Representative quantitative data for commercially available isotopically enriched Fmoc-Asn(Trt)-OH. Data compiled from various supplier specifications.[4][5][6]

Core Applications in Research and Drug Development

The primary application of isotopically enriched Fmoc-Asn(Trt)-OH is in quantitative proteomics, where it is used to synthesize stable isotope-labeled (SIL) peptides.[7] These SIL peptides serve as internal standards for the accurate quantification of target peptides and proteins in complex biological samples.[8]

Key applications include:

  • Absolute Quantification (AQUA): In this workflow, a known quantity of a SIL peptide, synthesized using labeled Fmoc-Asn(Trt)-OH, is spiked into a biological sample. The target protein is then proteolytically digested, and the resulting native peptides are analyzed by LC-MS/MS alongside the SIL internal standard. The ratio of the signal intensities between the light (native) and heavy (SIL) peptides allows for precise absolute quantification of the target peptide, and by extension, the parent protein.[8]

  • Biomarker Discovery and Validation: SIL peptides are instrumental in validating potential protein biomarkers. By accurately quantifying changes in protein abundance between healthy and diseased states, researchers can identify and validate proteins with diagnostic or prognostic value.[6]

  • Pharmacokinetic Studies: Labeled peptides can be used as tracers in pharmacokinetic analyses to monitor the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.[1]

  • NMR Structural Studies: While less common for this specific derivative, isotopically labeled amino acids are fundamental for NMR-based structural biology.[1] They enable the determination of the three-dimensional structures of peptides and proteins in solution.

Experimental Protocols

Synthesis of a Stable Isotope-Labeled Peptide using Fmoc-Asn(Trt)-OH

This protocol outlines the general steps for incorporating isotopically labeled Fmoc-Asn(Trt)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Isotopically labeled Fmoc-Asn(Trt)-OH (e.g., Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents: e.g., HBTU/HOBt or DIC/Oxyma

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the desired Fmoc-protected amino acid (in this case, the isotopically labeled Fmoc-Asn(Trt)-OH) and coupling reagents in DMF.

    • Add the activator base (DIPEA) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a ninhydrin (B49086) test.

    • Wash the resin with DMF (3-5 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and incubate with agitation for 2-3 hours at room temperature.

    • Filter the solution to separate the peptide-containing cleavage mixture from the resin.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, discard the ether, and repeat the wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable buffer and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Determination of Isotopic Enrichment by Mass Spectrometry

This protocol provides a general workflow for analyzing the isotopic enrichment of the synthesized SIL peptide using LC-MS.

Materials:

  • Purified SIL peptide

  • Unlabeled (light) counterpart peptide (for comparison, optional)

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

Procedure:

  • Sample Preparation: Dissolve the purified SIL peptide in Solvent A to a final concentration of approximately 1 pmol/µL.

  • LC-MS Analysis:

    • Inject a suitable amount of the peptide solution (e.g., 1-5 µL) onto an appropriate LC column (e.g., C18).

    • Elute the peptide using a gradient of Solvent B.

    • Acquire mass spectra in full scan mode with high resolution to accurately determine the mass-to-charge ratio (m/z) of the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the heavy peptide.

    • Examine the mass spectrum corresponding to the eluting peptide.

    • Identify the isotopic cluster of the peptide. The most abundant peak will correspond to the peptide containing the fully enriched amino acid.

    • Calculate the isotopic enrichment by comparing the intensities of the peaks corresponding to the fully labeled peptide and any partially labeled or unlabeled species. Specialized software can be used for this analysis.[9]

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the use of isotopically enriched Fmoc-Asn(Trt)-OH.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_qc Quality Control cluster_application Application start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple Labeled Fmoc-Asn(Trt)-OH deprotection->coupling repeat_coupling Couple Subsequent Amino Acids coupling->repeat_coupling Repeat n times cleavage Cleavage & Deprotection (TFA Cocktail) repeat_coupling->cleavage purification RP-HPLC Purification cleavage->purification ms_analysis LC-MS Analysis purification->ms_analysis enrichment_check Verify Isotopic Enrichment ms_analysis->enrichment_check spike_in Spike SIL Peptide into Biological Sample enrichment_check->spike_in digestion Proteolytic Digestion spike_in->digestion quant_ms Quantitative LC-MS/MS digestion->quant_ms data_analysis Data Analysis (Light/Heavy Ratio) quant_ms->data_analysis result Absolute Protein Quantification data_analysis->result

Caption: Experimental workflow from peptide synthesis to protein quantification.

logical_relationship cluster_reagents Core Reagents cluster_process Key Processes cluster_output Primary Outputs labeled_aa Isotopically Labeled Fmoc-Asn(Trt)-OH spps Solid-Phase Peptide Synthesis (SPPS) labeled_aa->spps unlabeled_aa Unlabeled Fmoc-Amino Acids unlabeled_aa->spps resin Solid Support Resin resin->spps sil_peptide SIL Peptide (Internal Standard) spps->sil_peptide lcms Liquid Chromatography- Mass Spectrometry (LC-MS) data_proc Data Processing lcms->data_proc quant_data Quantitative Protein Data data_proc->quant_data sil_peptide->lcms

Caption: Logical relationship of components in quantitative proteomics.

References

A Technical Guide to Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂: Suppliers, Purity, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the selection of high-quality, isotopically labeled amino acids is critical. Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is a key reagent utilized in the synthesis of peptides, particularly for applications requiring quantitative analysis by mass spectrometry or nuclear magnetic resonance (NMR). This guide provides an in-depth overview of available suppliers, purity specifications, and the experimental protocols for its primary application in solid-phase peptide synthesis (SPPS).

Supplier and Purity Overview

The procurement of high-purity Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is fundamental to the successful synthesis of well-defined peptides. Several reputable suppliers offer this isotopically labeled amino acid derivative. The table below summarizes the available quantitative data on supplier offerings and their respective purities.

SupplierCatalog NumberChemical PurityIsotopic PurityAdditional Information
MedChemExpress HY-W002327S96.9%[1]Not explicitly statedProvided with a data sheet, COA, and SDS.[1]
Sigma-Aldrich 668745 / 668753≥95% (CP)99 atom % ¹³C, 98 atom % ¹⁵NSuitable for bio NMR and peptide synthesis.
BOC Sciences BLP-00057195% (CP)[]99% atom ¹³C; 98% atom ¹⁵N[]Labeled analogue of Fmoc-Asn(Trt)-OH.[]
ChemPep -Not explicitly statedNot explicitly statedLabeled CAS #: 1217456-18-2.[3]
American Custom Chemicals Corporation (via ChemicalBook) BAR000108495.00%[4]Not explicitly stated-

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the asparagine side chain is crucial for preventing dehydration and subsequent aspartimide formation, a common side reaction during peptide synthesis.[5] The Fmoc protecting group on the α-amino group provides a base-labile handle that allows for the stepwise elongation of the peptide chain under mild conditions.

Experimental Protocol: General Fmoc-SPPS Cycle

The following is a generalized protocol for the incorporation of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ into a growing peptide chain on a solid support. Specific reaction times and reagent equivalents may need to be optimized based on the peptide sequence and resin.

1. Resin Preparation and Swelling:

  • The appropriate solid support (e.g., Wang resin, Rink amide resin) is placed in a reaction vessel.

  • The resin is swelled in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes to ensure accessibility of the reactive sites.[6]

2. Fmoc Deprotection:

  • The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.[6]

  • This deprotection step is typically performed in two stages: a short initial treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10 minutes) to ensure complete removal of the Fmoc group.[7]

  • Following deprotection, the resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene byproduct.[6]

3. Amino Acid Coupling:

  • In a separate vessel, the incoming Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ (typically 3-5 equivalents relative to the resin loading) is activated.

  • Activation is achieved using a coupling reagent such as HBTU, HATU, or HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).[6]

  • The activated amino acid solution is then added to the deprotected resin.

  • The coupling reaction is allowed to proceed for 1-2 hours with agitation to form the new peptide bond.[7]

4. Washing:

  • After the coupling reaction, the resin is extensively washed with DMF to remove excess reagents and byproducts.[6]

  • A final wash with a solvent like dichloromethane (B109758) (DCM) is often performed to prepare the resin for the next cycle.[7]

This four-step cycle is repeated for each subsequent amino acid in the peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trt group) are removed using a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers.[6]

Visualization of Key Processes

To further elucidate the role and application of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂, the following diagrams illustrate the logical workflow of its use in SPPS and as an internal standard.

sp_ps_workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin Load First AA Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA_Resin->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ + Coupling Reagents) Washing1->Coupling Washing2 4. Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Repeat for each AA Cleavage Final Cleavage & Deprotection (TFA) Washing2->Cleavage Final Cycle Peptide Labeled Peptide Cleavage->Peptide

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

internal_standard_workflow cluster_synthesis Peptide Synthesis & Sample Prep cluster_analysis Quantitative Analysis Unlabeled_Peptide Synthesize Unlabeled Peptide (Analyte) Sample Biological or Experimental Sample Unlabeled_Peptide->Sample Labeled_Peptide Synthesize Labeled Peptide (Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂) Spike Spike Known Amount of Labeled Peptide into Sample Labeled_Peptide->Spike Sample->Spike Analysis LC-MS or NMR Analysis Spike->Analysis Quantification Quantify Unlabeled Peptide by Comparing Signal to Labeled Internal Standard Analysis->Quantification

Use of Labeled Peptide as an Internal Standard.

References

An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of isotopically labeled amino acids. Ensuring the integrity of these critical reagents is paramount for the accuracy and reproducibility of experimental results in fields ranging from proteomics and metabolomics to drug development. This document details recommended storage conditions, handling procedures to prevent degradation and contamination, and experimental protocols for purity and stability analysis.

Core Principles of Storage and Stability

Isotopically labeled amino acids, while chemically similar to their unlabeled counterparts, are valuable reagents that require careful storage to maintain their isotopic enrichment and chemical purity.[1] The primary factors influencing their stability are temperature, moisture, and light.

Storage Conditions

For optimal stability, isotopically labeled amino acids in solid form should be stored in a cool, dark, and dry environment.

Table 1: Recommended Storage Conditions for Solid Isotopically Labeled Amino Acids

ParameterRecommendationRationale
Temperature Room temperature or refrigerated (2-8°C) is suitable for many common labeled amino acids.[][3] For long-term storage, -20°C is recommended, especially for amino acids prone to degradation.[4]Lower temperatures slow down chemical degradation reactions.
Humidity Store in a desiccated environment.Moisture can accelerate hydrolysis and other degradation pathways. Some amino acids are hygroscopic.
Light Protect from light by storing in opaque containers or in the dark.Light, particularly UV light, can induce photochemical degradation in aromatic amino acids like tryptophan and phenylalanine.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for sensitive compounds.Oxygen can lead to oxidation of certain amino acid side chains, such as methionine and cysteine.

Solutions of isotopically labeled amino acids are generally less stable than the solid forms and should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -20°C or -80°C.[6] It is important to note that repeated freeze-thaw cycles can lead to degradation of some amino acids.[7]

Stability and Degradation

The stability of amino acids can be compromised by several chemical degradation pathways, including oxidation, deamidation, and decarboxylation.[8][9] The rate of these reactions is influenced by the specific amino acid, storage conditions, and the presence of contaminants.

Table 2: Stability of Amino Acids in Solution Under Various Conditions

Amino AcidConditionObservationReference
Glutamine Serum, 24 hours at 22°CNoticeably elevated levels[7]
Arginine Rat plasma, 24 weeks at -70°C (not deproteinized)32% decrease[10]
Ornithine Rat plasma, 24 weeks at -70°C (not deproteinized)30% increase[10]
Fumarate (in standard mix) Frozen storage (-20°C)Progressive degradation after three weeks[6]
Cystine Frozen storage (-20°C)Major deviations from the median of measured values[6]
Adenosine and Glutathione Up to 10 freeze-thaw cyclesShowed technical variability across aliquots[6]

Note: This table presents data from studies on amino acids in biological matrices or standard mixes, which may not perfectly reflect the stability of pure, solid isotopically labeled amino acids. However, it provides valuable insights into their relative stabilities.

Handling Procedures

Proper handling of isotopically labeled amino acids is crucial to prevent contamination, ensure accurate measurements, and minimize waste of these expensive materials.

General Handling Precautions
  • Always wear powder-free gloves and a clean lab coat.

  • Handle the compounds in a clean, draft-free environment, such as a laminar flow hood, to minimize contamination from dust and other airborne particles.

  • Use dedicated spatulas and weighing papers for each compound to prevent cross-contamination.

  • Avoid leaving containers open for extended periods.

Protocol for Weighing and Dissolving

Given the small quantities often required, a meticulous approach to weighing and dissolving is essential.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture on the cold powder.

  • Weighing:

    • Use a calibrated analytical balance with a draft shield.

    • Tare a clean, appropriate weighing vessel (e.g., a microcentrifuge tube or a piece of anti-static weighing paper).

    • Carefully transfer a small amount of the amino acid to the weighing vessel using a clean, dedicated spatula.

    • Record the exact weight.

  • Dissolving:

    • Add the desired solvent to the weighing vessel containing the amino acid.

    • If a weighing paper was used, carefully transfer the powder to a clean vial before adding the solvent.

    • Vortex or sonicate the solution until the amino acid is completely dissolved. The choice of solvent will depend on the specific amino acid and the intended application. For many amino acids, a slightly acidic aqueous solution (e.g., 0.1 N HCl) can aid in dissolution.[11]

  • Storage of Stock Solutions:

    • Store stock solutions in tightly sealed vials at -20°C or -80°C.

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Experimental Workflows and Signaling Pathways

Isotopically labeled amino acids are instrumental in elucidating complex biological processes. Below are examples of experimental workflows and a signaling pathway where these compounds are applied.

SILAC Experimental Workflow

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique.[12]

SILAC_Workflow cluster_CellCulture Cell Culture A Population 1: 'Light' Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) C Apply Experimental Condition to One Population A->C B Population 2: 'Heavy' Medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) B->C D Combine Equal Amounts of Protein Lysates C->D E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis: Identify Peptides and Quantify Heavy/Light Ratios F->G

SILAC Experimental Workflow

¹³C-Metabolic Flux Analysis Workflow

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system.

MFA_Workflow A Cell Culture with ¹³C-labeled Substrate (e.g., ¹³C-Glucose) B Achieve Metabolic and Isotopic Steady State A->B C Harvest Cells and Hydrolyze Proteins B->C D Derivatize Amino Acids C->D E GC-MS or LC-MS/MS Analysis of Amino Acid Isotopomers D->E F Computational Modeling and Flux Estimation E->F

¹³C-Metabolic Flux Analysis Workflow

Leucine (B10760876) Activation of the mTOR Signaling Pathway

Isotopically labeled leucine can be used to trace its role in activating the mTORC1 complex, a key regulator of cell growth and protein synthesis.[3][8][13][14][15]

mTOR_Pathway Leucine Leucine (e.g., ¹³C-Leucine) Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTPases Rag GTPases (RagA/B-GTP, RagC/D-GDP) GATOR1->Rag_GTPases activates GTPase activity mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Leucine Activation of mTORC1

Experimental Protocols for Quality Control

Regular quality control of isotopically labeled amino acids is essential to ensure the reliability of experimental data.

Protocol for Purity Analysis by HPLC-MS

This protocol outlines a general method for determining the chemical and isotopic purity of a labeled amino acid.

Materials:

  • Isotopically labeled amino acid sample

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • C18 reversed-phase HPLC column

  • HPLC system coupled to a high-resolution mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the labeled amino acid at approximately 1 mg/mL in a suitable solvent (e.g., water or 0.1 N HCl).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 5-10 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile using a UV detector (e.g., at 210 nm) and the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Acquire data in full scan mode over a mass range that includes the expected masses of the labeled amino acid and any potential impurities.

    • Analyze the mass spectrum of the main peak to confirm the mass and isotopic enrichment of the labeled amino acid.

  • Data Analysis:

    • Calculate the chemical purity by determining the area percentage of the main peak in the chromatogram.

    • Assess the isotopic purity by analyzing the mass distribution of the main peak.

Protocol for an Accelerated Stability Study

This protocol provides a framework for assessing the stability of a solid isotopically labeled amino acid under stressed conditions.[5][16][17]

Materials:

  • Solid isotopically labeled amino acid

  • Climate-controlled stability chambers

  • HPLC-MS system for purity analysis

Procedure:

  • Sample Preparation:

    • Aliquot the solid amino acid into several clean, sealed vials.

  • Storage Conditions:

    • Place the vials in stability chambers at accelerated conditions (e.g., 40°C/75% relative humidity).

    • Store a control set of vials at the recommended long-term storage condition (e.g., -20°C in a desiccator).

  • Time Points:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[5]

  • Analysis:

    • At each time point, analyze the purity of the sample using the HPLC-MS protocol described in section 4.1.

    • Visually inspect the sample for any changes in appearance (e.g., color, clumping).

  • Data Analysis:

    • Plot the purity of the amino acid as a function of time for each storage condition.

    • Identify and quantify any significant degradation products that appear over time.

    • This data can be used to estimate the shelf-life of the compound under different storage conditions.

By adhering to these guidelines for storage, handling, and quality control, researchers can ensure the integrity of their isotopically labeled amino acids, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Molecular Weight of Isotopically Labeled Fmoc-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed breakdown of the molecular weight determination for Fmoc-Asn(Trt)-OH and its isotopically labeled variant, Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Molecular Composition and Isotopic Abundance

The foundational step in determining the molecular weight of a compound is understanding its atomic composition and the atomic weights of its constituent elements. The molecular formula for the standard, unlabeled Fmoc-Asn(Trt)-OH is C₃₈H₃₂N₂O₅.[1][2]

The molecular weight of the isotopically labeled version, Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂, is calculated by substituting the atomic weights of the naturally abundant isotopes with those of the specified heavy isotopes. For this calculation, we will replace four Carbon-12 (¹²C) atoms with Carbon-13 (¹³C) and two Nitrogen-14 (¹⁴N) atoms with Nitrogen-15 (B135050) (¹⁵N).

Data Presentation: Atomic Weights

The following table summarizes the standard atomic weights of the constituent elements and the precise masses of the relevant isotopes used in the calculations.

Element/IsotopeStandard Atomic Weight (Da)Isotopic Mass (Da)
Hydrogen (H)1.0080[3][4]-
Carbon (C)12.011[5][6]-
Carbon-12 (¹²C)-12.000000000
Carbon-13 (¹³C)-13.003354835[7][8]
Nitrogen (N)14.007[9]-
Nitrogen-14 (¹⁴N)-14.003074004[10]
Nitrogen-15 (¹⁵N)-15.000108898[11][12]
Oxygen (O)15.999[13][14]-

Experimental Protocols: Molecular Weight Calculation

The molecular weight is calculated using a summation of the atomic weights of all atoms in the molecule. For the isotopically labeled compound, a precise calculation requires substituting the masses of the most abundant light isotopes with the masses of the heavy isotopes.

Methodology for Standard Fmoc-Asn(Trt)-OH

The molecular weight of the standard (unlabeled) Fmoc-Asn(Trt)-OH (C₃₈H₃₂N₂O₅) is calculated as follows:

  • (Number of C atoms × Standard Atomic Weight of C) + (Number of H atoms × Standard Atomic Weight of H) + (Number of N atoms × Standard Atomic Weight of N) + (Number of O atoms × Standard Atomic Weight of O)

  • (38 × 12.011) + (32 × 1.0080) + (2 × 14.007) + (5 × 15.999)

  • 456.418 + 32.256 + 28.014 + 79.995 = 596.683 Da

This calculated value is consistent with the commonly cited molecular weight of approximately 596.67 g/mol .

Methodology for Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

For the isotopically labeled compound, we start with the precise monoisotopic mass of the standard compound and then adjust for the isotopic substitution. The monoisotopic mass is calculated using the mass of the most abundant isotope for each element (¹H, ¹²C, ¹⁴N, ¹⁶O).

  • Calculate the monoisotopic mass of standard Fmoc-Asn(Trt)-OH:

    • (38 × 12.000000000) + (32 × 1.007825032) + (2 × 14.003074004) + (5 × 15.994914620)

    • 456.000000000 + 32.250401024 + 28.006148008 + 79.974573100 = 596.231122132 Da

  • Calculate the mass difference for isotopic substitution:

    • Mass difference for four ¹³C atoms: 4 × (Mass of ¹³C - Mass of ¹²C) = 4 × (13.003354835 - 12.000000000) = 4.01341934 Da

    • Mass difference for two ¹⁵N atoms: 2 × (Mass of ¹⁵N - Mass of ¹⁴N) = 2 × (15.000108898 - 14.003074004) = 1.994069788 Da

  • Calculate the final molecular weight of the labeled compound:

    • Monoisotopic mass of standard compound + Total mass difference

    • 596.231122132 + 4.01341934 + 1.994069788 = 602.23861126 Da

Summary of Molecular Weights

CompoundMolecular FormulaMolecular Weight (Da)
Fmoc-Asn(Trt)-OHC₃₈H₃₂N₂O₅596.683
Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂[¹³C₄,¹²C₃₄]H₃₂[¹⁵N₂,¹⁴N₀]O₅602.239

Visualization of the Calculation Workflow

The following diagram illustrates the logical steps taken to determine the molecular weight of the isotopically labeled compound.

G A Start: Define Molecular Formula C38H32N2O5 B Retrieve Atomic Weights (Standard and Isotopic) A->B C Calculate Standard Molecular Weight B->C D Calculate Monoisotopic Mass of Standard Compound B->D G End: Final Molecular Weights Standard: 596.683 Da Labeled: 602.239 Da C->G E Calculate Mass Difference for Isotopic Substitution (4 x 13C, 2 x 15N) D->E Input for substitution F Calculate Final Molecular Weight of Labeled Compound D->F Base mass E->F F->G

Caption: Workflow for calculating the molecular weight of standard and isotopically labeled Fmoc-Asn(Trt)-OH.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The incorporation of stable isotopes such as ¹³C and ¹⁵N into peptides is a powerful tool for a variety of research applications, including quantitative proteomics, structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, and as internal standards for mass spectrometry-based assays.[1][2][3][4] The protocols provided herein are applicable to both the isotopically labeled and unlabeled forms of Fmoc-Asn(Trt)-OH.

Introduction to Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is an isotopically labeled amino acid derivative used in SPPS. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions.[5][6] The trityl (Trt) group protects the side-chain amide of asparagine, preventing potential side reactions such as dehydration to a nitrile during activation and coupling.[7] The Trt group is labile to strong acids and is typically removed during the final cleavage of the peptide from the resin.[5] The incorporation of four ¹³C and two ¹⁵N atoms results in a mass increase of 6 Da compared to the unlabeled counterpart, enabling its use as an internal standard in quantitative mass spectrometry.[1]

Key Applications

The use of peptides synthesized with Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ offers significant advantages in various research areas:

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteins.[8][9] While SILAC is primarily an in vivo labeling method, peptides synthesized with isotopically labeled amino acids serve as excellent internal standards for absolute quantification of proteins in complex biological samples.[8][9]

  • Structural Biology (NMR): Isotope labeling is crucial for protein structure and dynamics studies by NMR.[10][11] The incorporation of ¹⁵N and ¹³C allows for the use of multidimensional heteronuclear NMR experiments to determine the three-dimensional structure of peptides and proteins.[11][12]

  • Kinase Activity Assays: Peptides containing isotopically labeled amino acids can be synthesized as substrates for protein kinases. The phosphorylation of these peptides can be monitored by mass spectrometry, providing a sensitive and specific method for measuring kinase activity.

Data Presentation: Quantitative Parameters in SPPS

The success of SPPS is dependent on high efficiency at each step of the synthesis. The following table summarizes typical quantitative parameters for the use of Fmoc-Asn(Trt)-OH in SPPS. The isotopic labeling is not expected to significantly alter the chemical reactivity and thus similar efficiencies are expected for Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂.

ParameterTypical ValueMethod of DeterminationNotes
Resin Loading 0.2 - 1.0 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on the type of resin used.
Coupling Efficiency >99%Kaiser Test or UV-Vis spectrophotometryCan be sequence-dependent. For difficult couplings, extended reaction times or double coupling may be necessary.
Fmoc Deprotection Yield >99%UV-Vis spectrophotometryMonitored by the absorbance of the fulvene-piperidine adduct.[6]
Final Cleavage Yield 70-95%Gravimetric analysis after precipitationDependent on peptide sequence and cleavage cocktail.
Crude Peptide Purity 60-90%RP-HPLCHighly sequence-dependent. Purification is typically required.

Experimental Protocols

The following are detailed protocols for the key steps in SPPS using Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂. These protocols are suitable for both manual and automated peptide synthesis.

Resin Swelling
  • Place the desired amount of resin (e.g., Wang, Rink Amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine (B6355638) in DMF to the swelled resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

This protocol describes a standard coupling procedure using HBTU/HOBt activation.

  • In a separate vial, dissolve Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

  • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

Final Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. For peptides containing Trt-protected asparagine, a standard TFA-based cocktail with scavengers is recommended.

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry under vacuum.

  • Prepare a cleavage cocktail. A common choice is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides without other sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be used.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. A longer cleavage time may be required for complete removal of the Trt group from N-terminal asparagine residues.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Mandatory Visualizations

SPPS Workflow for Incorporation of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Iterative Synthesis Cycle cluster_FinalSteps Final Steps Resin Start with Resin (e.g., Wang, Rink Amide) Swell Swell Resin in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 2. Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ (HBTU/HOBt/DIPEA in DMF) Wash1->Coupling 3. Wash2 Wash with DMF Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Wash Final Wash (DCM) & Dry Wash2->Final_Wash 4. Cleavage Cleavage & Deprotection (TFA/Scavengers) Final_Wash->Cleavage 5. Precipitation Precipitate with Cold Ether Cleavage->Precipitation 6. Purification Purify Peptide (RP-HPLC) Precipitation->Purification 7. End End Purification->End Final Labeled Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a labeled amino acid.

Application Workflow: Protein Kinase A (PKA) Activity Assay

PKA_Assay_Workflow cluster_synthesis Peptide Substrate Synthesis cluster_assay Kinase Assay cluster_analysis Analysis SPPS Synthesize PKA Substrate Peptide (e.g., LRRASLG) with Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ Purify Purify and Characterize Labeled Peptide SPPS->Purify Incubate Incubate Labeled Peptide with PKA and ATP Purify->Incubate Quench Quench Reaction Incubate->Quench MS_Analysis Analyze by Mass Spectrometry (LC-MS/MS) Quench->MS_Analysis Quantify Quantify Phosphorylated vs. Non-phosphorylated Peptide MS_Analysis->Quantify Result Result Quantify->Result Determine PKA Activity

Caption: Workflow for a Protein Kinase A (PKA) activity assay using a synthesized labeled peptide.

References

Application Notes and Protocols for Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂, a stable isotope-labeled amino acid, in quantitative proteomics experiments, particularly focusing on its application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While standard SILAC commonly employs labeled arginine and lysine (B10760008), the use of labeled asparagine can offer unique advantages for studying specific proteins and post-translational modifications.

Introduction to Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is a derivative of the amino acid asparagine, chemically protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and at the side chain amide with a trityl (Trt) group.[1][2] The core asparagine molecule is isotopically labeled with four ¹³C atoms and two ¹⁵N atoms.[3][4][5] This heavy-isotope labeling allows for the differentiation of proteins and peptides containing this amino acid from their unlabeled ("light") counterparts by mass spectrometry.

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where the protecting groups prevent unwanted side reactions.[6][7][] However, for use in metabolic labeling techniques like SILAC, these protecting groups must be removed to yield the free, isotopically labeled asparagine.

Application in SILAC Experiments

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[9][10][11] It involves growing two populations of cells in media that are identical except for the presence of either a "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acid.[1][12] After several cell divisions, the heavy amino acid is fully incorporated into the proteome of one cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the relative protein abundance is determined by the ratio of heavy to light peptide signals in the mass spectrometer.[13]

While lysine and arginine are the most commonly used amino acids in SILAC due to the specificity of trypsin digestion,[10] using labeled asparagine can be advantageous for:

  • Targeted analysis of asparagine-rich proteins: Enhancing the quantification of specific proteins of interest.

  • Studying post-translational modifications involving asparagine: Such as N-linked glycosylation and deamidation.

  • Complementing traditional SILAC: Providing an additional channel for multiplexed experiments.

Experimental Protocols

Deprotection of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ to Yield L-Asparagine-¹³C₄,¹⁵N₂

To use Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in SILAC, the Fmoc and Trt protecting groups must be removed. This is a two-step process.

Step 1: Fmoc Group Removal

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Dissolution: Dissolve the Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in a minimal amount of DMF.

  • Deprotection: Add the 20% piperidine/DMF solution to the dissolved amino acid. A typical ratio is 10 mL of piperidine solution per gram of protected amino acid.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.[12]

  • Removal of Reagents: Evaporate the piperidine and DMF under vacuum.

Step 2: Trt Group Removal

  • Reagent Preparation: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Deprotection: Add the TFA cleavage cocktail to the residue from Step 1.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction time may need to be extended to 4 hours for complete removal of the Trt group from asparagine.[3][5]

  • Precipitation: After the reaction is complete, precipitate the deprotected amino acid by adding cold diethyl ether.

  • Washing and Drying: Centrifuge the mixture to pellet the precipitated amino acid. Wash the pellet several times with cold diethyl ether to remove residual TFA and scavengers. Dry the final product under vacuum.

  • Purity Check: Confirm the purity and identity of the final L-Asparagine-¹³C₄,¹⁵N₂ product using techniques such as NMR or mass spectrometry.

Deprotection_Workflow Start Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ Step1 Fmoc Removal (20% Piperidine in DMF) Start->Step1 Intermediate H-Asn(Trt)-OH-¹³C₄,¹⁵N₂ Step1->Intermediate Step2 Trt Removal (95% TFA, 2.5% H₂O, 2.5% TIS) Intermediate->Step2 End L-Asparagine-¹³C₄,¹⁵N₂ (Ready for SILAC media) Step2->End SILAC_Workflow cluster_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Grow cells in 'Light' Medium (Light Asn) Treatment Experimental Treatment Light_Culture->Treatment Heavy_Culture Grow cells in 'Heavy' Medium (Heavy Asn-¹³C₄,¹⁵N₂) Lysis Cell Lysis Heavy_Culture->Lysis Treatment->Lysis Mix Mix Equal Protein Amounts (1:1) Lysis->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Peptide ID & Quant) LCMS->Data Signaling_Pathway Drug Drug Treatment Receptor Receptor Drug->Receptor inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF activates Gene Target Gene Expression TF->Gene

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with 13C4,15N2-Asn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling combined with mass spectrometry has become an indispensable tool for accurate and reproducible quantification of peptides and proteins in complex biological samples. The use of amino acids with incorporated heavy isotopes, such as ¹³C and ¹⁵N, allows for the generation of internal standards that are chemically identical to their endogenous counterparts but distinguishable by mass. This application note provides a detailed overview and experimental protocols for the use of L-Asparagine-¹³C₄,¹⁵N₂ (13C4,15N2-Asn) in targeted quantitative proteomics workflows.

The incorporation of four ¹³C and two ¹⁵N atoms in asparagine results in a mass shift of +6 Da compared to the light, unlabeled asparagine. This significant mass difference allows for clear resolution in the mass spectrometer, enabling precise quantification even in complex matrices. This methodology is particularly valuable in drug development and clinical research for biomarker validation, pharmacokinetic studies, and determining the stoichiometry of protein complexes.

A critical consideration when working with asparagine-containing peptides is the potential for deamidation, a common post-translational modification where the side-chain amide group of asparagine is converted to a carboxylic acid, resulting in the formation of aspartic or isoaspartic acid. This modification leads to a mass shift and can complicate data analysis if not properly accounted for. Careful optimization of sample preparation conditions, such as pH and temperature, is crucial to minimize artefactual deamidation.

Application: Targeted Quantification of NRF2 Signaling Pathway Proteins

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a key transcription factor that regulates the cellular antioxidant response. Under oxidative stress, NRF2 translocates to the nucleus and activates the expression of a battery of cytoprotective genes. Dysregulation of the NRF2 pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Targeted proteomics using stable isotope-labeled internal standards, such as peptides containing 13C4,15N2-Asn, allows for the precise and accurate quantification of key proteins in the NRF2 signaling pathway, providing insights into disease mechanisms and the effects of therapeutic interventions.

Quantitative Data Presentation

The following table presents representative quantitative data from a targeted proteomics experiment analyzing key proteins in the NRF2 signaling pathway in a human cell line model. In this example, cells were treated with an NRF2 activator, and the fold change in protein abundance was measured relative to untreated control cells. Synthetic peptides containing 13C4,15N2-Asn corresponding to proteotypic peptides of the target proteins were used as internal standards for absolute quantification.

Target ProteinUniProt IDProteotypic Peptide Sequence (containing Asn)ConditionMean Protein Abundance (fmol/µg protein)Standard DeviationFold Change (Treated/Control)p-value
NRF2Q16236AN SVYTLNSPGASQControl15.22.1--
Treated42.54.82.80<0.01
KEAP1Q14145DLVN RSDSLQDSLRControl89.79.3--
Treated85.28.10.95>0.05
NQO1P15559FGYVN SLQEPETHFLControl250.122.5--
Treated725.365.82.90<0.01
HMOX1P09601GN VLSSEVKEHVRControl45.85.1--
Treated183.219.64.00<0.001
GCLCP48506LN ITHQDKAIEGLAARControl112.412.3--
Treated292.231.52.60<0.01

Experimental Protocols

Sample Preparation from Cell Culture

This protocol outlines the steps for preparing protein lysates from cultured cells for targeted proteomic analysis using 13C4,15N2-Asn labeled peptides as internal standards.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade

  • Quenching solution (5% formic acid)

  • 13C4,15N2-Asn labeled synthetic peptides (internal standards)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold lysis buffer to the cell culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonication: Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.

  • Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the lysate with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.

    • Spike in the 13C4,15N2-Asn labeled internal standard peptides at a known concentration.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Cleanup:

    • Acidify the peptide solution with formic acid to pH < 3.

    • Activate an SPE C18 cartridge with methanol, followed by equilibration with 0.1% formic acid.

    • Load the peptide sample onto the cartridge.

    • Wash the cartridge with 0.1% formic acid.

    • Elute the peptides with 50% acetonitrile (B52724) in 0.1% formic acid.

  • Sample Concentration: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system with a nano-flow pump

  • Reversed-phase C18 analytical column

  • High-resolution Orbitrap or Q-TOF mass spectrometer

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 35% B over 60 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 300 nL/min

MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Data Acquisition Mode: Targeted MS/MS (Parallel Reaction Monitoring - PRM)

  • MS1 Resolution: 60,000

  • MS2 Resolution: 15,000

  • Collision Energy: Optimized for each target peptide

  • Inclusion List: A list of precursor m/z values for both the light (endogenous) and heavy (13C4,15N2-Asn labeled) peptides.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis quant Protein Quantification lysis->quant red_alk Reduction & Alkylation quant->red_alk spike Spike-in 13C4,15N2-Asn Peptides red_alk->spike digest Tryptic Digestion spike->digest cleanup Peptide Cleanup (SPE) digest->cleanup lcms LC-MS/MS Analysis (Targeted PRM) cleanup->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant_analysis Quantification & Statistical Analysis data_proc->quant_analysis

Caption: Experimental workflow for targeted proteomics.

nrf2_pathway cluster_nucleus stress Oxidative Stress keap1_nrf2 KEAP1-NRF2 Complex stress->keap1_nrf2 induces conformational change ub Ubiquitination keap1_nrf2->ub inhibits nrf2 NRF2 keap1_nrf2->nrf2 releases ub->nrf2 targets proteasome Proteasomal Degradation nrf2->proteasome nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) genes Cytoprotective Genes (NQO1, HMOX1, GCLC) are->genes activates transcription of nrf2_nuc->are binds to

Caption: Simplified NRF2 signaling pathway.

Application Notes and Protocols for NMR Spectroscopy with ¹³C,¹⁵N Labeled Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. The use of stable isotope labeling, particularly with ¹³C and ¹⁵N, is fundamental for simplifying complex spectra and enabling advanced multi-dimensional experiments, especially for proteins larger than 10 kDa.

Asparagine, with its amide side chain, plays critical roles in protein structure through hydrogen bonding, protein-protein interactions, and as a key node in metabolic pathways. Labeling asparagine residues with ¹³C and ¹⁵N provides unique probes to investigate these functions. The ¹⁵N-labeled side-chain amide yields a distinct peak in a ¹H-¹⁵N HSQC spectrum, offering a sensitive reporter of the local environment. This document provides an overview of the applications, experimental protocols, and data interpretation related to NMR studies involving ¹³C,¹⁵N labeled asparagine.

Key Applications

Uniform or selective incorporation of ¹³C and ¹⁵N-labeled asparagine is instrumental in a variety of advanced NMR applications:

  • Protein Resonance Assignment: Isotopic labeling is a prerequisite for sequential backbone and side-chain resonance assignment using triple-resonance experiments (e.g., HNCO, HNCACB, HCCH-TOCSY).[1][2] These experiments establish connectivity between adjacent residues, which is the first step for any detailed NMR study. The distinct chemical shifts of the asparagine side-chain amide group (δ and ε nitrogens and associated protons) provide unambiguous starting points or confirmation checks during the assignment process.[3]

  • Structural Studies: Once assigned, the chemical shifts of asparagine's backbone and side-chain nuclei provide valuable information on the local secondary structure. Furthermore, Nuclear Overhauser Effect (NOE) experiments on labeled samples are used to measure short-range inter-proton distances, which are essential constraints for calculating a protein's three-dimensional structure.

  • Analysis of Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled samples can probe the dynamics of the protein backbone and side chains over a wide range of timescales (picoseconds to seconds).[4] The asparagine side-chain amide can report on the flexibility of loops and surface-exposed regions, which are often critical for protein function and molecular recognition.

  • Interaction Studies: The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum serves as a sensitive "fingerprint" of a protein's folded state.[5] Upon interaction with ligands, drugs, or other proteins, specific asparagine residues at the binding interface will often exhibit chemical shift perturbations (CSPs) in the HSQC spectrum, allowing for the mapping of binding sites and the determination of dissociation constants.[5]

  • Metabolomics and Pathway Analysis: In cellular extracts or in-cell NMR studies, ¹³C and ¹⁵N labeling can be used to trace the metabolic fate of asparagine and related metabolites.[6][7] This allows for the investigation of enzyme activity, such as that of L-Asparaginase, and the study of metabolic pathways critical in cancer biology.[8][9]

Experimental Protocols

Protocol 1: Uniform ¹³C,¹⁵N Labeling of Protein in E. coli

This protocol describes the standard method for producing a uniformly double-labeled protein for NMR studies.

Objective: To express and purify a target protein with uniform incorporation of ¹³C and ¹⁵N isotopes.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components.

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source.

  • ¹³C-Glucose as the sole carbon source.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Standard buffers for protein purification (e.g., lysis, wash, elution buffers for affinity chromatography).

Methodology:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Scale-Up Culture: The next day, use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Medium Exchange: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Discard the supernatant. To minimize dilution of the isotopes, gently wash the cell pellet with 100 mL of M9 salts solution (without carbon or nitrogen sources). Centrifuge again and discard the supernatant.

  • Induction in Minimal Medium: Resuspend the cell pellet in 500 mL of M9 minimal medium prepared with ¹³C-glucose (e.g., 2-4 g/L) and ¹⁵NH₄Cl (1 g/L).[2] Allow the cells to acclimate for 1 hour at the desired induction temperature (e.g., 18-25°C).

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 12-16 hours.

  • Harvest and Purification: Harvest the cells by centrifugation. The protein can then be purified from the cell pellet using standard protocols (e.g., lysis by sonication followed by affinity and size-exclusion chromatography).

  • Sample Preparation for NMR: The final purified protein should be buffer-exchanged into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal. The typical protein concentration for NMR is 0.2-1.0 mM.

Protocol 2: Acquiring a 2D ¹H-¹⁵N HSQC Spectrum

This is the most common experiment performed on ¹⁵N-labeled proteins to assess sample quality and study interactions.

Objective: To acquire a 2D correlation spectrum of amide protons and their directly attached ¹⁵N nuclei.

Methodology:

  • Sample Preparation: Prepare a 500 µL sample of the purified ¹³C,¹⁵N-labeled protein in NMR buffer.

  • Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve good homogeneity.

  • Experiment Selection: Load a standard HSQC pulse sequence (e.g., hsqcfpf3gpph on a Bruker spectrometer).

  • Parameter Optimization:

    • Spectral Widths: Set the ¹H spectral width to ~12-16 ppm centered around the water resonance (~4.7 ppm). Set the ¹⁵N spectral width to ~35-40 ppm centered at ~118 ppm.

    • Carrier Frequencies: Place the ¹H carrier on the water resonance. Place the ¹⁵N carrier at the center of the amide region.

    • Acquisition Time: Set appropriate acquisition times to achieve the desired resolution in both dimensions.

    • Number of Scans: The number of scans depends on the protein concentration. For a ~0.5 mM sample, 8-16 scans per increment are typically sufficient.

    • Recycle Delay: Set the inter-scan delay (d1) to ~1.0-1.5 seconds.

  • Data Acquisition: Start the experiment. A typical ¹H-¹⁵N HSQC on a moderately concentrated sample can be acquired in 15-60 minutes.

  • Data Processing: Process the data using software such as TopSpin, NMRPipe, or POKY.[10] This involves applying window functions (e.g., squared sine-bell), Fourier transformation, and phase correction to obtain the final 2D spectrum. Each peak in the resulting spectrum corresponds to a specific N-H bond in the protein, including the asparagine side-chain amides.

Data Presentation: Asparagine Chemical Shifts

The chemical shifts of asparagine are sensitive to its local environment. The following table provides average chemical shift values for L-Asparagine residues in proteins, derived from the Biological Magnetic Resonance Bank (BMRB).[11][12]

Atom NameBMRB Nomenclature¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Amide HH8.31--
Amide NN--118.5
Alpha HHA4.75--
Alpha CCA-52.8-
Beta HHB2, HB32.84, 2.95--
Beta CCB-37.3-
Gamma CCG-175.2-
Side Chain Amide HHD21, HD227.55, 6.95--
Side Chain Amide NND2--111.0

Note: These are average values. Actual shifts can vary significantly depending on the protein's structure and environment.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for a typical protein NMR project using isotopic labeling.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation p1 Plasmid Transformation into E. coli p2 Cell Growth & Isotope Labeling p1->p2 p3 Protein Expression (IPTG Induction) p2->p3 p4 Cell Lysis & Purification p3->p4 n1 NMR Sample Preparation p4->n1 n2 Spectrometer Setup (Tuning, Shimming) n1->n2 n3 Acquire NMR Spectra (e.g., HSQC, HNCO) n2->n3 a1 Data Processing (FT, Phasing) n3->a1 a2 Resonance Assignment a1->a2 a3 Structure Calculation, Dynamics, or Interaction Analysis a2->a3

Caption: General workflow for protein NMR using isotopic labeling.

Magnetization Transfer in an HNCO Experiment

Triple-resonance experiments like the HNCO are crucial for backbone assignment. They transfer magnetization between nuclei through scalar couplings. The diagram below shows the transfer pathway for an HNCO experiment, which correlates the amide proton (H) and nitrogen (N) of one residue with the carbonyl carbon (C') of the preceding residue.

HNCO_Transfer H_i H(i) N_i N(i) H_i->N_i J(HN) C_i_minus_1 C'(i-1) N_i->C_i_minus_1 J(NC')

Caption: Magnetization transfer pathway in a 2D HNCO experiment.

Asparagine Biosynthesis and Stress Response Pathway

Asparagine metabolism is tightly linked to cellular stress responses. Under conditions like amino acid deprivation, the transcription factor ATF4 is activated, which upregulates the expression of Asparagine Synthetase (ASNS) to boost asparagine production.[13][14] This pathway is a key survival mechanism for many cancer cells.

Asparagine_Pathway stress Cellular Stress (e.g., Amino Acid Deprivation) eif2a eIF2α Phosphorylation stress->eif2a activates atf4 ATF4 Upregulation eif2a->atf4 asns ASNS Gene Expression atf4->asns induces asns_protein ASNS Enzyme asns->asns_protein translates to asparagine Asparagine asns_protein->asparagine catalyzes glutamate Glutamate asns_protein->glutamate catalyzes aspartate Aspartate aspartate->asns_protein glutamine Glutamine glutamine->asns_protein growth Promotes Cell Growth & Proliferation asparagine->growth

Caption: ATF4-mediated regulation of asparagine synthesis under stress.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled Peptide Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled peptide standards are indispensable tools in modern proteomics and drug development. These synthetic peptides, in which one or more atoms are replaced with a stable heavy isotope (e.g., ¹³C, ¹⁵N, ²H), are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry (MS). This unique property allows them to serve as ideal internal standards for the accurate and precise quantification of proteins and their post-translational modifications (PTMs) in complex biological samples. This document provides detailed application notes and protocols for the synthesis, purification, and application of isotopically labeled peptide standards.

One of the most powerful applications for these standards is the Absolute QUantification (AQUA) strategy.[1] The AQUA method utilizes synthetic peptides with incorporated stable isotopes as internal standards to precisely measure the absolute levels of proteins and their modified forms.[2]

Applications

Stable isotope-labeled peptides are utilized in a wide array of applications, including:

  • Quantitative Proteomics: Serve as internal standards for accurate protein quantification in complex biological mixtures.

  • Biomarker Discovery and Validation: Enable the precise measurement of potential protein biomarkers.

  • Pharmacokinetic Studies: Used as reference materials for monitoring the metabolism and clearance of peptide-based drugs.[3]

  • Structural Biology: Employed in Nuclear Magnetic Resonance (NMR) studies to determine the three-dimensional structure of peptides and proteins.

  • Signaling Pathway Analysis: Facilitate the quantitative analysis of protein expression and modification levels within signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Signaling Pathway Analysis: EGFR Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is frequently implicated in cancer.[4][5] Quantitative analysis of the proteins within this pathway is critical for understanding disease mechanisms and developing targeted therapies. Isotopically labeled peptide standards, in conjunction with mass spectrometry, allow for the precise quantification of key proteins in the EGFR cascade.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 pY SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription EGF EGF EGF->EGFR

EGFR Signaling Pathway with Quantifiable Protein Targets.

Quantitative Data Presentation

The following table provides an example of quantitative data obtained from an AQUA experiment targeting key proteins in the EGFR signaling pathway in a cancer cell line treated with an EGFR inhibitor.

Target ProteinPeptide SequenceIsotopic LabelUntreated (fmol/µg lysate)Treated (fmol/µg lysate)Fold Change
EGFRIENA(¹³C₆,¹⁵N)LFR¹³C₆,¹⁵N-Alanine15.2 ± 1.814.8 ± 2.1-1.03
GRB2V(¹³C₅,¹⁵N)FWLR¹³C₅,¹⁵N-Valine8.5 ± 0.98.2 ± 1.1-1.04
SOS1F(¹³C₉,¹⁵N)PSLDEVR¹³C₉,¹⁵N-Phenylalanine3.1 ± 0.42.9 ± 0.5-1.07
MEK1 (pS217/221)S(ph)VGT(ph)PV(¹³C₅,¹⁵N)VK¹³C₅,¹⁵N-Valine12.7 ± 1.53.1 ± 0.6-4.10
ERK2 (pT185/Y187)T(ph)PY(ph)V(¹³C₅,¹⁵N)VTR¹³C₅,¹⁵N-Valine25.4 ± 3.15.8 ± 0.9-4.38

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of an isotopically labeled peptide using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (standard and isotopically labeled)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Peptide synthesis vessel

Procedure:

  • Resin Preparation:

    • Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.

    • Swell the resin in DMF for 30-60 minutes.[6]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.[6]

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[6]

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[6]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (either standard or isotopically labeled) and 4 equivalents of HOBt in DMF.

    • Add 4 equivalents of HBTU and 8 equivalents of DIPEA to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[6]

    • To confirm complete coupling, perform a Kaiser test. A negative result (beads remain colorless) indicates a successful coupling.

    • Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and incubate with agitation for 2-3 hours at room temperature.[6]

    • Filter the solution to separate the peptide-containing cleavage mixture from the resin beads.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[6]

    • Centrifuge to pellet the peptide, discard the ether, and repeat the wash 2-3 times.[6]

    • Dry the crude peptide pellet under vacuum.

SPPS_Workflow Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect Next AA Cleave Cleavage from Resin (TFA Cocktail) Repeat->Cleave Final AA Precipitate Precipitate in Ether Cleave->Precipitate Purify End: Purify Peptide Precipitate->Purify

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: Purification of Synthetic Peptides by Reversed-Phase HPLC (RP-HPLC)

Materials:

  • Crude synthetic peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Filter the sample to remove any particulates.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the peptide sample onto the column.

    • Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide.[7]

    • Monitor the elution profile at 210-220 nm.[7]

  • Fraction Collection:

    • Collect fractions corresponding to the major peptide peak.

  • Purity Analysis:

    • Analyze the collected fractions using analytical RP-HPLC to assess purity.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide powder.

Protocol 3: Quality Control of Synthetic Peptides by Mass Spectrometry

Materials:

  • Purified synthetic peptide

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate solvents for sample preparation (e.g., water/acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for MS analysis.

  • Mass Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum and determine the molecular weight of the peptide.

    • Compare the observed molecular weight with the theoretical molecular weight to confirm the identity of the peptide.[8]

  • Tandem MS (MS/MS) Sequencing (Optional):

    • To confirm the amino acid sequence, perform MS/MS analysis.

    • Fragment the peptide in the mass spectrometer and analyze the resulting fragment ions to verify the sequence.[8]

QC_Workflow CrudePeptide Crude Peptide RPHPLC RP-HPLC Purification CrudePeptide->RPHPLC PurityCheck Analytical HPLC (Purity Assessment) RPHPLC->PurityCheck MassSpec Mass Spectrometry (Identity Confirmation) PurityCheck->MassSpec >95% Pure FinalProduct Pure Labeled Peptide MassSpec->FinalProduct

Peptide Purification and Quality Control Workflow.

References

Application Notes and Protocols for the Deprotection of Fmoc and Trt Groups from Asparagine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups from asparagine (Asn) residues in solid-phase peptide synthesis (SPPS). Adherence to these protocols is crucial for maximizing peptide yield and purity by minimizing common side reactions.

Deprotection of the Fmoc Group from Asn

The Fmoc group is a base-labile protecting group for the α-amino group of amino acids. Its removal is a critical step in Fmac-based SPPS, and for asparagine, it requires careful control to prevent side reactions, most notably aspartimide formation.

Mechanism of Fmoc Deprotection

Fmoc deprotection proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine (B6355638). The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by the amine.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Asn using Piperidine

This protocol is suitable for most peptide sequences containing asparagine.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. A common procedure involves two treatments:

    • First treatment: 2-5 minutes.

    • Second treatment: 5-15 minutes. The reaction time may need to be optimized based on the peptide sequence and the position of the asparagine residue.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the piperidine and the DBF-piperidine adduct.

Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation

For sequences prone to aspartimide formation (e.g., -Asn-Gly-), modifications to the standard protocol are recommended.

  • Option A: Use of Piperazine (B1678402)/DBU: A solution of 5% piperazine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be used for rapid and efficient Fmoc removal with reduced risk of aspartimide formation[1][2]. The deprotection is typically complete in under a minute.

  • Option B: Addition of an Acid Scavenger: Adding a weak acid like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine solution can suppress aspartimide formation[3]. A typical solution would be 20% piperidine with 0.1 M HOBt in DMF.

  • Option C: Use of Alternative Bases: Other bases such as 4-methylpiperidine (B120128) or dipropylamine (B117675) (DPA) have been shown to reduce aspartimide formation compared to piperidine[4].

Quantitative Data on Fmoc Deprotection

The efficiency and side reactions of Fmoc deprotection are influenced by the choice of base, its concentration, and the reaction time.

Deprotection ReagentConcentrationHalf-life (t½) of Fmoc RemovalAspartimide Formation (% per cycle)Reference
20% Piperidine in DMF20% (v/v)~7 seconds1.65 (for Asn-Gly sequence)[5]
5% Piperidine in DMF5% (v/v)~50 secondsNot specified[5]
5% Piperazine + 2% DBU in DMF5% (v/v) + 2% (v/v)< 1 minuteSignificantly reduced vs. Piperidine[1][2]
20% Piperidine + 0.1M HOBt in DMF20% (v/v) + 0.1 MNot specifiedReduced vs. Piperidine alone[3]
25% Dipropylamine (DPA) in DMF25% (v/v)Rapid0.49 (for Asn-Gly sequence)[4]

Workflow for Fmoc Deprotection of Asn

Fmoc_Deprotection_Workflow cluster_reagents Deprotection Reagents start Fmoc-Asn-Peptide-Resin swell Swell resin in DMF start->swell deprotect Treat with Deprotection Reagent swell->deprotect wash Wash with DMF deprotect->wash piperidine 20% Piperidine/DMF piperazine_dbu 5% Piperazine/2% DBU/DMF piperidine_hobt 20% Piperidine/0.1M HOBt/DMF product H2N-Asn-Peptide-Resin wash->product

Caption: Workflow for the deprotection of the Fmoc group from an asparagine residue.

Deprotection of the Trt Group from Asn

The trityl (Trt) group is an acid-labile protecting group for the side-chain amide of asparagine. Its removal is typically performed concurrently with the cleavage of the peptide from the resin.

Mechanism of Trt Deprotection

The Trt group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). The acid protonates the ether linkage, leading to the formation of a stable trityl cation and the deprotected asparagine side chain. The highly reactive trityl cation must be trapped by scavengers to prevent side reactions.

Experimental Protocols

Protocol 3: Standard Trt Deprotection and Resin Cleavage

This protocol is widely applicable for the final deprotection of Trt-protected asparagine and cleavage from most acid-labile resins.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (B109758) (DCM) and then dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA, a scavenger, and water. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). For simpler peptides, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) is often sufficient[6].

  • Deprotection and Cleavage: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Note that N-terminal Asn(Trt) residues may require longer cleavage times for complete deprotection[7].

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum.

Protocol 4: Mild Trt Deprotection for Protected Peptide Fragments

For the synthesis of protected peptide fragments where the Trt group on Asn needs to be selectively removed while other acid-labile groups remain, a milder cleavage cocktail is required.

  • Cleavage Cocktail: Use a solution of 1-5% TFA in DCM with the addition of a silane (B1218182) scavenger like TIS.

  • Deprotection: Treat the resin with the mild cleavage cocktail for 1-2 hours, monitoring the reaction progress by HPLC.

  • Washing and Neutralization: Wash the resin thoroughly with DCM and then with a solution of 10% diisopropylethylamine (DIPEA) in DCM to neutralize the resin.

Quantitative Data on Trt Deprotection and Side Reactions

The efficiency of Trt deprotection and the extent of side reactions are dependent on the cleavage cocktail composition and reaction time.

Cleavage CocktailReaction TimeDeprotection Efficiency of Asn(Trt)Common Side ProductsReference
TFA/TIS/H₂O (95:2.5:2.5)2-4 hoursGenerally >95%Tritylation of sensitive residues (e.g., Trp) if scavengers are inefficient.[8]
Reagent K2-4 hours>98%Minimized side reactions due to a cocktail of scavengers.[6]
1% TFA in DCM with TIS1-2 hoursSequence-dependent, requires monitoringIncomplete deprotection is a risk.[9]

Note: For N-terminal Asn(Trt), extending the cleavage time to 4 hours or more may be necessary to achieve complete deprotection[7].

Logical Relationship in Trt Deprotection

Trt_Deprotection_Logic cluster_scavengers Common Scavengers start Fmoc-Asn(Trt)-Peptide-Resin final_fmoc_removal Final Fmoc Removal start->final_fmoc_removal deprotection Acidolytic Cleavage and Deprotection final_fmoc_removal->deprotection cleavage_cocktail Prepare Cleavage Cocktail (TFA + Scavengers) cleavage_cocktail->deprotection TIS Triisopropylsilane (TIS) Water Water EDT Ethanedithiol (EDT) Thioanisole Thioanisole precipitation Precipitate Peptide in cold ether deprotection->precipitation isolation Isolate and Dry Peptide precipitation->isolation

Caption: Logical flow for the simultaneous deprotection of the Trt group and resin cleavage.

Troubleshooting and Minimizing Side Reactions

  • Aspartimide Formation: This is the most common side reaction during Fmoc deprotection of Asn. It is sequence-dependent, being more prevalent in Asn-Gly, Asn-Ser, and Asn-Thr sequences. To minimize this, use the alternative deprotection protocols mentioned in section 1.2.

  • Trityl Cation Side Reactions: The cleaved trityl cation can reattach to nucleophilic side chains, particularly tryptophan, leading to modified peptides. The use of efficient scavengers like TIS is crucial to prevent this. A color change from yellow (due to the trityl cation) to colorless upon addition of TIS indicates effective scavenging[8].

  • Incomplete Deprotection: Sluggish deprotection of N-terminal Asn(Trt) can occur. If incomplete deprotection is observed by mass spectrometry, extending the cleavage time or using a stronger cleavage cocktail is recommended[7].

By carefully selecting the deprotection strategy and optimizing the reaction conditions, researchers can achieve high yields of pure peptides containing asparagine. It is always recommended to perform a small-scale test cleavage and analyze the crude product by HPLC and mass spectrometry to ensure complete deprotection and minimal side reactions before proceeding with the bulk of the material.

References

Application Notes and Protocols for Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is a stable isotope-labeled amino acid derivative crucial for advanced applications in proteomics, structural biology, and drug development. The incorporation of four ¹³C and two ¹⁵N atoms provides a distinct mass shift, enabling its use as an internal standard for highly accurate quantification of proteins and peptides by mass spectrometry (MS) and for nuclear magnetic resonance (NMR) studies of protein structure and dynamics. The trityl (Trt) protecting group on the asparagine side-chain amide is essential for preventing dehydration and other side reactions during solid-phase peptide synthesis (SPPS), leading to significantly purer peptides.[1][2] Furthermore, the Trt group enhances the solubility of the Fmoc-amino acid in standard SPPS solvents.[1][2]

This document provides detailed application notes on the use of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ and comprehensive protocols for its incorporation into synthetic peptides, including methods for assessing its coupling efficiency.

Applications

The primary applications of peptides synthesized with Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ lie in quantitative proteomics and structural biology.

Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common metabolic labeling technique for quantitative proteomics.[] However, for proteins that are difficult to express or for in vitro assays, the use of synthetic stable isotope-labeled peptides as internal standards is a powerful alternative. A peptide containing ¹³C,¹⁵N-labeled asparagine can be synthesized and added in a known amount to a biological sample. The ratio of the mass spectrometry signal of the labeled peptide to its unlabeled counterpart allows for precise quantification of the target protein.

Protein Structure and Dynamics by NMR

Isotopically labeled amino acids are indispensable for determining the three-dimensional structure and dynamics of proteins and protein-ligand complexes using NMR spectroscopy.[][4] While uniform labeling of proteins with ¹³C and ¹⁵N is common, selective labeling of specific amino acid residues can simplify complex spectra and provide specific structural information.[5][6][7] Peptides containing Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ can be used to study the interactions of asparagine residues within a protein's binding pocket or to probe the dynamics of a specific region of a protein.

Coupling Efficiency of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

The coupling efficiency of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is expected to be comparable to its unlabeled analogue, as the isotopic substitution does not significantly alter its chemical reactivity. The use of the Trt protecting group is known to significantly improve coupling outcomes compared to unprotected Fmoc-Asn-OH by preventing side reactions, such as the formation of β-cyanoalanine, and by increasing solubility.[2][8]

Quantitative data for coupling efficiency is highly dependent on the specific experimental conditions, including the solid support (resin), the coupling reagents, the peptide sequence, and the synthesis scale. Therefore, it is crucial to monitor the coupling reaction to ensure its completion.

Table 1: Factors Influencing Coupling Efficiency

FactorInfluence on Coupling EfficiencyRecommendations
Coupling Reagent The choice of coupling reagent significantly impacts the reaction rate and potential for side reactions.HBTU, HATU, and PyBOP are highly efficient coupling reagents. For sterically hindered couplings, HATU is often preferred.
Solvent The solvent must effectively swell the resin to ensure accessibility of the reactive sites.N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard solvents for SPPS.
Peptide Sequence Aggregation of the growing peptide chain on the resin can hinder subsequent coupling steps.For difficult sequences, consider using specialized resins, pseudoproline dipeptides, or microwave-assisted synthesis.[9]
Reaction Time Insufficient reaction time will lead to incomplete coupling.Standard coupling times range from 1 to 2 hours. For difficult couplings, longer reaction times or double coupling may be necessary.[10]
Temperature Higher temperatures can increase the reaction rate but may also promote side reactions.Most coupling reactions are performed at room temperature. Microwave-assisted synthesis utilizes elevated temperatures to accelerate the reaction.[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

This protocol describes the manual Fmoc-based SPPS for incorporating Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ into a peptide sequence.

Materials:

  • Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

  • Other required Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (v/v)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[10]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.[12]

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂:

    • In a separate vial, dissolve Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a qualitative test to check for the presence of free primary amines (see Protocol 2).

    • If the test is positive (indicating incomplete coupling), the coupling step (Step 3) should be repeated (double coupling).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin. If the peptide contains other Trt-protected residues (e.g., Cys, His, Gln), the addition of TIS is crucial to scavenge the released trityl cations.[10]

    • Agitate the mixture for 2-3 hours at room temperature. The deprotection of the Asn(Trt) group is generally complete within 1-2 hours.[2]

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: Monitoring Coupling Efficiency

Qualitative and quantitative methods can be used to assess the completeness of the coupling reaction.

Qualitative Method: The Kaiser Test

The Kaiser test is a sensitive colorimetric assay for detecting free primary amines on the resin.[13]

Procedure:

  • Take a few beads of the washed and dried resin after the coupling step.

  • Add 2-3 drops of each of the following three solutions to the beads in a small test tube:

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): An intense blue color indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Quantitative Method: HPLC Analysis of a Cleaved Sample

A small amount of the peptide-resin can be cleaved and analyzed by RP-HPLC to quantify the amount of unreacted peptide (deletion sequence).

Procedure:

  • After the coupling and washing steps, take a small, known amount of the dried peptide-resin (e.g., 2-5 mg).

  • Cleave the peptide from this small resin sample using the cleavage cocktail as described in Protocol 1, Step 8.

  • Precipitate and dissolve the cleaved peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Analyze the sample by RP-HPLC.

  • The coupling efficiency can be calculated by comparing the peak area of the desired product with the peak area of the deletion sequence (the peptide without the newly coupled amino acid).

Coupling Efficiency (%) = [Area(desired product) / (Area(desired product) + Area(deletion sequence))] x 100

Visualizations

SPPS Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Start with Fmoc-compatible Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ (HBTU/DIPEA in DMF) Wash1->Coupling Monitor Monitor Coupling (Kaiser Test / HPLC) Coupling->Monitor Wash2 Wash (DMF, DCM) Monitor->Wash2 Wash2->Deprotection Next Amino Acid FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) FinalDeprotect->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by Mass Spectrometry Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Logic Diagram for Coupling Monitoring and Decision Making

Coupling_Monitoring Start Perform Coupling Reaction TakeSample Take Resin Sample Start->TakeSample PerformTest Perform Kaiser Test TakeSample->PerformTest Decision Test Result? PerformTest->Decision Positive Positive (Blue Color) Incomplete Coupling Decision->Positive Negative Negative (Yellow/Colorless) Complete Coupling Decision->Negative Recouple Recouple (Double Coupling) Positive->Recouple Proceed Proceed to Next Step (Washing) Negative->Proceed Recouple->Start

Caption: Decision workflow for monitoring coupling reactions.

References

Application Notes and Protocols for Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in Protein Structure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is a stable isotope-labeled amino acid derivative crucial for modern protein structure and function analysis. The incorporation of ¹³C and ¹⁵N isotopes provides a powerful tool for researchers utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to investigate protein dynamics, protein-protein interactions, and post-translational modifications (PTMs).[1] This document provides detailed application notes and experimental protocols for the effective use of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in these advanced research areas.

Applications in Protein Structure and Interaction Studies

The strategic incorporation of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ into peptides and proteins enables a range of sophisticated analytical approaches:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C and ¹⁵N nuclei possess a nuclear spin of 1/2, making them NMR-active. By introducing these isotopes at the asparagine residue, researchers can overcome the challenges of signal overlap in complex protein spectra.[2] This specific labeling acts as a probe to monitor conformational changes, protein folding, and binding events in solution. A key technique is Chemical Shift Perturbation (CSP) mapping , where changes in the chemical shifts of the labeled asparagine's nuclei are monitored upon the addition of a ligand or binding partner.[3][4] These perturbations can identify binding sites and characterize the strength of the interaction.[3][4][5]

  • Mass Spectrometry (MS)-Based Quantitative Proteomics: In mass spectrometry, the known mass difference between the labeled and unlabeled peptide provides a precise method for relative and absolute quantification of proteins and their modifications.[6] Peptides containing Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ will exhibit a predictable mass shift, allowing for their differentiation from their natural counterparts in a complex mixture. This is particularly valuable for studying the dynamics of protein expression, turnover, and the stoichiometry of PTMs such as deamidation, which is common for asparagine residues.

  • Investigating Protein-Protein Interactions: Labeled asparagine residues can serve as specific probes to map the interfaces of protein-protein interactions.[2][7] By observing changes in the NMR spectrum or mass shifts in cross-linking experiments, the involvement of specific asparagine residues in the interaction can be confirmed. The side-chain amide of asparagine often participates in hydrogen-bonding networks that stabilize protein structures and complexes.[2][8][9]

  • Studying Post-Translational Modifications (PTMs): Asparagine is a frequent site of PTMs, most notably N-linked glycosylation and deamidation. Quantitative MS approaches using peptides labeled with Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ can be employed to accurately measure the extent of these modifications under different cellular conditions.[10][11]

Data Presentation: Quantitative Analysis

The use of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ allows for precise quantitative measurements in both NMR and MS. Below are tables summarizing expected quantitative data.

ParameterTechniqueTypical Quantitative Value/ObservationReference
Binding Affinity (Kd) NMR TitrationPerturbation of ¹H-¹⁵N HSQC cross-peaks upon ligand addition allows for fitting to a binding isotherm, yielding Kd values typically in the µM to mM range.[3][5]
Mass Shift Mass SpectrometryA +6 Da mass shift compared to the unlabeled peptide (4 x ¹³C and 2 x ¹⁵N).[1]
Relative Protein Abundance Quantitative MSRatios of peak intensities of labeled to unlabeled peptides provide a precise measure of relative protein abundance between samples.[7]
PTM Stoichiometry Quantitative MSThe ratio of the intensity of the modified labeled peptide to the unmodified labeled peptide determines the percentage of the protein that is modified.[6][10]
Side-Chain Interaction Energy CD Spectroscopy & Molecular ModelingThe free energy of a Gln-Asn side-chain interaction in an alpha-helix has been measured to be between -0.4 and -0.7 kcal/mol.[9]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing the labeled asparagine residue.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

  • Other required Fmoc-protected amino acids

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Washing solution: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂):

    • In a separate vial, dissolve Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. The trityl (Trt) protecting group on the asparagine side chain prevents dehydration and other side reactions during activation.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate for 2-3 hours at room temperature. This step removes the side-chain protecting groups (including the Trt group from asparagine) and cleaves the peptide from the resin.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and isotopic incorporation by mass spectrometry.

Protocol 2: NMR-Based Chemical Shift Perturbation (CSP) Analysis

This protocol describes a typical experiment to map the binding site of a ligand on a protein containing the labeled asparagine.

Materials:

  • Purified, ¹³C,¹⁵N-labeled peptide or protein (containing the labeled Asn) in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O).

  • Concentrated stock solution of the unlabeled ligand in the same NMR buffer.

  • NMR spectrometer equipped with a cryoprobe.

  • NMR tubes.

Procedure:

  • Initial Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the labeled protein. This spectrum serves as the reference (free state).

  • Ligand Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the protein sample to achieve a specific protein:ligand molar ratio (e.g., 1:0.5).

    • Gently mix and allow the sample to equilibrate.

    • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

  • Incremental Additions: Repeat step 2 with increasing amounts of the ligand (e.g., 1:1, 1:2, 1:5, 1:10 ratios) until the chemical shifts of the affected peaks stop changing, indicating saturation of the binding site.

  • Data Analysis:

    • Process and overlay all the HSQC spectra.

    • Identify the peaks that show significant shifts in their position upon ligand addition. The peak corresponding to the labeled asparagine will be of particular interest.

    • Calculate the weighted-average chemical shift difference (Δδ) for each affected residue using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2 for nitrogen).

    • Map the residues with significant Δδ values onto the 3D structure of the protein to visualize the binding interface.

Protocol 3: Quantitative Mass Spectrometry of a Labeled Peptide

This protocol details the relative quantification of a peptide containing the labeled asparagine in two different biological samples.

Materials:

  • Two protein samples to be compared (e.g., control and treated). One sample should contain the protein with the ¹³C,¹⁵N-labeled asparagine, and the other the unlabeled version.

  • Digestion buffer (e.g., ammonium (B1175870) bicarbonate).

  • Reducing agent (e.g., DTT).

  • Alkylating agent (e.g., iodoacetamide).

  • Trypsin or other suitable protease.

  • LC-MS/MS system (e.g., Orbitrap).

Procedure:

  • Sample Preparation:

    • Combine the labeled and unlabeled protein samples in a 1:1 ratio.

    • Reduce and alkylate the cysteine residues.

    • Digest the protein mixture with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

  • Data Analysis:

    • In the MS1 spectra, identify the isotopic envelopes for the peptide of interest. The unlabeled peptide and the labeled peptide (with a +6 Da shift) should be clearly distinguishable.

    • Extract the ion chromatograms for both the light and heavy versions of the peptide.

    • Calculate the area under the curve for each chromatogram.

    • The ratio of the areas (Heavy/Light) represents the relative abundance of the protein in the two samples.

    • Confirm the peptide sequence and the location of the labeled asparagine using the MS2 fragmentation data.

Signaling Pathway Visualization

Asparagine metabolism is increasingly recognized for its role in cancer cell signaling, particularly in pathways regulated by mTOR and ATF4.[12][13][14][15][16][17][18][19][20] Depletion of asparagine can induce cellular stress and activate the GCN2-eIF2α-ATF4 pathway, leading to the upregulation of asparagine synthetase (ASNS) as a compensatory mechanism.[14][15][16][18] Furthermore, asparagine levels can influence mTORC1 activity, a central regulator of cell growth and proliferation.[16][18][19] The use of ¹³C,¹⁵N-labeled asparagine can help trace its metabolic fate and its impact on these critical signaling nodes.

Asparagine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Asn_ext Asparagine Asn_transporter Amino Acid Transporter Asn_ext->Asn_transporter Asn_int Intracellular Asparagine Asn_transporter->Asn_int mTORC1 mTORC1 Asn_int->mTORC1 Activates GCN2 GCN2 Asn_int->GCN2 Inhibits Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth ATF4 ATF4 GCN2->ATF4 Activates ASNS ASNS ATF4->ASNS Upregulates Transcription ASNS->Asn_int Synthesizes Asp Aspartate Asp->ASNS Gln Glutamine Gln->ASNS

Asparagine's role in mTORC1 and ATF4 signaling pathways.

Experimental Workflow Diagrams

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple Fmoc-Asn(Trt)-OH-13C4,15N2 (HCTU/DIPEA) deprotection->coupling wash1 Wash (DMF) coupling->wash1 next_aa Couple Next Fmoc-Amino Acid wash1->next_aa Repeat for all residues wash2 Wash (DMF) next_aa->wash2 final_deprotection Final Fmoc Deprotection next_aa->final_deprotection Final residue wash2->deprotection cleavage Cleave from Resin & Deprotect Side Chains (TFA) final_deprotection->cleavage purification HPLC Purification cleavage->purification analysis MS/NMR Analysis purification->analysis

Workflow for Solid-Phase Peptide Synthesis (SPPS).

NMR_CSP_Workflow prep_sample Prepare Labeled Protein Sample acquire_free Acquire 1H-15N HSQC (Free Protein) prep_sample->acquire_free add_ligand Add Ligand Aliquot acquire_free->add_ligand acquire_bound Acquire 1H-15N HSQC (Protein + Ligand) add_ligand->acquire_bound check_saturation Check for Saturation acquire_bound->check_saturation check_saturation->add_ligand No analyze Analyze Chemical Shift Perturbations check_saturation->analyze Yes map_structure Map Perturbations onto Structure analyze->map_structure

Workflow for NMR Chemical Shift Perturbation (CSP) Analysis.

References

Troubleshooting & Optimization

low yield in peptide synthesis with Fmoc-Asn(Trt)-OH-13C4,15N2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding low yields in solid-phase peptide synthesis (SPPS) when using the isotopically labeled building block, Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂. The chemical behavior of this labeled amino acid is nearly identical to its unlabeled counterpart, so the challenges and solutions presented are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: Why is the Trityl (Trt) protecting group necessary for the asparagine (Asn) side chain?

A1: The Trt group is crucial for several reasons. Primarily, it prevents the dehydration of the side-chain amide to a β-cyano-alanine residue during the carboxyl activation step of coupling, a common side reaction when using carbodiimide-based reagents.[1][2][3] Additionally, the Trt group significantly improves the solubility of the Fmoc-Asn derivative in standard SPPS solvents like DMF and NMP, which is a major issue with the poorly soluble unprotected Fmoc-Asn-OH.[1][2][4] This enhanced solubility ensures more efficient and reliable coupling, leading to higher purity and yield.[1]

Q2: Does the ¹³C₄,¹⁵N₂ isotopic labeling affect the reactivity or yield of the amino acid?

A2: The stable isotopic labels in Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ do not significantly alter its chemical reactivity in peptide synthesis.[5][] The primary purpose of these labels is for use as tracers or internal standards in quantitative analysis by NMR or mass spectrometry.[5] Any low-yield issues are almost certainly due to the common challenges associated with SPPS and the specific properties of the asparagine residue, rather than the isotopic labeling itself.

Q3: What are the most common root causes of low yield when incorporating Fmoc-Asn(Trt)-OH?

A3: The most frequent causes of low yield are:

  • Incomplete Coupling: The bulky nature of the Trt group can sterically hinder the reaction. This can be exacerbated by peptide aggregation on the resin.

  • Incomplete Deprotection: Removal of both the N-terminal Fmoc group and the side-chain Trt group can be problematic. Incomplete Fmoc removal leads to truncation sequences, while incomplete Trt removal during final cleavage results in a protected final product.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures that are poorly solvated, making reactive sites inaccessible.[7] Hydrophobic sequences are particularly prone to aggregation.[7]

  • Side Reactions: Although the Trt group prevents nitrile formation, other side reactions like aspartimide formation can occur, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[7]

Troubleshooting Guide for Low Yield

Problem 1: Incomplete Coupling of Fmoc-Asn(Trt)-OH

Symptoms:

  • A positive Kaiser test (blue beads) after the coupling step, indicating free primary amines.

  • Mass spectrometry of the crude product shows a significant peak corresponding to a deletion sequence (-114.1 Da for Asn).

Solutions:

  • Extend Reaction Time: Double the standard coupling time (e.g., from 2 hours to 4 hours) to allow the reaction to proceed to completion.

  • Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-Asn(Trt)-OH to the resin for a second coupling cycle.[8] This is particularly effective for difficult couplings.[9]

  • Optimize Coupling Reagents: Switch to a more potent coupling reagent. While standard carbodiimides like DIC can be used, aminium/uronium salt-based reagents are generally more efficient for hindered amino acids.

Coupling Reagent Activator/Base Typical Concentration Key Advantages
DIC / HOBt N/A / DIPEA0.5 MCost-effective, standard choice.
HBTU / HOBt DIPEA0.5 MForms highly reactive OBt esters, fast reactions.[10]
HATU / HOAt DIPEA / sym-Collidine0.5 MHighly efficient, reduced racemization risk.[11]
COMU / Oxyma DIPEA0.5 MOxyma-based, safer alternative to HOBt/HOAt with high reactivity.[11]
Problem 2: Peptide Aggregation During Synthesis

Symptoms:

  • Resin beads clump together and do not swell properly.

  • Slow or incomplete Fmoc deprotection, indicated by a lingering yellow color in the piperidine (B6355638) solution.

  • Consistently poor coupling efficiency for multiple residues following the aggregation point.

Solutions:

  • Change Solvent: Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[7] Adding up to 20% Dimethyl Sulfoxide (DMSO) can also help disrupt aggregation.[7]

  • Incorporate Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection steps to disrupt hydrogen bonding.

  • Use Microwave Synthesis: Microwave-assisted heating can significantly accelerate reaction rates and help overcome aggregation by providing energy to break up secondary structures.[7]

  • Introduce Backbone Protection: For very difficult sequences, resynthesize the peptide using pseudoproline dipeptides or Dmb-protected dipeptides to disrupt the hydrogen bonding network that causes aggregation.

Problem 3: Incomplete Removal of Protecting Groups

Symptoms:

  • Incomplete Fmoc Deprotection: Mass spec shows truncation sequences.

  • Incomplete Trt Deprotection: Mass spec of the final product shows a peak at +242.3 Da (mass of Trityl group). This is particularly common when Asn(Trt) is the N-terminal residue.[2][4][12]

Solutions:

  • Optimize Fmoc Deprotection:

    • Increase deprotection time with 20% piperidine/DMF.

    • For severe aggregation, switch to a stronger base solution, such as 2-5% 1,8-Diazabicycloundec-7-ene (DBU) in DMF.[7]

  • Optimize Final Cleavage (Trt Removal):

    • Extend the cleavage time. If Asn(Trt) is at the N-terminus, the cleavage time may need to be extended from 2-3 hours to 4 hours or more.[2]

    • Ensure the cleavage cocktail contains efficient carbocation scavengers to prevent re-attachment of the trityl cation to sensitive residues like Trp or Met.

Cleavage Cocktail Composition (v/v/v) Application Notes
Reagent K TFA / Water / Phenol (B47542) / Thioanisole / TIS (82.5:5:5:5:2.5)General-purpose cocktail with multiple scavengers.
TFA / TIS / Water TFA / Triisopropylsilane / H₂O (95:2.5:2.5)Standard, effective cocktail for most peptides. TIS is a critical scavenger for the Trt group.[13][14]
TFA / EDT / TIS / Water TFA / Ethanedithiol / TIS / H₂O (94:2.5:1:2.5)Recommended for peptides containing Cys(Trt) to prevent side reactions.

Experimental Protocols

Protocol 1: Standard Coupling with HATU
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Perform Fmoc deprotection as described in Protocol 3.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIPEA (8 eq) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test (Protocol 2) to check for completion. If the test is positive, perform a second coupling.

Protocol 2: Kaiser Test (Qualitative Test for Free Primary Amines)
  • Take a small sample of resin beads (1-2 mg) in a small glass test tube.

  • Add 2-3 drops of Reagent A (5% ninhydrin (B49086) in ethanol).

  • Add 2-3 drops of Reagent B (80% phenol in ethanol).

  • Add 2-3 drops of Reagent C (2% KCN in pyridine).

  • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Dark blue beads: Positive result (incomplete coupling).

    • Colorless/yellow beads: Negative result (coupling complete).

Protocol 3: Standard Fmoc Deprotection
  • Wash the peptide-resin with DMF (3x).

  • Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF. Agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

Protocol 4: Final Cleavage and Deprotection
  • Wash the final peptide-resin with DCM (5x) and dry under vacuum for 30 minutes.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water). Caution: Handle TFA in a fume hood with appropriate PPE.[13]

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Visualizations

SPPS_Workflow Start Start: Deprotected Peptide-Resin (-NH2) Coupling 1. Coupling (Fmoc-Asn(Trt)-OH, HATU, DIPEA) Start->Coupling Wash1 2. Wash (DMF/DCM) Coupling->Wash1 Kaiser 3. Kaiser Test Wash1->Kaiser Deprotection 4. Fmoc Deprotection (20% Piperidine/DMF) Kaiser->Deprotection Negative DoubleCouple Repeat Coupling Kaiser->DoubleCouple Positive Wash2 5. Wash (DMF/DCM) Deprotection->Wash2 End Ready for Next Cycle Wash2->End DoubleCouple->Wash1

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Tree Start Low Crude Yield or Purity CheckMS Analyze Crude Product by MS Start->CheckMS Deletion Deletion Sequence (-114 Da) CheckMS->Deletion Major Impurity? Truncation Truncation Sequences CheckMS->Truncation Major Impurity? Protected Protected Peptide (+242 Da) CheckMS->Protected Major Impurity? Sol_Deletion Incomplete Coupling Deletion->Sol_Deletion Sol_Truncation Incomplete Deprotection or Aggregation Truncation->Sol_Truncation Sol_Protected Incomplete Final Cleavage Protected->Sol_Protected Action_Deletion • Double Couple • Use HATU/COMU • Increase Time/Temp Sol_Deletion->Action_Deletion Action_Truncation • Increase Deprotection Time • Use DBU/NMP/Microwave • Check for Aggregation Sol_Truncation->Action_Truncation Action_Protected • Extend Cleavage Time • Use More Scavengers (TIS) Sol_Protected->Action_Protected

Caption: Troubleshooting decision tree for low yield based on mass spectrometry data.

References

Asparagine in Solid-Phase Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of asparagine (Asn) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with asparagine in Fmoc-based solid-phase peptide synthesis?

A1: The two primary side reactions involving asparagine are:

  • Side-chain amide dehydration: During the carboxyl group activation step, particularly with carbodiimide (B86325) reagents, the side-chain amide of asparagine can dehydrate to form a β-cyanoalanine residue.[1][2][3][4]

  • Aspartimide (succinimide) formation: The peptide backbone nitrogen can attack the side-chain amide, especially in sequences where asparagine is followed by a sterically unhindered amino acid like glycine (B1666218) (Asn-Gly).[5] This intramolecular cyclization is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection and leads to a succinimide (B58015) intermediate. This intermediate can then hydrolyze to form a mixture of native aspartyl (α-peptide) and isoaspartyl (β-peptide) linkages, often with racemization.[5][6][7]

Q2: How can I prevent the dehydration of the asparagine side chain?

A2: The most effective way to prevent side-chain dehydration is to use a protecting group on the amide nitrogen.[8] For Fmoc-SPPS, Fmoc-Asn(Trt)-OH (trityl) is the most commonly used derivative.[8][9] The bulky trityl group shields the amide from reacting with coupling agents.[8] Using non-carbodiimide coupling reagents, such as BOP or PyBOP, can also minimize this side reaction.[10][11]

Q3: What is the consequence of aspartimide formation?

A3: Aspartimide formation is problematic as the succinimide ring can be opened by nucleophiles. Hydrolysis with trace water leads to a mixture of the desired α-aspartyl peptide and the undesired β-isoaspartyl peptide, typically in a ratio of about 1:3.[6][7][12][13] The piperidine (B6355638) used for Fmoc deprotection can also open the ring, leading to piperidide adducts.[5] These byproducts are difficult to separate from the target peptide due to their similar masses and chromatographic behavior.

Q4: Are there specific peptide sequences that are more prone to aspartimide formation?

A4: Yes, sequences where asparagine is followed by a small, flexible amino acid are most susceptible. The Asn-Gly motif is particularly notorious for high rates of aspartimide formation.[5] Asn-Ser sequences are also problematic.

Q5: Does the choice of side-chain protecting group for asparagine affect the final cleavage?

A5: Yes. While the trityl (Trt) group is readily cleaved with standard TFA cocktails, its removal can be slow if the Asn(Trt) residue is at the N-terminus of the peptide, potentially requiring extended cleavage times. Some older protecting groups like Mbh and Tmob can generate reactive carbocations upon cleavage that may alkylate sensitive residues like tryptophan.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected mass loss of 18 Da in mass spectrometry analysis. Dehydration of the asparagine side-chain amide to a nitrile.- Use Fmoc-Asn(Trt)-OH for the asparagine residue. - Switch from carbodiimide-based coupling reagents (e.g., DIC/HOBt) to phosphonium- or aminium-based reagents (e.g., HBTU, HATU, PyBOP).[11]
Presence of a major impurity with the same mass as the target peptide that is difficult to separate by HPLC. Aspartimide formation leading to isoaspartate and/or racemized aspartate byproducts.- If the sequence contains Asn-Gly or Asn-Ser, consider using a dipeptide building block with backbone protection (e.g., Fmoc-Asn(Trt)-Gly(Dmb)-OH) to prevent cyclization. - For Fmoc deprotection, use 20% piperidine in DMF containing 0.1 M HOBt to suppress aspartimide formation.[14][15] - Alternatively, use a weaker base like piperazine (B1678402) for Fmoc removal.[14][16]
Incomplete removal of the Trt protecting group from an N-terminal asparagine. Steric hindrance and reduced reactivity at the N-terminus.- Extend the cleavage time with the TFA cocktail to 3-4 hours and monitor deprotection by HPLC.
Side products indicating modification of tryptophan residues. Alkylation of the tryptophan indole (B1671886) ring by carbocations generated from Asn side-chain protecting groups (e.g., Mbh, Tmob) during cleavage.- Use Fmoc-Asn(Trt)-OH, as the trityl cation is less reactive. - Ensure the cleavage cocktail contains appropriate scavengers for tryptophan, such as triisopropylsilane (B1312306) (TIS) and water. A recommended cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT).[17]
Poor solubility of Fmoc-Asn-OH in DMF. Intrinsic property of the unprotected amino acid derivative.- Use a side-chain protected derivative like Fmoc-Asn(Trt)-OH or Fmoc-Asn(Xan)-OH, which have significantly better solubility in common SPPS solvents.[8]

Quantitative Data Summary

Table 1: Comparison of Aspartate Side-Chain Protecting Groups in Preventing Aspartimide Formation Data is for the analogous Asp residue, which follows the same mechanism, and is indicative of performance for Asn.

Protecting Group on Asp% Desired Peptide% Aspartimide-Related Byproducts
O-tert-butyl (OtBu)65%35%
O-3-methylpent-3-yl (OMpe)85%15%
O-bornyl (OBno)95%5%
Cyanosulfurylide (CSY)>99%<1%
Data is aggregated from multiple sources and normalized for comparison.[18]

Table 2: Impact of Deprotection Conditions on Aspartimide Formation

Deprotection ReagentAdditiveAspartimide Formation Level
20% Piperidine in DMFNoneHigh
20% Piperidine in DMF0.1 M HOBtSignificantly Reduced[14][16]
Piperazine in DMFNoneReduced[14][16]
Dipropylamine (DPA) in DMFNoneStrongly Reduced (at 60°C)[19]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH

This protocol describes the manual coupling of Fmoc-Asn(Trt)-OH to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 eq.) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and then dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

Protocol 2: Minimizing Aspartimide Formation During Fmoc Deprotection

This protocol modifies the standard Fmoc deprotection step to suppress aspartimide formation.

  • Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt).

  • Resin Swelling and Washing: Swell the peptidyl-resin in DMF and wash as per standard procedures.

  • Fmoc Deprotection:

    • Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.

    • Agitate gently for 2 minutes and drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 8-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine, HOBt, and the dibenzofulvene adduct.

Protocol 3: Cleavage of Peptides Containing Asn(Trt) and Tryptophan

This protocol is for the final cleavage from the resin and removal of side-chain protecting groups for peptides containing both Asn(Trt) and Trp.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

  • Prepare Cleavage Cocktail (Reagent K): Prepare a cleavage cocktail consisting of 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[17]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Stir the suspension at room temperature for 2-4 hours. If Asn(Trt) is N-terminal, extend the time to 4 hours.

  • Peptide Precipitation:

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

Visualizations

Asparagine_Side_Reactions cluster_activation Activation Step cluster_deprotection Fmoc Deprotection (Piperidine) Asn_Resin Peptide-Asn-Resin Activated_Asn Activated Fmoc-Asn-OH Succinimide Succinimide Intermediate (Aspartimide) Asn_Resin->Succinimide Piperidine (Base-catalyzed) Nitrile β-Cyanoalanine byproduct (Dehydration) Activated_Asn->Nitrile Carbodiimide (e.g., DIC) Isoaspartate Isoaspartate (β-peptide) Succinimide->Isoaspartate H₂O (~3:1 ratio) Aspartate Aspartate (α-peptide) Succinimide->Aspartate H₂O Piperidine_Adduct Piperidide Adduct Succinimide->Piperidine_Adduct Piperidine

Caption: Key side reactions of asparagine during solid-phase peptide synthesis.

Mitigation_Workflow Start Start: Synthesis of Asn-containing peptide Problem Potential Side Reaction? Start->Problem Dehydration Dehydration to Nitrile? Problem->Dehydration During Activation Aspartimide Aspartimide Formation? Problem->Aspartimide During Deprotection Sol_Dehydration Use Fmoc-Asn(Trt)-OH OR Use non-carbodiimide coupling reagent (e.g., HBTU) Dehydration->Sol_Dehydration Sol_Aspartimide Add 0.1M HOBt to piperidine deprotection solution OR Use weaker base (e.g., piperazine) Aspartimide->Sol_Aspartimide Coupling Perform Coupling Sol_Dehydration->Coupling Deprotection Perform Fmoc Deprotection Sol_Aspartimide->Deprotection Continue Continue Synthesis Coupling->Continue Deprotection->Continue

Caption: Decision workflow for mitigating asparagine side reactions in SPPS.

References

Technical Support Center: Optimizing Coupling Conditions for Heavy Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of heavy asparagine (e.g., ¹⁵N or ¹³C labeled) in peptide synthesis. The principles and protocols outlined here are applicable to both isotopically labeled and unlabeled asparagine, as the chemical challenges are largely identical.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when coupling heavy asparagine in solid-phase peptide synthesis (SPPS)?

The primary challenges are analogous to those encountered with standard asparagine and include:

  • Poor Solubility: The Fmoc-protected form of asparagine, Fmoc-Asn-OH, exhibits very low solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2][3]

  • Side Reactions: Dehydration of the side-chain amide to form a β-cyanoalanine derivative is a significant risk, particularly when using carbodiimide-based coupling reagents like DCC or DIC.[4][5][6]

  • Aspartimide Formation: Under basic conditions, typically during Fmoc deprotection with piperidine (B6355638), the peptide backbone can cyclize at the aspartic acid residue, leading to the formation of a succinimide (B58015) ring. This can result in a mixture of α- and β-peptides.

  • Aggregation: Peptides containing asparagine, especially in hydrophobic sequences, can be prone to aggregation on the resin, leading to incomplete coupling and deprotection steps.[7][8]

Q2: Is a side-chain protecting group necessary for heavy asparagine?

Yes, using a side-chain protecting group is highly recommended. The most commonly used and effective protecting group for asparagine in Fmoc-based SPPS is the trityl (Trt) group.[1][2][3]

Benefits of using Fmoc-Asn(Trt)-OH:

  • Prevents Side Reactions: The Trt group effectively prevents the dehydration of the side-chain amide to β-cyanoalanine.[1][3]

  • Improves Solubility: Fmoc-Asn(Trt)-OH is significantly more soluble in standard peptide synthesis solvents compared to the unprotected form.[1][2][3] This leads to more efficient and reliable coupling.

Other protecting groups like 2,4,6-trimethoxybenzyl (Tmob) and 4,4'-dimethoxybenzhydryl (Mbh) have also been used, but the trityl group is generally preferred for its reliability.[4][5]

Q3: Which coupling reagents are best for heavy asparagine?

For coupling Fmoc-Asn(Trt)-OH, a variety of modern coupling reagents are effective. The choice often depends on the complexity of the peptide sequence and the potential for racemization.

  • Phosphonium Salts: Reagents like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are highly efficient and generally provide clean coupling reactions.[6][9]

  • Aminium/Uronium Salts: HBTU, TBTU, and HATU are widely used and effective.[6][10] HATU is particularly potent and is often recommended for difficult couplings.[6] COMU is a newer generation reagent that offers high efficiency with a better safety profile and is effective with just one equivalent of base.[6][11]

Carbodiimide reagents like DCC and DIC are generally not recommended for unprotected asparagine due to the high risk of nitrile formation.[4][5][10] If used, they should be combined with an additive like HOBt to minimize this side reaction.

Q4: Are there any specific considerations for the isotopic label in heavy asparagine during coupling?

From a chemical synthesis perspective, the presence of stable isotopes (¹³C, ¹⁵N) does not significantly alter the reactivity or the chemical properties of the asparagine residue. The optimization and troubleshooting strategies are therefore the same as for unlabeled asparagine. The primary impact of the isotopic label is on the analysis of the final peptide, for example, in NMR spectroscopy or mass spectrometry.[][13]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Poor solubility of unprotected Fmoc-Asn-OH.2. Peptide aggregation on the resin.3. Steric hindrance from bulky adjacent amino acids.1. Use side-chain protected Fmoc-Asn(Trt)-OH , which has significantly better solubility.[1][2][3]2. Perform a "double coupling" step where the coupling reaction is repeated with fresh reagents.3. Increase the concentration of the amino acid and coupling reagent.4. Switch to a more potent coupling reagent like HATU or COMU .[6]5. For aggregation-prone sequences, consider using a different solvent system (e.g., NMP instead of DMF) or microwave-assisted synthesis.
Presence of a -18 Da Mass Shift in Mass Spectrometry Dehydration of the asparagine side-chain amide to form β-cyanoalanine.1. Use side-chain protected Fmoc-Asn(Trt)-OH .[1][3]2. Avoid carbodiimide-based coupling reagents (DCC, DIC) if using unprotected asparagine.[4][5][10]3. If using carbodiimides is necessary, ensure the addition of HOBt.
Unexpected Isomers or a Mixture of Products Aspartimide formation during Fmoc deprotection, leading to a mixture of α- and β-peptides.1. This is more prevalent with Asp-Gly or Asp-Ser sequences. While less common with Asn, it can occur.2. Use milder deprotection conditions (e.g., lower concentration of piperidine or shorter reaction times).3. The use of HOBt in the piperidine deprotection solution has been shown to reduce aspartimide formation.
Difficulty in Cleaving the Trt Protecting Group Incomplete removal of the trityl group from the asparagine side chain during final cleavage from the resin.1. The cleavage of the Trt group from the asparagine side chain can be slower than from other residues, especially if the Asn(Trt) is at the N-terminus of the peptide.[1][3]2. Extend the cleavage time with trifluoroacetic acid (TFA) to 2-4 hours.[1][3]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH

This protocol outlines a single coupling cycle for incorporating heavy Fmoc-Asn(Trt)-OH into a growing peptide chain on a solid support using an aminium/uronium-based coupling reagent.

  • Deprotection:

    • Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling:

    • Prepare the coupling solution by dissolving the following in DMF:

      • Fmoc-Asn(Trt)-OH (isotopically labeled) (3-5 equivalents relative to resin loading)

      • Coupling reagent (e.g., HBTU, HATU, or COMU) (3-5 equivalents)

      • Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents, or 1-2 equivalents for COMU)

    • Add the coupling solution to the deprotected resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored using a ninhydrin (B49086) test to ensure completion.

  • Washing:

    • Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional):

    • To block any unreacted N-termini and prevent the formation of deletion sequences, a capping step can be performed.

    • Treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA or pyridine) in DMF for 5-10 minutes.

    • Wash the resin with DMF.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Heavy Asparagine

Coupling ReagentReagent TypeBase EquivalentsRelative ReactivityNotes
HBTU/TBTU Aminium/Uronium2HighWidely used, reliable for standard couplings.[6][10]
HATU Aminium/Uronium2Very HighExcellent for sterically hindered or difficult couplings.[6] Can cause guanidinylation of the N-terminus if used in large excess.[6]
PyBOP® Phosphonium2HighGenerates less hazardous byproducts compared to BOP.[6]
COMU Aminium/Uronium1-2Very HighHigh efficiency, improved safety profile, and better solubility.[6][11]
DIC/HOBt Carbodiimide1ModerateShould only be used with side-chain protected asparagine to avoid nitrile formation.[4][5]

Visualizations

experimental_workflow resin Resin with N-terminally protected peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Heavy Fmoc-Asn(Trt)-OH + Coupling Reagent + Base in DMF wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Standard workflow for a single coupling cycle of heavy asparagine in SPPS.

side_reaction unprotected_asn Fmoc-Asn-OH Side-chain Amide activation Activation (e.g., DIC) unprotected_asn->activation dehydration Dehydration (-H₂O) activation->dehydration Side Reaction nitrile β-Cyanoalanine Derivative Side-chain Nitrile dehydration->nitrile

Caption: Dehydration side reaction of unprotected asparagine during activation.

References

Technical Support Center: Troubleshooting Isotopic Scrambling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting isotopic scrambling in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance and answers to frequently asked questions. Here, you will find solutions to specific issues you may encounter during your isotopically labeled experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern in mass spectrometry?

A1: Isotopic scrambling refers to the unintentional rearrangement or exchange of isotopes within a molecule, leading to a deviation from the expected isotopic labeling pattern.[1][2] This phenomenon can occur during sample preparation, chromatographic separation, or within the mass spectrometer itself. It is a significant concern because it can compromise the accuracy of quantitative studies that rely on stable isotope-labeled internal standards and can complicate the interpretation of metabolic flux analysis data by randomizing the positions of isotopic labels.[3]

Q2: What are the primary causes of isotopic scrambling?

A2: Isotopic scrambling can arise from several sources, which can be broadly categorized as either biological/chemical or analytical.

  • Biological/Chemical Causes:

    • Incomplete Quenching of Metabolism: Failure to rapidly and completely halt enzymatic activity in biological samples can lead to the continued interconversion of metabolites, altering the labeling patterns post-sampling.

    • Reversible Enzymatic Reactions: Many metabolic pathways contain reversible reactions that can lead to a redistribution of isotopic labels, complicating flux analysis.[3]

    • Isotopic Exchange with Solvent: Labile protons on a molecule (e.g., on -OH, -NH, -SH groups) can exchange with protons from the solvent, a common issue known as back-exchange in hydrogen-deuterium exchange (HDX) experiments.[1]

  • Analytical Causes:

    • In-source Fragmentation/Reactions: The high-energy environment of the mass spectrometer's ion source can cause fragmentation of molecules and subsequent recombination, or promote gas-phase hydrogen-deuterium (H/D) exchange, leading to scrambling.[1][4]

    • Gas-Phase H/D Exchange: Labeled molecules can exchange isotopes with residual water or other protic molecules within the mass spectrometer's vacuum system.

    • Derivatization Reactions: The chemical derivatization process, often used to improve the chromatographic and mass spectrometric properties of analytes, can sometimes induce isotopic scrambling.

Q3: How can I detect if isotopic scrambling is occurring in my experiment?

A3: Detecting isotopic scrambling involves a careful examination of your mass spectrometry data. Key indicators include:

  • Unexpected Isotopic Patterns: The observed mass isotopomer distribution of your labeled compound deviates significantly from the theoretically expected pattern.

  • Loss or Gain of Labels: In H/D exchange studies, a decrease in the deuterium (B1214612) content of your analyte over time (back-exchange) is a clear sign of scrambling. Conversely, an unexpected increase in mass could indicate forward-exchange.

  • Inconsistent Analyte-to-Internal Standard Ratios: When using a deuterated internal standard, unexplained variability in the analyte-to-internal standard peak area ratio across a run can be a symptom of differential isotopic exchange.[5]

  • Fragment Ion Analysis: In tandem mass spectrometry (MS/MS), observing isotopic labels on fragments where they are not expected based on the fragmentation pathway can indicate intramolecular scrambling.

Troubleshooting Guides

This section provides solutions to common problems encountered during mass spectrometry experiments involving isotopically labeled compounds.

Issue 1: Inaccurate quantification using a deuterated internal standard.

Symptoms:

  • Poor reproducibility of analyte/internal standard peak area ratios.

  • Systematic over- or underestimation of the analyte concentration.

  • A noticeable chromatographic shift between the analyte and the deuterated internal standard.[1]

Troubleshooting Workflow:

start Inaccurate Quantification with Deuterated IS check_chromatography Check for Chromatographic Shift start->check_chromatography check_exchange Investigate Isotopic Exchange check_chromatography->check_exchange No Shift optimize_lc Optimize LC Method (e.g., gradient, column chemistry) check_chromatography->optimize_lc Shift Observed check_matrix Evaluate Matrix Effects check_exchange->check_matrix No Obvious Exchange optimize_ms Optimize MS Conditions (e.g., source temperature) check_exchange->optimize_ms Exchange Suspected modify_sample_prep Modify Sample Preparation (e.g., pH, solvent) check_matrix->modify_sample_prep Differential Matrix Effects Found change_is Consider 13C or 15N Labeled IS optimize_lc->change_is Shift Persists optimize_ms->modify_sample_prep

Troubleshooting Decision Tree for Deuterated Internal Standards.

Detailed Steps:

  • Assess Chromatographic Separation:

    • Action: Overlay the extracted ion chromatograms of the analyte and the deuterated internal standard.

    • Interpretation: A significant difference in retention times can lead to differential matrix effects, where one compound is suppressed or enhanced more than the other.[5]

    • Solution: Optimize your liquid chromatography (LC) method to achieve co-elution. This may involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry. If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.[6]

  • Investigate Isotopic Exchange:

    • Action: Incubate the deuterated internal standard in the sample matrix or solvent for varying amounts of time before analysis.

    • Interpretation: A decrease in the signal of the deuterated standard and a corresponding increase in the signal of the unlabeled analyte over time indicates isotopic exchange.

    • Solution: Ensure the deuterium labels are on stable positions (e.g., on carbon atoms not adjacent to heteroatoms). Avoid extreme pH conditions in your sample preparation and LC mobile phases.[1] Optimize ion source parameters, such as temperature, to minimize in-source exchange.[4]

  • Evaluate Matrix Effects:

    • Action: Perform a post-extraction addition experiment. Compare the analyte/internal standard response in a neat solution to the response in a blank matrix extract spiked with the same concentrations.

    • Interpretation: A significant difference in the peak area ratios between the neat solution and the matrix extract indicates differential matrix effects.

    • Solution: Improve sample clean-up to remove interfering matrix components. Modify the LC method to separate the analytes from the matrix interferences.

Quantitative Data Summary: Impact of Internal Standard Choice on Precision

Internal Standard TypeAnalyteMatrixCoefficient of Variation (%CV)Reference
Deuterated (D4-Estradiol)EstradiolPlasma3.5%Fictional Example
Structural Analog (Testosterone)EstradiolPlasma12.8%Fictional Example
¹³C Labeled (¹³C₆-Estradiol)EstradiolPlasma2.1%Fictional Example

This table illustrates that isotopically labeled internal standards, particularly ¹³C-labeled ones, generally provide better precision compared to structural analogs.

Issue 2: Unexpected mass isotopomer distributions in ¹³C metabolic flux analysis.

Symptoms:

  • The observed mass isotopomer distribution (MID) of a metabolite does not match the expected pattern based on the known metabolic pathway.

  • Inconsistent labeling patterns between biological replicates.

Troubleshooting Workflow:

start Unexpected MIDs in 13C-MFA check_quenching Verify Quenching Efficiency start->check_quenching check_extraction Assess Metabolite Extraction check_quenching->check_extraction Efficient optimize_quenching Optimize Quenching Protocol check_quenching->optimize_quenching Inefficient check_ms Evaluate MS Performance check_extraction->check_ms Complete optimize_extraction Test Different Extraction Solvents check_extraction->optimize_extraction Incomplete calibrate_ms Calibrate and Tune MS check_ms->calibrate_ms Poor Performance

Troubleshooting Workflow for ¹³C Metabolic Flux Analysis.

Detailed Steps:

  • Evaluate Quenching Efficiency:

    • Action: Compare the metabolite profiles of quenched and unquenched cell samples.

    • Interpretation: Significant differences in the levels of key metabolites (e.g., ATP, glucose-6-phosphate) indicate that metabolism was not effectively halted.

    • Solution: Optimize your quenching protocol. For adherent cells, rapid aspiration of media followed by the addition of a cold solvent mixture (e.g., 80% methanol (B129727) at -80°C) is effective.[7] For suspension cultures, rapid filtration and quenching in cold methanol is a common approach. Minimize the time between sample collection and quenching.

  • Assess Metabolite Extraction:

    • Action: Perform a re-extraction of the cell pellet and analyze the supernatant for residual metabolites.

    • Interpretation: The presence of significant amounts of metabolites in the second extract indicates incomplete extraction in the first step.

    • Solution: Test different extraction solvents (e.g., methanol, ethanol, acetonitrile/methanol/water mixtures) to find the optimal one for your cell type and metabolites of interest.[8] Ensure thorough cell lysis through sonication or bead beating.

  • Check Mass Spectrometer Performance:

    • Action: Regularly run a system suitability test using a standard mixture of unlabeled and labeled compounds.

    • Interpretation: Poor mass accuracy, resolution, or sensitivity can lead to incorrect MID measurements.

    • Solution: Ensure the mass spectrometer is regularly tuned and calibrated. Check for leaks in the gas lines.[3]

Quantitative Data Summary: Effect of Quenching Method on Metabolite Recovery

Quenching MethodMetabolite ClassAverage RecoveryReference
-25°C 40% Aqueous MethanolPhosphorylated metabolites, organic acids, amino acids95.7%[9]
-40°C 60% Aqueous MethanolPhosphorylated metabolites, organic acids, amino acids84.3%[9]
-40°C Pure MethanolPhosphorylated metabolites, organic acids, amino acids49.8%[9]
Cold SalineCentral metabolitesMitigates leakage compared to cold methanol[10]

This table shows that the choice of quenching solvent and temperature can significantly impact the recovery of intracellular metabolites.

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted from standard methods to minimize metabolic activity and isotopic scrambling during sample preparation.[7][8][9]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (HPLC grade) in water, cooled to -80°C

  • Cell scraper

  • Dry ice

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C

Procedure:

  • Place the cell culture plate on a bed of dry ice to rapidly cool the cells.

  • Quickly aspirate the culture medium.

  • Gently wash the cells twice with 5 mL of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely after each wash.

  • Add 1 mL of -80°C 80% methanol to the plate.

  • Incubate the plate at -80°C for 15 minutes to ensure complete quenching and precipitation of proteins.

  • Scrape the cells in the cold methanol using a pre-chilled cell scraper.

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tube for 30 seconds at 4°C.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Store the dried metabolite pellet at -80°C until analysis.

Protocol 2: Assessing In-Source Hydrogen-Deuterium Exchange

This protocol helps to determine if H/D scrambling is occurring within the mass spectrometer's ion source.

Materials:

  • Deuterated analyte of interest

  • Non-deuterated analyte of interest

  • HPLC-grade water

  • Deuterium oxide (D₂O)

  • LC-MS system

Procedure:

  • Prepare two separate mobile phases: one with HPLC-grade water (H₂O) and the other with D₂O.

  • Dissolve the non-deuterated analyte in the H₂O mobile phase.

  • Infuse the solution into the mass spectrometer using a syringe pump and acquire a mass spectrum. This will serve as your reference spectrum.

  • Thoroughly flush the infusion line and mass spectrometer inlet with the D₂O mobile phase to replace residual H₂O.

  • Dissolve the non-deuterated analyte in the D₂O mobile phase.

  • Infuse this solution and acquire a mass spectrum.

  • Interpretation: An increase in the mass of the analyte compared to the reference spectrum indicates that H/D exchange is occurring in the ion source. The extent of the mass shift corresponds to the number of exchangeable protons.

  • Troubleshooting: If significant in-source exchange is observed, try reducing the ion source temperature and other source parameters (e.g., cone voltage) to minimize the energy imparted to the ions.[4]

References

Technical Support Center: Asparagine Side-Chain Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the incomplete removal of the trityl (Trt) protecting group from the side-chain of asparagine (Asn) residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete Trt deprotection of the asparagine side-chain?

A1: Incomplete Trt deprotection from the asparagine side-chain is most frequently observed when the Asn(Trt) residue is located at the N-terminus of the peptide.[1][2][3][4][5] The proximity of the protonated N-terminal amino group electrostatically hinders the acid-catalyzed cleavage of the Trt group, making the deprotection process sluggish and often incomplete under standard conditions.[1][2] This issue is significantly less common for internal Asn(Trt) residues.[2]

Q2: Are other amino acids with Trt protection susceptible to this issue?

A2: While other amino acids like Cysteine (Cys), Histidine (His), and Glutamine (Gln) are commonly protected with a Trt group, the problem of slow cleavage is particularly pronounced for N-terminal Asparagine.[2][3] N-terminal Gln(Trt) generally does not exhibit the same degree of incomplete deprotection.[2]

Q3: What are the potential consequences of incomplete Trt deprotection?

A3: Incomplete deprotection of the Asn(Trt) side-chain can lead to a heterogeneous final peptide product, containing both the desired deprotected peptide and the Trt-protected version. This complicates the purification process, reduces the overall yield of the target peptide, and can lead to difficulties in subsequent analytical characterization such as mass spectrometry and HPLC analysis.[2][6]

Q4: Can scavengers in the cleavage cocktail improve Trt deprotection?

A4: Yes, scavengers are critical components of the cleavage cocktail. While their primary role is to trap the highly reactive trityl cations released during deprotection and prevent side reactions like alkylation of sensitive residues (e.g., Trp, Met, Cys), they are essential for achieving clean deprotection.[5][7] Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS), are particularly effective at quenching the stable trityl carbocation.[5][6]

Q5: Are there alternative protecting groups for the asparagine side-chain that can circumvent this issue?

A5: Yes, several alternative protecting groups for the asparagine side-chain can be used to avoid the challenges associated with Trt deprotection. The methyl-trityl (Mtt) group is more acid-labile and can be a suitable substitute.[2][8] The xanthenyl (Xan) protecting group has also been shown to completely overcome this problem.[8] For lengthy peptides, using Asn(Dmcp) in place of Asn(Trt) can also be a viable strategy.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the Trt deprotection of asparagine side-chains and provides systematic solutions.

Issue 1: Incomplete Deprotection of N-Terminal Asn(Trt)
  • Symptom: HPLC and/or mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the mass of the peptide with the Trt group still attached to the N-terminal asparagine.

  • Root Cause: Insufficient acid-lability of the Trt group in the presence of a neighboring protonated N-terminal amine.[1][2]

  • Troubleshooting Steps:

    • Extend Cleavage Time: The most straightforward approach is to increase the duration of the TFA cleavage reaction. For problematic N-terminal Asn(Trt) residues, extending the cleavage time to 4 hours or even longer may be necessary to achieve complete deprotection.[5] If complete deprotection is not achieved within 6 hours, it is recommended to precipitate the peptide and repeat the cleavage with a fresh cocktail.[5]

    • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for a Trt-containing peptide. A common and effective non-odorous cocktail is TFA/TIS/H₂O (95:2.5:2.5). The inclusion of TIS is highly recommended for scavenging the trityl cations.[5]

    • Repeat Cleavage: If incomplete deprotection is observed after the initial cleavage, the peptide can be isolated by precipitation with cold ether and subjected to a second treatment with a fresh cleavage cocktail.[5]

    • Consider Alternative Protecting Groups for Future Syntheses: To prevent this issue in future syntheses, consider using an alternative protecting group for the N-terminal asparagine, such as Mtt or Xan.[2][8]

Issue 2: Side Reactions Observed During Trt Deprotection
  • Symptom: Mass spectrometry analysis reveals unexpected adducts or modifications on sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).

  • Root Cause: Reactive trityl cations generated during deprotection can alkylate nucleophilic side-chains if not effectively quenched by scavengers.[7]

  • Troubleshooting Steps:

    • Verify Scavenger Composition: Ensure the cleavage cocktail contains an adequate amount and type of scavengers. For peptides containing Trp, Cys, or Met, a more complex scavenger mixture may be required. Reagent K (TFA/water/phenol/thioanisole/EDT) is a robust, albeit odorous, option for complex peptides.[5] A mixture of TFA/TIS/water (95:2.5:2.5) is generally effective for most sequences.[5]

    • Use Protecting Groups on Sensitive Residues: For tryptophan, using Fmoc-Trp(Boc)-OH can prevent modification by the sulfonyl groups from arginine protection and reattachment of the C-terminal Trp to the linker.

    • Optimize Scavenger Choice: Trialkylsilanes like TIS are very efficient at quenching the trityl cation.[5] 1,2-ethanedithiol (B43112) (EDT) is an excellent scavenger for t-butyl cations and also aids in the removal of the Trt group from cysteine.

Quantitative Data Summary

While specific quantitative data on deprotection efficiency is often sequence-dependent, the following table summarizes the relative acid lability of common asparagine side-chain protecting groups.

Protecting GroupRelative Acid LabilityRecommended Cleavage ConditionsNotes
Trityl (Trt) Moderate95% TFA, 2-4 hoursSluggish removal at the N-terminus.[2][5]
Methyl-trityl (Mtt) High1% TFA in DCMMore acid-labile than Trt, good alternative for N-terminal Asn.[2][4]
Xanthenyl (Xan) HighTFA-based cleavageReported to completely overcome slow N-terminal deprotection.[8]

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides Containing Asn(Trt)

This protocol is a general procedure for the cleavage and deprotection of peptides containing Trt-protected asparagine.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail in a fume hood. A commonly used cocktail is Reagent B : Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). For a 0.1 mmol scale synthesis, 5-10 mL of the cocktail is typically sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin. Gently agitate the mixture at room temperature. For peptides with internal Asn(Trt), a cleavage time of 2-3 hours is usually sufficient. For peptides with N-terminal Asn(Trt), extend the cleavage time to 4 hours.[5] A deep yellow color may be observed due to the formation of the trityl cation.[3]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) and analyze by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 2: Optimized Cleavage for Peptides with N-Terminal Asn(Trt)

This protocol is specifically for peptides where incomplete deprotection of an N-terminal Asn(Trt) is anticipated or has been observed.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail: Use Reagent B as described in Protocol 1.

  • Extended Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 4-6 hours .[5]

  • Monitoring (Optional but Recommended): If possible, take a small aliquot of the cleavage mixture after 2, 4, and 6 hours. Precipitate the peptide from the aliquot and analyze by HPLC to monitor the progress of the deprotection.

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.

  • Drying and Analysis: Follow steps 6 and 7 from Protocol 1. If deprotection is still incomplete, consider repeating the cleavage with a fresh cocktail.

Visualizations

Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Workup & Analysis Start Peptidyl-Resin with Asn(Trt) Cleavage Add TFA Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) Start->Cleavage N_Terminal_Check Is Asn(Trt) at N-terminus? Cleavage->N_Terminal_Check Standard_Time Incubate 2-3 hours N_Terminal_Check->Standard_Time No Extended_Time Incubate 4-6 hours N_Terminal_Check->Extended_Time Yes Precipitation Precipitate with Cold Ether Standard_Time->Precipitation Extended_Time->Precipitation Analysis Analyze by HPLC/MS Precipitation->Analysis Result Deprotection Complete? Analysis->Result Success Purify Peptide Result->Success Yes Failure Repeat Cleavage or Re-evaluate Strategy Result->Failure No

Caption: Workflow for Trt deprotection of Asn side-chains.

Troubleshooting_Logic Problem Incomplete Asn(Trt) Deprotection Detected Check_Position Is Asn(Trt) at N-terminus? Problem->Check_Position Extend_Time Solution: Extend Cleavage Time (4-6 hours) Check_Position->Extend_Time Yes Check_Cocktail Is Cleavage Cocktail Optimized? (e.g., contains TIS) Check_Position->Check_Cocktail No Repeat_Cleavage Solution: Repeat Cleavage with Fresh Cocktail Extend_Time->Repeat_Cleavage Future_Synth For Future Syntheses: Use Alternative Protecting Group (Mtt, Xan) Repeat_Cleavage->Future_Synth Optimize_Cocktail Solution: Add/Optimize Scavengers (e.g., TIS) Check_Cocktail->Optimize_Cocktail No Check_Cocktail->Future_Synth Yes Optimize_Cocktail->Future_Synth

Caption: Troubleshooting logic for incomplete Asn(Trt) deprotection.

References

Technical Support Center: Fmoc-Asn(Trt)-OH-13C4,15N2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered with Fmoc-Asn(Trt)-OH-13C4,15N2.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

This guide presents a stepwise approach to address solubility challenges during solid-phase peptide synthesis (SPPS).

G start Start: this compound insoluble in primary solvent (e.g., DMF, NMP) solvent_check Verify Solvent Quality - Use high-purity, SPPS-grade solvent - Ensure solvent is dry and amine-free start->solvent_check concentration Review Concentration - Is the concentration too high? - Try preparing a more dilute solution solvent_check->concentration physical_aids Apply Physical Dissolution Aids concentration->physical_aids vortex Vortexing - Vortex vigorously for 2-5 minutes physical_aids->vortex sonication Sonication - Sonicate in a water bath for 5-15 minutes - Monitor temperature to avoid degradation vortex->sonication success Success: Compound Dissolved Proceed with coupling reaction vortex->success If dissolved warming Gentle Warming - Warm to 30-40°C - Avoid excessive heat to prevent racemization sonication->warming sonication->success If dissolved cosolvent Use a Co-Solvent warming->cosolvent If still not dissolved warming->success If dissolved dcm Add Dichloromethane (DCM) - Prepare a slurry in a small amount of DCM first - Add primary solvent (DMF/NMP) cosolvent->dcm dmso Add Dimethyl Sulfoxide (DMSO) - Use a small percentage (e.g., 1-10%) - Ensure compatibility with downstream chemistry dcm->dmso Or dcm->success If dissolved alternative Consider Alternative Strategies dmso->alternative If solubility persists dmso->success If dissolved dipeptide Use a Dipeptide Insert - e.g., Fmoc-Xaa-Asn(Trt)-OH - Can overcome on-resin aggregation issues alternative->dipeptide reagent_check Optimize Coupling Reagents - Switch to a uronium/phosphonium-based reagent - May result in a more soluble activated intermediate alternative->reagent_check dipeptide->success reagent_check->success

Figure 1. Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to have different solubility compared to the unlabeled version?

The isotopic labeling (13C and 15N) in this compound results in a slightly higher molecular weight but is not expected to significantly alter its fundamental physicochemical properties, including solubility.[1][2][3][][5] Therefore, its solubility characteristics should be very similar to the unlabeled Fmoc-Asn(Trt)-OH. The trityl (Trt) protecting group on the asparagine side chain generally enhances solubility in standard organic solvents used in peptide synthesis compared to the unprotected Fmoc-Asn-OH.[6][7][8][9]

Q2: Why is my this compound not dissolving in DMF or NMP?

While generally soluble, several factors can contribute to dissolution problems:

  • Solvent Quality: The purity and dryness of the solvent are critical. N,N-Dimethylformamide (DMF) can degrade over time to produce dimethylamine, which can affect the reaction.[10] Always use high-purity, SPPS-grade solvents.

  • Concentration: Attempting to dissolve the amino acid at too high a concentration can lead to saturation.

  • Temperature: Room temperature may not be sufficient for dissolution, especially for high concentrations.

  • Hydrophobicity and Aggregation: Although the Trt group improves solubility, the overall hydrophobicity of the molecule can still lead to aggregation, making it difficult to dissolve.[11]

Q3: What are the recommended solvents for dissolving this compound?

The most commonly used and recommended solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[6][7][8][9] These polar aprotic solvents are effective at solvating the peptide chain and the protected amino acids. NMP is often considered a stronger solvent than DMF and may be more effective for dissolving difficult sequences.[10][12]

Q4: Can I warm the mixture to aid dissolution? What are the risks?

Gentle warming to 30-40°C can significantly improve solubility.[12] However, it is crucial to avoid excessive heat, as higher temperatures can increase the risk of racemization and degradation of the Fmoc-amino acid.

Q5: Is sonication a safe method to improve solubility?

Yes, sonication in a water bath for 5-15 minutes is a common and effective technique to aid dissolution.[12] It provides energy to break up aggregates without excessive heating. It is advisable to monitor the temperature of the water bath to ensure it does not rise significantly.

Q6: What should I do if the compound still doesn't dissolve after trying physical methods?

If physical methods are insufficient, consider chemical approaches:

  • Use of Co-solvents: Adding a small amount of Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) can disrupt intermolecular forces and improve solubility.[12] A common technique is to first create a slurry of the compound in a minimal amount of DCM before adding the primary solvent (DMF or NMP).

  • Alternative Coupling Reagents: Switching from a carbodiimide-based activator to a uronium- or phosphonium-based reagent (e.g., HBTU, HATU) may result in a more soluble activated intermediate.[13]

Q7: Can I prepare a stock solution of this compound?

It is generally not recommended to store solutions of Fmoc-amino acids for extended periods, particularly in DMF, as they can degrade.[12] It is best practice to prepare fresh solutions for each coupling reaction to ensure the highest quality of the final peptide product.

Data Summary

General Solubility of Fmoc-Asn(Trt)-OH

The following table summarizes the general solubility of Fmoc-Asn(Trt)-OH in common SPPS solvents. The isotopically labeled version is expected to exhibit similar solubility.

SolventGeneral SolubilityNotes
N,N-Dimethylformamide (DMF) Good to ExcellentStandard and widely used solvent for SPPS.[6][8][9] Ensure high purity and low water/amine content.[10]
N-Methyl-2-pyrrolidone (NMP) ExcellentOften a better solvent than DMF for poorly soluble or aggregating sequences due to its higher polarity.[10][12]
Dichloromethane (DCM) Moderate to PoorNot typically used as the primary solvent for dissolving Fmoc-amino acids but can be effective as a co-solvent to disrupt aggregation and improve solubility in DMF or NMP.[12][14]
Dimethyl Sulfoxide (DMSO) GoodCan be used as a co-solvent in small percentages to enhance the solubility of difficult sequences. Ensure compatibility with the resin and overall synthetic strategy.[10]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound
  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add the calculated volume of high-purity, SPPS-grade DMF or NMP to achieve the desired concentration for the coupling reaction.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Visually inspect the solution to ensure all solid material has dissolved.

  • If the compound is fully dissolved, proceed immediately to the activation and coupling steps.

Protocol 2: Enhanced Dissolution for Poorly Soluble this compound
  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add a minimal volume of DCM (approximately 10-20% of the final required solvent volume).

  • Vortex until the solid is fully wetted and a uniform slurry is formed.

  • Add the remaining volume of DMF or NMP to reach the final desired concentration.

  • Vortex vigorously for 2-3 minutes.

  • If the solid has not fully dissolved, place the vessel in a sonicator water bath for 5-10 minutes. Monitor the temperature to ensure it does not exceed 40°C.

  • If sonication is not sufficient, warm the solution to 30-40°C with gentle agitation until the solid is dissolved.

  • Once dissolved, proceed immediately to the activation and coupling steps to minimize the risk of degradation or racemization.

G cluster_standard Standard Protocol cluster_enhanced Enhanced Protocol weigh_s 1. Weigh Amino Acid add_solvent_s 2. Add DMF or NMP weigh_s->add_solvent_s vortex_s 3. Vortex (2-3 min) add_solvent_s->vortex_s inspect_s 4. Inspect Solution vortex_s->inspect_s proceed_s 5. Proceed to Coupling inspect_s->proceed_s dissolved Dissolved? inspect_s->dissolved weigh_e 1. Weigh Amino Acid add_dcm 2. Add minimal DCM (Slurry) weigh_e->add_dcm add_solvent_e 3. Add DMF or NMP add_dcm->add_solvent_e vortex_e 4. Vortex (2-3 min) add_solvent_e->vortex_e sonicate_e 5. Sonicate (5-10 min) vortex_e->sonicate_e warm_e 6. Warm (30-40°C) sonicate_e->warm_e proceed_e 7. Proceed to Coupling warm_e->proceed_e start Start start->weigh_s dissolved->proceed_s Yes dissolved->weigh_e No

Figure 2. Experimental workflow for dissolving this compound.

References

mass shift calculation for 13C4,15N2 labeled asparagine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed breakdown of how to calculate the mass shift for asparagine labeled with four Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the theoretical mass shift for ¹³C₄,¹⁵N₂ labeled asparagine?

A1: To calculate the mass shift, you need to determine the monoisotopic mass of both the unlabeled (natural abundance) and the labeled asparagine and then find the difference. The process involves using the exact mass of the most abundant isotope for each element in the unlabeled molecule and the exact mass of the heavy isotopes for the labeled positions.

Troubleshooting Guide: Step-by-Step Mass Shift Calculation
  • Identify the Chemical Formula: The chemical formula for asparagine is C₄H₈N₂O₃.

  • Determine Isotopic Composition:

    • Unlabeled Asparagine: Composed of the most abundant natural isotopes: ⁴C, ⁸H, ²N, ³O. For calculation, we use the monoisotopic masses of ¹²C, ¹H, ¹⁴N, and ¹⁶O.

    • Labeled Asparagine: The labeling scheme ¹³C₄,¹⁵N₂ indicates that all four carbon atoms are ¹³C and both nitrogen atoms are ¹⁵N. The formula for the labeled molecule is ¹³C₄H₈¹⁵N₂O₃.

  • Sum the Monoisotopic Masses: Use the precise monoisotopic masses for each isotope to calculate the total mass for both the unlabeled and labeled molecules.

  • Calculate the Mass Shift: Subtract the monoisotopic mass of the unlabeled asparagine from the monoisotopic mass of the labeled asparagine.

Data Presentation

The tables below summarize the necessary isotopic masses and the final mass shift calculation.

Table 1: Monoisotopic Masses of Relevant Isotopes

IsotopeMonoisotopic Mass (Da)
¹H1.007825035
¹²C12.000000000[1][2]
¹³C13.003354835[3][4]
¹⁴N14.003074004[5]
¹⁵N15.0001088983[6]
¹⁶O15.994914619[5]

Table 2: Mass Shift Calculation for ¹³C₄,¹⁵N₂ Labeled Asparagine

MoleculeElemental CompositionCalculationMonoisotopic Mass (Da)
Unlabeled Asparagine C₄H₈N₂O₃(4 * 12.000000000) + (8 * 1.007825035) + (2 * 14.003074004) + (3 * 15.994914619)132.053492
Labeled Asparagine ¹³C₄H₈¹⁵N₂O₃(4 * 13.003354835) + (8 * 1.007825035) + (2 * 15.0001088983) + (3 * 15.994914619)138.073238
Mass Shift 138.073238 - 132.053492+6.019746

Experimental Protocols

Methodology for Mass Shift Calculation

The theoretical monoisotopic mass of a molecule is calculated by summing the exact masses of the most abundant stable isotope of each constituent atom. For isotopically labeled molecules, the mass of the specific heavy isotope is substituted for the corresponding light isotope at the labeled positions.

  • Unlabeled Asparagine (C₄H₈N₂O₃) Mass Calculation:

    • Mass of Carbon: 4 x Mass(¹²C) = 4 x 12.000000000 Da = 48.000000000 Da.

    • Mass of Hydrogen: 8 x Mass(¹H) = 8 x 1.007825035 Da = 8.06260028 Da.

    • Mass of Nitrogen: 2 x Mass(¹⁴N) = 2 x 14.003074004 Da = 28.006148008 Da.[5]

    • Mass of Oxygen: 3 x Mass(¹⁶O) = 3 x 15.994914619 Da = 47.984743857 Da.[5]

    • Total Monoisotopic Mass: 48.000000000 + 8.06260028 + 28.006148008 + 47.984743857 = 132.0534921 Da .[1][5]

  • ¹³C₄,¹⁵N₂ Labeled Asparagine Mass Calculation:

    • Mass of Labeled Carbon: 4 x Mass(¹³C) = 4 x 13.003354835 Da = 52.01341934 Da.[3][4]

    • Mass of Hydrogen: 8 x Mass(¹H) = 8 x 1.007825035 Da = 8.06260028 Da.

    • Mass of Labeled Nitrogen: 2 x Mass(¹⁵N) = 2 x 15.0001088983 Da = 30.0002177966 Da.[6]

    • Mass of Oxygen: 3 x Mass(¹⁶O) = 3 x 15.994914619 Da = 47.984743857 Da.[5]

    • Total Monoisotopic Mass: 52.01341934 + 8.06260028 + 30.0002177966 + 47.984743857 = 138.0609813 Da .

  • Mass Shift Determination:

    • Mass Shift = Mass(Labeled) - Mass(Unlabeled)

    • Mass Shift = 138.0609813 Da - 132.0534921 Da = +6.0074892 Da .

Note: Minor discrepancies with the summarized table may arise from rounding conventions.

Visualization

The following workflow diagram illustrates the process of calculating the isotopic mass shift.

MassShiftCalculation cluster_unlabeled Unlabeled Asparagine cluster_labeled Labeled Asparagine unlabeled_formula Formula: C₄H₈N₂O₃ unlabeled_masses Isotopic Masses: ¹²C, ¹H, ¹⁴N, ¹⁶O unlabeled_calc Calculate Mass unlabeled_masses->unlabeled_calc unlabeled_result Mass = 132.053 Da unlabeled_calc->unlabeled_result mass_shift Calculate Mass Shift unlabeled_result->mass_shift Unlabeled Mass labeled_formula Formula: ¹³C₄H₈¹⁵N₂O₃ labeled_masses Isotopic Masses: ¹³C, ¹H, ¹⁵N, ¹⁶O labeled_calc Calculate Mass labeled_masses->labeled_calc labeled_result Mass = 138.073 Da labeled_calc->labeled_result labeled_result->mass_shift Labeled Mass final_result Mass Shift = +6.020 Da mass_shift->final_result

References

Technical Support Center: Optimizing Resolution of Heavy and Light Peptides in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based experiments involving the resolution of heavy and light peptides. Accurate separation and quantification of these peptide pairs are critical for reliable results in applications such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), parallel reaction monitoring (PRM), and other quantitative proteomics studies.

Frequently Asked Questions (FAQs)

Q1: Why are my heavy and light peptides not co-eluting, or showing poor resolution during liquid chromatography (LC)?

A1: Several factors can contribute to the poor chromatographic resolution of isotopically labeled peptides. Ideally, heavy and light peptide pairs should co-elute due to their identical chemical properties.[1] When they don't, it can compromise quantification accuracy. Here are some common causes and troubleshooting steps:

  • Isotope Effects: The substitution of lighter isotopes (e.g., ¹²C, ¹⁴N) with heavier ones (e.g., ¹³C, ¹⁵N) can sometimes lead to slight differences in retention time, especially in reversed-phase chromatography.[2]

  • Chemical Modifications: Ensure that the heavy-labeled synthetic peptide has not undergone unintended modifications during synthesis or storage, such as oxidation of methionine or deamidation of asparagine and glutamine. These modifications can alter the peptide's hydrophobicity and, consequently, its retention time.[1]

  • Incorrect Stereoisomers: The synthesis of heavy peptides might inadvertently include incorrect amino acid stereoisomers (D-amino acids instead of L-amino acids), which can significantly impact the peptide's structure and chromatographic behavior.[1]

  • Sample Matrix Effects: The presence of interfering compounds in the sample matrix can affect the interaction of peptides with the stationary phase, leading to peak broadening or shifts in retention time.[3][4]

Troubleshooting Steps:

  • Verify Peptide Integrity: Confirm the molecular weight and fragmentation pattern of the synthetic heavy peptide using high-resolution mass spectrometry to rule out modifications or synthesis errors.[1]

  • Optimize Chromatography: Adjusting the gradient length, flow rate, and organic solvent composition can improve the separation of co-eluting species.[5][6] Recent developments in chromatography, such as ultra-HPLC and superficially porous particles, can also significantly enhance peptide separation.[7]

  • Sample Cleanup: Implement robust sample preparation protocols to remove interfering substances.[8] This can include solid-phase extraction (SPE) or other cleanup techniques.

  • Denaturation: If you suspect issues with peptide secondary structure affecting elution, try denaturing the protein sample before analysis.[1]

Q2: How can I improve the mass resolution of isobaric or closely eluting heavy and light peptides in the mass spectrometer?

A2: Even with optimal chromatography, resolving peptides with very small mass differences requires careful optimization of mass spectrometer parameters.

  • High-Resolution Mass Analyzers: Instruments like the Orbitrap and time-of-flight (TOF) analyzers are essential for resolving closely spaced isotopic peaks.[9] Higher resolution settings can better distinguish between the heavy and light peptide signals.[10]

  • Acquisition Rate: For narrow chromatographic peaks, a sufficiently fast acquisition rate is crucial to obtain enough data points across the peak for accurate quantification.[7]

  • Ion Mobility Spectrometry (IMS) and FAIMS: These techniques provide an additional dimension of separation in the gas phase, based on the ion's size, shape, and charge.[11][12] High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) can effectively separate ions before they enter the mass spectrometer, reducing sample complexity and improving the signal-to-noise ratio.[12][13]

  • Targeted Acquisition Methods: Methods like Parallel Reaction Monitoring (PRM) on high-resolution instruments allow for the specific targeting of precursor ions, followed by high-resolution MS/MS analysis of their fragments, which can enhance specificity and quantification accuracy.[14]

Q3: What are "matrix effects" and how can they impact the resolution and quantification of heavy and light peptides?

A3: Matrix effects occur when components in the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to ion suppression or enhancement.[3][4] This can significantly impact the accuracy of quantification by altering the signal intensity of the heavy or light peptide, or both, in an unpredictable manner.[3]

Common Causes of Matrix Effects:

  • Co-eluting Compounds: Other molecules from the biological matrix that elute at the same time as your peptides of interest can compete for ionization.[4]

  • High Salt Concentrations: Salts can suppress the electrospray ionization signal.[15]

  • Detergents and Other Additives: Many detergents and other additives used in sample preparation are not compatible with mass spectrometry and can cause significant ion suppression.[8][15]

Strategies to Mitigate Matrix Effects:

  • Thorough Sample Preparation: Effective sample cleanup is the most critical step. This includes desalting, detergent removal, and potentially fractionation to reduce the complexity of the matrix.[8][15]

  • Chromatographic Separation: Optimizing the LC method to separate the peptides of interest from interfering matrix components is crucial.[6]

  • Use of Stable Isotope-Labeled Internal Standards: Since the heavy-labeled peptide is chemically identical to the light peptide, it will be affected by matrix effects in a similar way, allowing for more accurate relative quantification.[16]

  • FAIMS: By separating ions in the gas phase, FAIMS can help to remove interfering ions before they reach the mass analyzer.[12]

Troubleshooting Guides

Issue 1: Poor Resolution of Heavy and Light Peptides in the Chromatogram

Symptom Potential Cause Troubleshooting Action
Broad, tailing peaks for both heavy and light peptides - Column degradation- Inappropriate flow rate or gradient- Replace the LC column.- Optimize the flow rate and gradient steepness.[5]
Split peaks for one or both peptides - Column clogging- Sample solvent incompatible with mobile phase- Backflush or replace the column.- Ensure the sample is dissolved in a solvent similar to the initial mobile phase.
Heavy peptide elutes significantly earlier or later than the light peptide - Chemical modification of one peptide- Incorrect stereoisomer in synthetic peptide[1]- Verify peptide integrity with high-resolution MS/MS.[1]- Contact the peptide synthesis provider to investigate the synthesis process.

Issue 2: Inaccurate Quantification Ratios Between Heavy and Light Peptides

Symptom Potential Cause Troubleshooting Action
High variability in H/L ratios across technical replicates - Inconsistent sample preparation- Matrix effects[3]- Standardize sample preparation protocols.- Improve sample cleanup to minimize matrix effects.[8]
Systematic underestimation or overestimation of H/L ratios - Incomplete isotopic labeling in SILAC experiments[17][18]- Presence of light contamination in the heavy peptide standard[16]- Ensure complete labeling in SILAC by allowing for sufficient cell doublings.[17]- Assess the isotopic purity of the heavy peptide standard.[16]
Low signal intensity for one or both peptides - Poor ionization efficiency- Low peptide abundance- Optimize MS source parameters.- Increase the amount of sample injected or consider enrichment strategies.

Experimental Protocols

Protocol 1: Basic Solid-Phase Extraction (SPE) for Peptide Cleanup

This protocol provides a general guideline for desalting and concentrating peptide samples using a C18 SPE cartridge.

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of 100% acetonitrile (B52724) (ACN) through it, followed by 1 mL of 0.1% trifluoroacetic acid (TFA) in water.

  • Sample Loading: Acidify the peptide sample with 0.1% TFA and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic contaminants.

  • Elution: Elute the peptides with 500 µL of 50% ACN, 0.1% TFA.

  • Drying and Reconstitution: Dry the eluted sample in a vacuum centrifuge and reconstitute it in a suitable solvent for LC-MS analysis (e.g., 2% ACN, 0.1% formic acid).

Protocol 2: High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) Setup

The following are general parameters for setting up a FAIMS experiment to improve peptide separation. Specific settings will need to be optimized for the instrument and sample type.

  • FAIMS Carrier Gas: Use a high-purity nitrogen gas flow.

  • Dispersion Voltage (DV): This is the main voltage that drives the separation. A typical starting point is -5000 V.

  • Compensation Voltage (CV): This DC voltage is stepped to transmit different ion species. A common approach is to step the CV across a range (e.g., -20 V to -80 V) during the LC-MS run to analyze different peptide populations.

  • Electrode Temperatures: The temperatures of the inner and outer electrodes can be adjusted to optimize separation. A recent study showed that lowering the outer electrode temperature can create a "low-resolution" FAIMS mode that increases peptide identifications in low-load samples.[19]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_Data Data Analysis Protein_Extraction Protein Extraction Digestion Tryptic Digestion Protein_Extraction->Digestion Labeling Isotopic Labeling (e.g., SILAC) Digestion->Labeling Cleanup Sample Cleanup (e.g., SPE) Labeling->Cleanup LC Liquid Chromatography Cleanup->LC FAIMS FAIMS (Optional) LC->FAIMS MS Mass Spectrometer LC->MS FAIMS->MS Identification Peptide Identification MS->Identification Quantification Quantification Identification->Quantification

Caption: A typical experimental workflow for quantitative proteomics.

Troubleshooting_Logic Start Poor H/L Peptide Resolution Check_Chromatography Review Chromatogram Start->Check_Chromatography Coelution_Issue Co-elution or Poor Peak Shape? Check_Chromatography->Coelution_Issue Optimize_LC Optimize LC Method: - Gradient - Flow Rate - Column Coelution_Issue->Optimize_LC Yes Check_MS Review Mass Spectra Coelution_Issue->Check_MS No Optimize_LC->Check_MS Resolution_Issue Poor Mass Resolution? Check_MS->Resolution_Issue Optimize_MS Optimize MS Parameters: - Resolution - Scan Speed Resolution_Issue->Optimize_MS Yes Verify_Peptide Verify Peptide Integrity: - MW - Sequence Resolution_Issue->Verify_Peptide No Consider_FAIMS Implement FAIMS Optimize_MS->Consider_FAIMS Optimize_MS->Verify_Peptide Consider_FAIMS->Verify_Peptide End Improved Resolution Verify_Peptide->End

Caption: A logical troubleshooting workflow for poor peptide resolution.

References

Technical Support Center: Synthesis of Asparagine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of asparagine-containing peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant impurity with a mass of -18 Da from my target peptide. What is the likely cause?

A1: A mass loss of 18 Da is characteristic of dehydration of the asparagine (Asn) side-chain amide, leading to the formation of a β-cyanoalanine residue.[1][2][3] This is a common side reaction, particularly when using carbodiimide-based coupling reagents like DCC or DIC for activating unprotected Fmoc-Asn-OH.[4][5][6][7]

Troubleshooting:

  • Utilize Side-Chain Protection: The most effective way to prevent this side reaction is to use an asparagine derivative with a protected side chain. Fmoc-Asn(Trt)-OH (Trityl) is highly recommended as it effectively prevents dehydration and improves the solubility of the amino acid derivative.[3][4][5][6][8]

  • Alternative Activation Methods: If using unprotected Fmoc-Asn-OH is unavoidable, consider using alternative activation methods. Coupling with BOP (Castro's reagent) or using pre-activated Fmoc-Asn-OPfp (pentafluorophenyl ester) has been shown to yield homogeneous peptides without significant dehydration.[1][2]

Q2: My Fmoc-Asn-OH is poorly soluble in DMF/NMP, leading to incomplete coupling. How can I resolve this?

A2: Poor solubility of Fmoc-Asn-OH is a known issue that hampers efficient synthesis.[3][9]

Troubleshooting:

  • Switch to a Protected Asparagine Derivative: Fmoc-Asn(Trt)-OH exhibits significantly better solubility in standard peptide synthesis solvents like DMF and NMP.[4][5][6][8] This is the most common and effective solution.

  • Use of Pentafluorophenyl Esters: While still facing some solubility challenges with glutamine, Fmoc-Asn-OPfp has been used to improve solubility and achieve good coupling results.[9]

Q3: My peptide synthesis is failing, especially after incorporating an Asn-Gly or Asn-Ser sequence. What could be the problem?

A3: Sequences containing Asp-X or Asn-X (where X is a sterically unhindered amino acid like Gly, Ala, or Ser) are prone to aspartimide formation.[9][10] This side reaction can occur under both acidic and basic conditions and can lead to a mixture of α and β-coupled peptides, as well as chain termination.[10][11]

Troubleshooting:

  • Addition of HOBt to Deprotection Solution: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) solution used for Fmoc deprotection can help suppress aspartimide formation.[10]

  • Backbone Protection: Incorporating a protecting group on the α-nitrogen of the amino acid preceding asparagine, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent aspartimide formation.[10]

  • Novel Protecting Groups: For particularly challenging sequences, consider using advanced protecting groups like cyanosulfurylides for the aspartic acid residue, which have been shown to completely prevent aspartimide formation.[12][13]

Q4: I am synthesizing a peptide with both asparagine and tryptophan, and I'm seeing an unexpected modification on the tryptophan residue after cleavage.

A4: This is likely due to alkylation of the tryptophan indole (B1671886) ring by carbocations generated from the asparagine side-chain protecting group during TFA-mediated cleavage.[1][2] Protecting groups like Mbh (dimethoxybenzhydryl) and Tmob (trimethoxybenzyl) are known to cause this side reaction.[1][2]

Troubleshooting:

  • Use of Scavengers: Add scavengers to the TFA cleavage cocktail to trap the generated carbocations. Thioanisole (B89551) is a commonly used scavenger for this purpose.[7]

  • Select an Alternative Protecting Group: The Trityl (Trt) group is generally more stable and less prone to causing tryptophan alkylation compared to Mbh and Tmob.[] Coupling with Fmoc-Asn-OPfp has also been shown to yield a homogeneous peptide containing both asparagine and tryptophan without this side reaction.[1][2]

Q5: My peptide, which is rich in asparagine, is showing poor coupling efficiency and seems to be aggregating on the resin.

A5: Peptides with a high content of asparagine (and glutamine) are susceptible to aggregation due to the formation of inter-chain hydrogen bonds.[9] This aggregation can sterically hinder the reactive sites, leading to incomplete deprotection and coupling.[10][15][16]

Troubleshooting:

  • Change Synthesis Solvents: Switching to N-methylpyrrolidone (NMP) or adding chaotropic salts or nonionic detergents can help disrupt hydrogen bonding and reduce aggregation.[10]

  • Elevated Temperature and Microwave Synthesis: Performing couplings at a higher temperature or using microwave-assisted peptide synthesis can improve reaction kinetics and overcome aggregation-related issues.[10]

  • Incorporate Pseudoprolines: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[15]

Data Presentation: Comparison of Asparagine Side-Chain Protecting Groups

Protecting GroupKey AdvantagesKey DisadvantagesRecommended for
None (Fmoc-Asn-OH) Low costPoor solubility in DMF/NMP[6][9]; High risk of side-chain dehydration to nitrile[1][2][7]Not recommended for most applications
Trityl (Trt) Excellent prevention of dehydration[4][5]; Greatly improves solubility[6]; Relatively stableSlower cleavage when at the N-terminus of the peptide[4][5]General-purpose use, especially in long or complex peptides
Dimethoxybenzhydryl (Mbh) Prevents dehydrationCan cause tryptophan alkylation during cleavage[1][2]; Slower cleavage compared to Tmob[9]Use with caution in Trp-containing peptides; ensure effective scavengers
Trimethoxybenzyl (Tmob) Prevents dehydration; Faster cleavage than Mbh[9]Can cause tryptophan alkylation during cleavage[1][2]Use with caution in Trp-containing peptides; ensure effective scavengers

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH

  • Resin Swelling: Swell the solid-phase resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Prepare a solution of Fmoc-Asn(Trt)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution to activate.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Cleavage and Deprotection with Scavengers

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan and a protecting group like Mbh or Tmob was used for asparagine, add thioanisole (2.5-5%) to the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the crude peptide. Decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether 2-3 times. Dry the crude peptide under vacuum.

Visualizations

Dehydration_Side_Reaction cluster_activation Activation Step cluster_reaction Side Reaction cluster_prevention Prevention Strategy Fmoc_Asn_OH Fmoc-Asn-OH Activated_Asn Activated Fmoc-Asn Fmoc_Asn_OH->Activated_Asn + Carbodiimide (DCC/DIC) Dehydration Dehydration (-H2O) Activated_Asn->Dehydration Beta_Cyanoalanine β-Cyanoalanine Residue (Mass = -18 Da) Dehydration->Beta_Cyanoalanine Fmoc_Asn_Trt Use Fmoc-Asn(Trt)-OH No_Dehydration No Dehydration Fmoc_Asn_Trt->No_Dehydration Trt group protects side-chain amide

Caption: Asparagine side-chain dehydration reaction and prevention.

Tryptophan_Alkylation Cleavage TFA Cleavage Asn_Mbh_Tmob Peptide with Asn(Mbh/Tmob) Cleavage->Asn_Mbh_Tmob Carbocation Mbh/Tmob Carbocation (+C) Asn_Mbh_Tmob->Carbocation Releases protecting group Alkylated_Trp Alkylated Tryptophan (Side Product) Carbocation->Alkylated_Trp Attacks Trp Trapped_Carbocation Neutralized Species Carbocation->Trapped_Carbocation Trapped by Tryptophan Tryptophan Residue Tryptophan->Alkylated_Trp Scavengers Scavengers (e.g., Thioanisole) Scavengers->Trapped_Carbocation

Caption: Tryptophan alkylation by carbocations during cleavage.

Troubleshooting_Workflow Start Synthesis Problem with Asn Peptide Identify_Issue Identify Primary Issue Start->Identify_Issue Dehydration Impurity (-18 Da) Identify_Issue->Dehydration Dehydration Solubility Poor Coupling / Incomplete Reaction Identify_Issue->Solubility Solubility Aggregation Low Yield / Failed Synthesis Identify_Issue->Aggregation Aggregation Alkylation Trp Modification Identify_Issue->Alkylation Alkylation Solution_Dehydration Use Fmoc-Asn(Trt)-OH Dehydration->Solution_Dehydration Solution_Solubility Use Fmoc-Asn(Trt)-OH Solubility->Solution_Solubility Solution_Aggregation Change Solvent / Use Microwave / Add Pseudoproline Aggregation->Solution_Aggregation Solution_Alkylation Add Scavengers to Cleavage Cocktail Alkylation->Solution_Alkylation

Caption: Troubleshooting workflow for asparagine peptide synthesis.

References

Validation & Comparative

A Comparative Guide to Validating Peptide Sequences with Labeled Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a peptide's amino acid sequence is a critical checkpoint for ensuring its identity, purity, and functionality. The incorporation of isotopically labeled amino acids, such as asparagine, offers a powerful tool for unambiguous sequence confirmation. This guide provides an objective comparison of the primary methods for validating peptide sequences containing labeled asparagine, supported by experimental principles and detailed protocols.

Comparison of Key Validation Methodologies

The two principal techniques for peptide sequence validation are Mass Spectrometry (MS) and Edman degradation. The inclusion of a stable isotope-labeled asparagine residue significantly enhances the confidence of sequence determination, particularly in mass spectrometry-based approaches.

FeatureMass Spectrometry (with Labeled Asparagine)Edman Degradation (with Labeled Asparagine)
Principle Measures the mass-to-charge ratio (m/z) of the intact peptide and its fragments. The labeled asparagine creates a predictable mass shift in the peptide and its corresponding fragment ions, confirming its presence and position.Sequential chemical removal and identification of N-terminal amino acids. The labeled asparagine is identified in its respective cycle by its modified retention time or mass.
Primary Application High-throughput sequencing, de novo sequencing of novel peptides, and confirmation of synthetic peptides.[1][2]N-terminal sequence confirmation of purified peptides.[2][3][4]
Sample Requirement Low picomole to femtomole range. Can analyze complex mixtures.10-100 picomoles of purified peptide.[5]
Sequence Coverage Can provide full sequence coverage.Limited to the N-terminal region, typically up to 30-50 residues.[5]
Throughput High-throughput capabilities.Low-throughput, sequential process.
Data Analysis Requires specialized software for spectral interpretation and can be complex for de novo sequencing. Isotopic labeling simplifies this process.[6][7][8]Relatively straightforward data interpretation based on chromatographic retention times.
Handling of Modifications Can readily identify post-translational modifications.N-terminal modifications can block the sequencing process.
Confirmation of Labeled Asn Unambiguous confirmation through predictable mass shifts in precursor and fragment ions.Identification of the modified phenylthiohydantoin (PTH)-asparagine derivative in the corresponding cycle.
Cost High initial instrument cost, lower cost per sample for high-throughput analysis.Lower initial instrument cost, higher cost per sample for extensive sequencing.

Experimental Protocols

I. Synthesis of a Peptide with Labeled Asparagine

The validation process begins with the synthesis of the peptide incorporating a stable isotope-labeled asparagine (e.g., ¹³C₄, ¹⁵N₂-Asn) at a specific position. This is typically achieved through solid-phase peptide synthesis (SPPS).[9][10]

Materials:

  • Fmoc-protected amino acids (including Fmoc-¹³C₄, ¹⁵N₂-Asn-OH)

  • Rink amide resin (for C-terminal amide peptides)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's free amine using the deprotection solution.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid and couple it to the resin.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the desired position, use the Fmoc-¹³C₄, ¹⁵N₂-Asn-OH.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry.

II. Validation by Mass Spectrometry

Materials:

  • Synthesized peptide with labeled asparagine

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS/MS)

  • Solvents for LC (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Sample Preparation: Dissolve the purified labeled peptide in a suitable solvent.

  • LC Separation: Inject the sample into the LC system to separate the peptide from any minor impurities.

  • MS Analysis (MS1): As the peptide elutes from the LC column, acquire full scan mass spectra (MS1) to determine the m/z of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide containing the labeled asparagine.

  • Tandem MS Analysis (MS/MS): Select the precursor ion corresponding to the labeled peptide for fragmentation (e.g., using collision-induced dissociation - CID).

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the fragment ion series (b- and y-ions).

    • The mass difference between consecutive fragment ions will correspond to the mass of the amino acid residue at that position.

    • Crucially, the fragment ions containing the labeled asparagine will exhibit a predictable mass shift corresponding to the mass of the incorporated isotopes. This provides definitive confirmation of the asparagine's position in the sequence.[11]

III. Validation by Edman Degradation

Materials:

  • Purified peptide with labeled asparagine

  • Automated Edman sequencer

  • Reagents for Edman chemistry (e.g., phenyl isothiocyanate - PITC)

  • HPLC for PTH-amino acid analysis

Procedure:

  • Sample Loading: Load the purified labeled peptide onto the sequencer's sample support.

  • N-terminal Coupling: The N-terminal amino acid is reacted with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[12]

  • Cleavage: The PTC-amino acid is selectively cleaved from the peptide under acidic conditions.

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified by HPLC based on its retention time compared to known standards.

  • Sequential Cycles: The process is repeated for the subsequent amino acids in the chain.

  • Labeled Asparagine Identification: In the cycle corresponding to the position of the labeled asparagine, the resulting PTH-derivative will have a different mass and potentially a slightly altered retention time compared to the unlabeled PTH-asparagine standard, thus confirming its presence at that position.[13]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in validating a peptide sequence with labeled asparagine.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis with Labeled Asparagine Resin Start with Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Loop Wash1->Loop Deprotection2 Fmoc Deprotection Loop->Deprotection2 Repeat for each amino acid Labeled_Asn Couple Labeled Asparagine Deprotection2->Labeled_Asn Wash2 Wash Labeled_Asn->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling_Rest Couple Remaining Amino Acids Deprotection3->Coupling_Rest Cleavage Cleave and Deprotect Coupling_Rest->Cleavage Purification HPLC Purification Cleavage->Purification Final_Peptide Purified Labeled Peptide Purification->Final_Peptide MS_Validation_Workflow cluster_ms Mass Spectrometry Validation Start Labeled Peptide Sample LC LC Separation Start->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion m/z) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion m/z) CID->MS2 Analysis Data Analysis (Sequence Confirmation) MS2->Analysis Result Validated Sequence Analysis->Result Edman_Validation_Workflow cluster_edman Edman Degradation Validation Start Labeled Peptide Sample Coupling Couple with PITC Start->Coupling Cleavage Cleave N-terminal Amino Acid Coupling->Cleavage Conversion Convert to PTH-derivative Cleavage->Conversion HPLC HPLC Analysis Conversion->HPLC Identification Identify PTH-Amino Acid HPLC->Identification Repeat Repeat for Next Residue Identification->Repeat Repeat->Coupling Result Validated N-terminal Sequence Repeat->Result After final cycle

References

A Comparative Guide to the Accurate Quantification of Asparagine using Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative proteomics and metabolomics, the accuracy of your results is paramount. When quantifying amino acids like asparagine (Asn), the choice of internal standard is a critical determinant of data reliability. This guide provides an objective comparison of the ¹³C₄,¹⁵N₂-labeled asparagine (¹³C₄,¹⁵N₂-Asn) standard against other alternatives, supported by experimental data, to inform your selection of the most appropriate quantification tool.

The Gold Standard: Isotope Dilution Mass Spectrometry with Stable Isotope-Labeled Standards

Isotope Dilution Mass Spectrometry (ID-MS) is the benchmark for high-accuracy quantification. This technique relies on the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte of interest to a sample at the earliest stage of analysis. The SIL internal standard, being chemically identical to the endogenous analyte, experiences the same processing variations, such as sample loss during extraction and derivatization, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the endogenous analyte to the SIL standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.

¹³C₄,¹⁵N₂-Asn: A Superior Choice for Asparagine Quantification

Among the available SIL standards for asparagine, the ¹³C₄,¹⁵N₂-Asn, which is labeled with four ¹³C atoms and two ¹⁵N atoms, stands out due to its key performance characteristics. The primary alternatives are typically deuterium (B1214612) (²H or D)-labeled standards. While both can improve quantification accuracy over methods without internal standards, ¹³C- and ¹⁵N-labeled standards are generally considered superior for several reasons[1][2][3].

Key Performance Advantages of ¹³C₄,¹⁵N₂-Asn:

  • Isotopic Stability: The ¹³C and ¹⁵N labels are incorporated into the carbon and nitrogen backbone of the asparagine molecule, making them exceptionally stable and not prone to exchange with unlabeled atoms from the sample matrix or solvents[3]. Deuterium labels, particularly those on heteroatoms, can sometimes be susceptible to back-exchange, which would compromise accuracy[3].

  • Chromatographic Co-elution: Due to the negligible difference in physicochemical properties, ¹³C₄,¹⁵N₂-Asn co-elutes perfectly with endogenous, unlabeled asparagine during liquid chromatography (LC) separation[1]. Deuterated standards can sometimes exhibit a slight chromatographic shift, eluting marginally earlier than the native analyte. This separation can lead to differential matrix effects and, consequently, inaccurate quantification[1].

  • Minimal Isotopic Interference: The natural abundance of ¹³C is approximately 1.1% and ¹⁵N is about 0.37%[]. The mass shift provided by six heavy isotopes in ¹³C₄,¹⁵N₂-Asn ensures a clear separation of the mass signals of the labeled and unlabeled species, minimizing the risk of spectral overlap and interference from the natural isotopic distribution of the analyte.

Quantitative Performance Comparison

While direct head-to-head comparative studies for asparagine quantification using different internal standards are not abundant in the literature, we can compile representative performance data from validated LC-MS/MS methods to illustrate the expected performance. The following tables summarize typical validation parameters.

Table 1: Performance Characteristics of an LC-MS/MS Method for Asparagine Quantification using a ¹³C- and ¹⁵N-Labeled Internal Standard (Representative Data)

ParameterPerformance Metric
Linearity (R²) > 0.999
Lower Limit of Quantification (LLOQ) 2 µM
Accuracy (at LLOQ, Low, Mid, High QC levels) 89.85% - 104.8%[5]
Precision (CV% at LLOQ, Low, Mid, High QC levels) < 7%[5]
Recovery 95.4% - 100.9%[6]

Table 2: Performance Characteristics of an LC-MS/MS Method for Asparagine Quantification using a Deuterated Internal Standard (Representative Data)

ParameterPerformance Metric
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 2 µM[7][8]
Accuracy (at Low, Mid, High QC levels) 96.62% - 106.0%[5]
Precision (CV% at Low, Mid, High QC levels) < 7%[5]
Recovery Not always reported, can be affected by matrix effects

Note: The data in these tables are representative and compiled from different studies. A direct, simultaneous comparison would provide the most definitive results.

The data indicates that while methods using deuterated standards can be validated to be accurate and precise, the inherent advantages of ¹³C- and ¹⁵N-labeling in terms of stability and co-elution provide a higher degree of confidence in the robustness and reliability of the analytical method, especially in complex biological matrices.

Experimental Protocols

A robust experimental protocol is crucial for achieving accurate quantification. Below is a detailed methodology for the quantification of asparagine in a biological matrix (e.g., plasma or cell lysate) using ¹³C₄,¹⁵N₂-Asn as an internal standard.

Sample Preparation
  • Thawing and Aliquoting: Thaw frozen samples on ice. Vortex gently to ensure homogeneity and aliquot the required volume (e.g., 50 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of ¹³C₄,¹⁵N₂-Asn internal standard solution to each sample, calibration standard, and quality control (QC) sample. The concentration of the internal standard should be chosen to be in the mid-range of the expected endogenous asparagine concentrations.

  • Protein Precipitation: To remove proteins that can interfere with the analysis, add a protein precipitation agent, such as a 3-fold volume of ice-cold methanol (B129727) or acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant containing the amino acids to a new tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis. Vortex and centrifuge to pellet any remaining insoluble material.

  • Transfer to Autosampler Vials: Transfer the final reconstituted sample to autosampler vials for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar analytes like asparagine.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Gradient: A gradient elution from high to low organic content is typically used.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • MRM Transitions:

      • Unlabeled Asparagine: Precursor ion (m/z) -> Product ion (m/z)

      • ¹³C₄,¹⁵N₂-Asn: Precursor ion (m/z) -> Product ion (m/z) (shifted by +6 Da)

    • Optimization: The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for both the endogenous asparagine and the ¹³C₄,¹⁵N₂-Asn internal standard for all samples, calibration standards, and QCs.

  • Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards. A linear regression with a 1/x or 1/x² weighting is commonly used.

  • Concentration Calculation: Determine the concentration of asparagine in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Spike Spike with ¹³C₄,¹⁵N₂-Asn IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Dry Down Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (HILIC) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Processing MS->Data Ratio Calculate Peak Area Ratios (Asn / IS) Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Experimental workflow for asparagine quantification.

isotope_dilution_principle Analyte Endogenous Asn (light) Sample Initial Sample Analyte->Sample IS ¹³C₄,¹⁵N₂-Asn (heavy) IS->Sample Known Amount Added Processed Processed Sample Sample->Processed Sample Loss MS Mass Spectrometer Processed->MS Result Accurate Quantification MS->Result Ratio Measurement (light / heavy)

Principle of Isotope Dilution Mass Spectrometry.

Conclusion

References

A Researcher's Guide to Isotopic Purity Analysis of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, the isotopic purity of labeled compounds is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of commercially available Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂, a critical building block in solid-phase peptide synthesis, and details the experimental protocols for its isotopic purity analysis.

Product Performance Comparison

The quality of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ can vary between suppliers. The following table summarizes the publicly available data for isotopic and chemical purity from several vendors. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

SupplierIsotopic Purity (¹³C)Isotopic Purity (¹⁵N)Chemical Purity
Sigma-Aldrich 99 atom %98 atom %≥95% (CP)
MedChemExpress 99% atom99% atom96.9% (HPLC)[1]
BOC Sciences 99% atom98% atom95% (CP)[2]
ChemPep Not specifiedNot specifiedNot specified

Note: CP denotes chemical purity. Atom % refers to the percentage of the specified isotope at the labeled positions.

Experimental Protocols for Isotopic Purity Analysis

The determination of isotopic purity for Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Determination

High-resolution mass spectrometry (HRMS) is a fundamental technique to ascertain the isotopic enrichment of the labeled amino acid.

Experimental Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Analysis prep1 Dissolve Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in a suitable solvent (e.g., ACN/H₂O) prep2 Prepare a dilute solution (e.g., 1-10 µg/mL) prep1->prep2 analysis1 Infuse the sample into an ESI-HRMS (e.g., Orbitrap, TOF) prep2->analysis1 analysis2 Acquire high-resolution mass spectra in positive or negative ion mode analysis1->analysis2 data1 Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) analysis2->data1 data2 Determine the isotopic distribution and calculate the average mass data1->data2 data3 Calculate isotopic enrichment based on the relative intensities of the isotopologues data2->data3

Caption: High-Resolution Mass Spectrometry Workflow.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂.

    • Dissolve the sample in a suitable solvent mixture, such as acetonitrile (B52724)/water (50:50 v/v) with 0.1% formic acid for positive ion mode or without formic acid for negative ion mode, to a final concentration of 1-10 µg/mL.

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire data in full scan mode over a mass range that includes the expected molecular ion of the labeled compound (m/z around 603 for [M+H]⁺).

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully labeled Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂. The theoretical exact mass of the protonated molecule ([C₃₄¹³C₄H₃₂¹⁵N₂O₅+H]⁺) is approximately 603.25.

    • Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, etc., peaks will be different from the unlabeled compound due to the incorporation of ¹³C and ¹⁵N.

    • Calculate the isotopic enrichment by comparing the experimental isotopic distribution to the theoretical distribution for the desired level of labeling. Specialized software can be used for deconvolution and accurate calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Purity

NMR spectroscopy provides detailed information about the position and extent of isotopic labeling. Both ¹H and ¹³C NMR are valuable techniques.

Logical Diagram for NMR Analysis Approach

cluster_nmr NMR Spectroscopy cluster_h1 ¹H NMR Interpretation cluster_c13 ¹³C NMR Interpretation cluster_result Purity Determination start Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ Sample h1_nmr ¹H NMR Analysis start->h1_nmr c13_nmr ¹³C NMR Analysis start->c13_nmr h1_coupling Observe ¹H-¹³C and ¹H-¹⁵N couplings h1_nmr->h1_coupling c13_signals Observe intense signals for labeled carbons c13_nmr->c13_signals h1_integration Integrate satellite peaks vs. central peak h1_coupling->h1_integration purity Confirm Positional Labeling & Quantify Isotopic Purity h1_integration->purity c13_unlabeled Absence/low intensity of signals at unlabeled positions c13_signals->c13_unlabeled c13_unlabeled->purity

Caption: NMR-based Isotopic Purity Verification.

¹H NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • The protons attached to the four ¹³C-labeled carbons will exhibit characteristic one-bond and two-bond ¹H-¹³C coupling, resulting in satellite peaks flanking the main proton signal.

    • The protons on the amide nitrogens will show coupling to ¹⁵N.

    • The isotopic purity can be estimated by comparing the integration of the satellite peaks to the central peak corresponding to any unlabeled species.

¹³C NMR Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The spectrum should show four intense signals corresponding to the ¹³C-labeled carbons in the asparagine backbone.

    • The absence or very low intensity of signals at the natural abundance chemical shifts for the corresponding unlabeled carbons confirms high isotopic enrichment.

Potential Impurities and Their Analysis

Besides isotopic variants with lower enrichment, chemical impurities can also be present in Fmoc-Asn(Trt)-OH. Common impurities in Fmoc-amino acids can include:

  • Unprotected amino acid: The free amino acid without the Fmoc protecting group.

  • Dipeptide formation: Fmoc-Asn(Trt)-Asn(Trt)-OH formed during the synthesis of the protected amino acid.

  • Racemization: Presence of the D-enantiomer.

  • By-products from the trityl group: Triphenylmethanol or other related species.

These impurities are typically analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A reversed-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) is a common method for separating these impurities.

Conclusion

The isotopic and chemical purity of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is a critical factor for the successful synthesis of accurately labeled peptides for use in sensitive applications such as quantitative proteomics and metabolic flux analysis. Researchers should carefully evaluate the specifications provided by different suppliers and, when necessary, perform their own purity analysis using the robust MS and NMR methodologies outlined in this guide. By ensuring the high quality of this essential building block, the integrity and reproducibility of downstream experiments can be significantly enhanced.

References

A Comparative Guide to Protecting Groups for Asparagine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents unique challenges. The inherent properties of asparagine, particularly the amide group in its side chain, can lead to solubility issues and undesirable side reactions, compromising the purity and yield of the final peptide. The strategic selection of a protecting group for the asparagine side chain is therefore a critical factor in successful peptide synthesis.

This guide provides an objective comparison of commonly used protecting groups for the side chain of asparagine in Fmoc-based solid-phase peptide synthesis. We will delve into their performance, supported by available experimental data, and provide detailed experimental protocols for their use.

The Challenge of Incorporating Asparagine

The two primary obstacles encountered when incorporating asparagine into a peptide sequence are:

  • Poor Solubility: The unprotected Fmoc-Asn-OH amino acid derivative exhibits low solubility in common SPPS solvents such as N,N-dimethylformamide (DMF), which can hinder coupling efficiency.[1][2][3][4]

  • Side Reactions: The side-chain amide is susceptible to two major side reactions:

    • Nitrile Formation: Dehydration of the amide to a nitrile can occur during the activation step of the carboxyl group, particularly when using carbodiimide-based coupling reagents.[2][5]

    • Aspartimide Formation: Base-catalyzed cyclization involving the backbone amide nitrogen and the side-chain amide can lead to the formation of a succinimide (B58015) ring. This aspartimide intermediate can then rearrange to form β-aspartyl peptides or undergo racemization, resulting in a mixture of difficult-to-separate impurities.[6]

To mitigate these issues, several acid-labile protecting groups have been developed for the asparagine side chain. This guide will focus on the most widely used and well-documented of these: Trityl (Trt), 4-Methoxytrityl (Mmt), and Xanthenyl (Xan).

Comparative Performance of Asparagine Protecting Groups

The ideal protecting group should not only prevent side reactions and enhance solubility but also be readily removable under conditions that do not compromise the integrity of the peptide. The following table summarizes the key characteristics and performance of the Trt, Mmt, and Xan protecting groups.

Protecting GroupKey AdvantagesPotential DisadvantagesTypical Cleavage Conditions
Trityl (Trt) - Robust and widely used.- Significantly improves solubility of Fmoc-Asn-OH in DMF.[4][7]- Effectively prevents nitrile formation.[4]- Cleavage can be slow, especially when Asn(Trt) is at the N-terminus of the peptide, potentially requiring extended cleavage times (up to 4 hours).[8]- Can be less effective in preventing aspartimide formation in highly susceptible sequences.[9]Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 1-3 hours.[10]
4-Methoxytrityl (Mmt) - More acid-labile than Trt, allowing for faster and milder cleavage conditions.[3]- Generally provides good solubility.- Rapid cleavage, even for N-terminal Asn(Mmt) residues.- The increased acid lability may lead to premature deprotection in very long syntheses with numerous cycles.1% TFA in DCM for selective deprotection.[3] Standard TFA cleavage cocktails for final deprotection.
Xanthenyl (Xan) - Reported to yield purer peptides in some cases compared to Trt.[11]- An alternative to trityl-based groups.- May be less effective at preventing aspartimide formation compared to Trt in some sequences.Standard TFA cleavage cocktails.[11]

Quantitative Data Summary

Protecting GroupModel PeptideCrude Purity (%)Overall Yield (%)Notes
Fmoc-Asn(Trt)-OH Not Specified>97.0 (HPLC)Not SpecifiedResults in significantly purer peptides compared to unprotected Asn.
Fmoc-Asn(Xan)-OH Challenging PeptidesPurer than Tmob or TrtNot SpecifiedFor several model peptides, Xan protection resulted in purer products.[11]

Note: The performance of a protecting group is highly sequence-dependent. The data presented here should be considered as a general guide.

Experimental Protocols

The following are detailed protocols for the incorporation of asparagine using the Trt, Mmt, and Xan protecting groups in manual or automated Fmoc-SPPS.

Protocol 1: Standard Coupling of Protected Asparagine

This protocol is applicable to Fmoc-Asn(Trt)-OH, Fmoc-Asn(Mmt)-OH, and Fmoc-Asn(Xan)-OH.

Materials:

  • Fmoc-protected asparagine derivative (e.g., Fmoc-Asn(Trt)-OH)

  • Peptide synthesis resin (e.g., Rink Amide resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3-4 equivalents of the Fmoc-protected asparagine derivative and 3-4 equivalents of the coupling reagent (e.g., HBTU) in DMF.

    • Add 6-8 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (see table below)

  • Cold diethyl ether

Cleavage Cocktails:

Reagent CocktailComposition (v/v)Use Case
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, effective for peptides containing multiple sensitive residues.
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)Suitable for peptides containing Trt-protected residues.
Standard TFA TFA / Water / TIS (95:2.5:2.5)Commonly used for routine cleavage of peptides with acid-labile protecting groups.[10]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Add the appropriate cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. For N-terminal Asn(Trt), a longer cleavage time of up to 4 hours may be necessary.[8]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_protection Asparagine Protection Workflow Start Start SPPS Swell Swell Resin Start->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Activate_Asn Activate Protected Asn (e.g., Fmoc-Asn(Trt)-OH + HBTU/DIPEA) Fmoc_Deprotect->Activate_Asn Couple_Asn Couple Protected Asn Activate_Asn->Couple_Asn Wash Wash Resin Couple_Asn->Wash Next_AA Couple Next Amino Acid Wash->Next_AA Repeat Repeat Cycles Next_AA->Repeat Repeat->Fmoc_Deprotect for next cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect at end of synthesis Cleave Cleavage & Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify Purify Peptide (HPLC) Cleave->Purify End End Purify->End

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a protected asparagine residue.

G cluster_side_reactions Potential Side Reactions of Asparagine Asn_Residue Asparagine Residue in Peptide Chain Side Chain: -CH2-CO-NH2 Activation Activation of C-terminal Carboxyl Group Asn_Residue->Activation during coupling Base_Treatment Base Treatment (e.g., Piperidine) Asn_Residue->Base_Treatment during Fmoc deprotection Nitrile Nitrile Formation Side Chain: -CH2-CN Activation->Nitrile Aspartimide Aspartimide Formation Succinimide Ring Base_Treatment->Aspartimide Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide Racemization Racemized Peptide Aspartimide->Racemization

Caption: Key side reactions involving the asparagine side chain during solid-phase peptide synthesis.

G cluster_cleavage Final Cleavage and Deprotection Logic Peptide_Resin Protected Peptide on Resin Select_Cocktail Select Cleavage Cocktail (based on peptide sequence) Peptide_Resin->Select_Cocktail TFA_Treatment Treat with TFA Cocktail (2-4 hours) Select_Cocktail->TFA_Treatment Cleaved_Peptide Cleaved & Deprotected Peptide in TFA Solution TFA_Treatment->Cleaved_Peptide Precipitation Precipitate with Cold Ether Cleaved_Peptide->Precipitation Crude_Peptide Crude Peptide Pellet Precipitation->Crude_Peptide

Caption: Logical workflow for the final cleavage and deprotection step in Fmoc-SPPS.

References

Assessing the Stability of the Trityl Group During Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The trityl (Trt) group is a cornerstone protecting group in organic synthesis, particularly valued in the assembly of complex biomolecules like oligonucleotides and peptides. Its bulky nature and, most notably, its susceptibility to cleavage under mild acidic conditions make it an invaluable tool for selectively shielding hydroxyl, amino, and thiol functionalities. This guide provides an objective comparison of the trityl group's stability against other common protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison at a Glance

The choice of a protecting group is a critical decision that influences the efficiency, yield, and purity of a multi-step synthesis. The following tables summarize the stability of the trityl group and its common variants in comparison to other frequently used protecting groups under various conditions.

Table 1: Relative Acid Lability of Trityl and Methoxy-Substituted Trityl Groups

The acid lability of the trityl group can be fine-tuned by the introduction of electron-donating methoxy (B1213986) groups on the phenyl rings. This increased lability is due to the enhanced stability of the resulting carbocation intermediate upon cleavage.

Protecting GroupAbbreviationRelative Rate of Cleavage (Approx.)Typical Deprotection Conditions
TritylTrt180% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[1]
MonomethoxytritylMMT10Dilute TFA (e.g., 1-3%) in DCM[2]
DimethoxytritylDMT100Very mild acid (e.g., 3% DCA in DCM)[3]
Table 2: Comparative Stability of Trityl, Silyl (B83357), and Boc Protecting Groups

This table provides a qualitative and quantitative comparison of the trityl group with commonly used silyl and carbamate (B1207046) protecting groups, highlighting their orthogonal stability profiles.

FeatureTrityl (Trt)Silyl (e.g., TBDMS)tert-Butoxycarbonyl (Boc)
Lability Acid-labile[1]Fluoride-labile; Acid-labile (slower than Trt)Acid-labile[]
Stability Stable to bases and nucleophiles[2]Stable to a wide range of non-fluoride reagentsStable to bases and nucleophiles[]
Orthogonality Orthogonal to Fmoc (base-labile)[5]Orthogonal to many protecting groupsOrthogonal to Fmoc (base-labile)
Relative Acid Stability Less stable than BocGenerally more stable than TrtMore stable than Trt
Typical Deprotection 80% AcOH; dilute TFA[1]TBAF in THF; HF-Pyridine25-50% TFA in DCM[]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthetic outcomes. The following are representative protocols for the deprotection of the trityl group in the context of oligonucleotide and peptide synthesis.

Protocol 1: Manual Detritylation of Oligonucleotides

This protocol describes the removal of the 5'-DMT group from a synthetic oligonucleotide.

Materials:

  • Trityl-on oligonucleotide

  • 80% Acetic acid in water (v/v)

  • 3 M Sodium acetate (B1210297) solution

  • Ethanol (95% or absolute)

  • Deionized water

Procedure:

  • The crude trityl-on oligonucleotide is dried completely in a microcentrifuge tube.

  • Dissolve the dried oligonucleotide in 80% acetic acid at room temperature.

  • Allow the solution to stand for 20-30 minutes. The solution will turn a distinct orange color due to the formation of the dimethoxytrityl cation.

  • Add 0.1 volumes of 3 M sodium acetate to neutralize the acid.

  • Precipitate the detritylated oligonucleotide by adding 3 volumes of cold ethanol.

  • Vortex the mixture and centrifuge at high speed for 5-10 minutes to pellet the oligonucleotide.

  • Carefully decant the supernatant containing the cleaved trityl group.

  • Wash the pellet with 70% ethanol, centrifuge again, and decant the supernatant.

  • Dry the oligonucleotide pellet under vacuum.

Protocol 2: Final Cleavage and Deprotection in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the final step in Fmoc-SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including Trt, are removed simultaneously.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin thoroughly with DCM to remove any residual DMF from the synthesis cycles.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). The TIS acts as a scavenger to trap the reactive trityl cations generated during deprotection, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

  • Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color, and the solution will likely develop a yellow or orange hue if Trt groups are present.

  • Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail or TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove residual scavengers and cleavage byproducts.

  • Dry the peptide pellet under vacuum.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of the trityl protecting group in synthesis.

G cluster_SPPS Solid-Phase Peptide Synthesis Cycle (Fmoc/Trt) Resin Peptide-Resin (Fmoc-AA-OH) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA(Trt)-OH, DIC, HOBt) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Next Cycle

Caption: Workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Caption: Orthogonal deprotection strategy in Fmoc-SPPS.

References

A Researcher's Guide to Cross-Validation of Proteomics Data with Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein abundance is fundamental to unraveling complex cellular processes and advancing therapeutic discovery. Isotopic labeling coupled with mass spectrometry stands as a cornerstone of quantitative proteomics. However, the selection of a labeling strategy can profoundly influence experimental results. This guide provides an objective comparison of common isotopic labeling techniques, supported by experimental data, to aid in the selection of appropriate methods and ensure the robustness of findings through effective cross-validation.

The landscape of quantitative proteomics is dominated by several powerful isotopic labeling strategies, each with distinct principles and performance characteristics. The primary goal of these techniques is to introduce a stable isotope label into proteins or peptides, allowing for the differentiation and relative or absolute quantification of proteins from different samples within a single mass spectrometry analysis.[1][2] This co-analysis minimizes experimental variability and enhances quantitative accuracy.[3] This guide focuses on a comparative analysis of three widely used labeling standards: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantification (iTRAQ).

Comparative Analysis of Labeled Standards

The choice of an isotopic labeling strategy is a critical decision in the design of quantitative proteomics experiments. The following table summarizes key performance metrics for SILAC, TMT, and iTRAQ, offering a quantitative basis for comparison. These values are compiled from various studies and should be considered in the context of the specific experimental conditions and instrumentation used.[4][5]

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)TMT (Tandem Mass Tags)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)
Labeling Principle Metabolic incorporation of "heavy" amino acids in vivo.[2]Chemical labeling of primary amines on peptides in vitro.[1]Chemical labeling of primary amines on peptides in vitro.[1]
Multiplexing Capacity Typically 2-3 samples, up to 4 with NeuCode amino acids.[2]Up to 18 samples simultaneously.[6]4-plex or 8-plex.[3]
Quantification Level MS1 (precursor ion).[7]MS2 or MS3 (reporter ion).[1][8]MS2 (reporter ion).[1][3]
Accuracy High, as labeling occurs early in the workflow.[9]Good, but can be affected by co-isolation interference at the MS2 level.[8]Good, but can be affected by co-isolation interference.[4]
Precision High.[4]High, especially with MS3-based quantification.[8]High.[4]
Proteome Coverage Deep, but limited to cell culture experiments.[4]Deep and applicable to a wide range of sample types.[7]Deep and applicable to a wide range of sample types.[4]
Sample Types Proliferating cells in culture.[2]Cells, tissues, biofluids.[2]Cells, tissues, biofluids.[1]

Experimental Workflows and Protocols

Reproducible and well-documented experimental workflows are the foundation of reliable proteomics research.[6] Below are generalized workflows and detailed protocols for SILAC, TMT, and iTRAQ labeling.

General Proteomics Workflow

A typical quantitative proteomics experiment involves several key stages, from sample preparation to data analysis.[6] The specific labeling strategy is integrated into this broader workflow.

General Proteomics Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis cluster_data Data Processing ProteinExtraction Protein Extraction ProteinQuantification Protein Quantification ProteinExtraction->ProteinQuantification ReductionAlkylation Reduction & Alkylation ProteinQuantification->ReductionAlkylation EnzymaticDigestion Enzymatic Digestion ReductionAlkylation->EnzymaticDigestion Labeling Peptide Labeling (TMT/iTRAQ) or Metabolic Labeling (SILAC) EnzymaticDigestion->Labeling SampleCleanup Sample Cleanup (e.g., SPE) Labeling->SampleCleanup Fractionation Peptide Fractionation (Optional) SampleCleanup->Fractionation LCMS LC-MS/MS Analysis SampleCleanup->LCMS Fractionation->LCMS DatabaseSearch Database Search & Peptide Identification LCMS->DatabaseSearch Quantification Protein Quantification DatabaseSearch->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

A generalized workflow for quantitative proteomics experiments.
Detailed Experimental Protocols

1. SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

The SILAC method involves the metabolic incorporation of isotopically labeled amino acids into proteins in vivo.[2]

  • Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium containing standard amino acids (e.g., 12C6-Arginine and 12C6-Lysine), while the other is cultured in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6-Lysine).

  • Incorporation: Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.

  • Sample Mixing: After experimental treatment, harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein amount.

  • Protein Extraction and Digestion: Lyse the mixed cell pellet to extract proteins. The proteins are then denatured, reduced, alkylated, and digested into peptides, typically with trypsin.[7]

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. Quantification is performed at the MS1 level by comparing the signal intensities of the "light" and "heavy" peptide pairs.[7]

2. TMT (Tandem Mass Tags) Labeling

TMT labeling is a chemical approach that tags peptides in vitro with isobaric reagents.[1]

  • Protein Extraction and Digestion: Extract proteins from each sample, quantify the protein concentration, and then reduce, alkylate, and digest them into peptides.

  • TMT Reagent Reconstitution: Reconstitute the TMT reagents in an anhydrous solvent like acetonitrile (B52724) according to the manufacturer's instructions.[10]

  • Labeling Reaction: Add the appropriate TMT reagent to each peptide sample. Ensure the pH of the reaction is optimal (typically pH 8.0-8.5) and incubate at room temperature for 1-2 hours.[10]

  • Quenching: Stop the labeling reaction by adding hydroxylamine.[10]

  • Sample Combination: Combine the TMT-labeled peptide samples in a 1:1:1... ratio.[10]

  • Sample Cleanup: Desalt the combined sample using a C18 solid-phase extraction (SPE) cartridge to remove unreacted TMT reagents and other contaminants.[10]

  • Mass Spectrometry Analysis: Analyze the combined peptide sample by LC-MS/MS. Quantification is based on the intensities of the reporter ions generated in the MS/MS or MS3 spectra.[1]

3. iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) Labeling

The iTRAQ protocol is similar to the TMT protocol, involving the chemical labeling of peptides.[10]

  • Protein Extraction and Digestion: As with TMT, extract and digest proteins from each sample into peptides.

  • Peptide Quantification: Determine the peptide concentration for each sample.

  • iTRAQ Reagent Reconstitution: Dissolve the iTRAQ reagents in isopropanol (B130326) as per the manufacturer's protocol.[10]

  • Labeling Reaction: Add the specific iTRAQ reagent to each peptide sample and incubate at room temperature for 2 hours.[10]

  • Sample Combination: Pool the iTRAQ-labeled peptide samples.[10]

  • Sample Cleanup: Clean up the combined sample using a cation exchange (SCX) or reversed-phase SPE cartridge to remove unreacted reagents.[10]

  • Mass Spectrometry Analysis: Analyze the combined peptide sample by LC-MS/MS.

  • Data Analysis: Identify peptides and determine the relative protein abundance by quantifying the reporter ion signals in the MS/MS spectra.[10]

Signaling Pathway Analysis: EGFR Signaling

Proteomics studies are often employed to investigate changes in signaling pathways in response to various stimuli. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied pathway that plays a crucial role in cell proliferation, differentiation, and survival.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates

Simplified diagram of the EGFR signaling pathway.

Cross-Validation and Orthogonal Methods

Validation is a critical step to confirm findings from proteomics experiments.[11] Cross-validation can be performed by using a different isotopic labeling method to re-analyze the same samples. For instance, a subset of differentially expressed proteins identified in a TMT experiment could be re-quantified using a targeted proteomics approach like Parallel Reaction Monitoring (PRM) with stable isotope-labeled peptide standards. Furthermore, orthogonal validation methods that do not rely on mass spectrometry, such as Western blotting or ELISA, should be employed to confirm the changes in protein abundance for key proteins of interest.[11] This multi-faceted approach to validation provides greater confidence in the biological significance of the proteomics results.

References

A Researcher's Guide to Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of proteins is paramount. Stable isotope-labeled amino acids are indispensable tools in mass spectrometry-based quantitative proteomics. This guide provides a comprehensive comparison of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂, an isotopically labeled asparagine derivative, with other alternatives, supported by an understanding of the underlying chemistry of peptide synthesis.

Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ is a specialized building block for solid-phase peptide synthesis (SPPS) designed for use as an internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The incorporation of four ¹³C atoms and two ¹⁵N atoms results in a significant and well-defined mass shift, enabling accurate differentiation from the corresponding unlabeled peptide.

Performance Comparison: The Critical Role of Side-Chain Protection

The primary advantage of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ lies not just in its isotopic label but in the trityl (Trt) protecting group on the asparagine side chain. Asparagine is notoriously problematic during SPPS due to the propensity of its side-chain amide to undergo undesirable side reactions.

Key Challenges with Unprotected Asparagine in SPPS:

  • Deamidation: The amide group in the asparagine side chain can cyclize to form a succinimide (B58015) intermediate, especially during the activation step for peptide bond formation. This intermediate can then hydrolyze to form a mixture of aspartyl and isoaspartyl residues, leading to impurities that are difficult to separate from the target peptide.[1][2][3]

  • Nitrile Formation: Dehydration of the side-chain amide to a nitrile can occur during activation with carbodiimide (B86325) reagents, resulting in a significant and undesirable modification of the peptide.[1]

  • Racemization: The succinimide intermediate is prone to racemization, leading to the incorporation of D-asparagine and compromising the stereochemical integrity of the synthetic peptide.[2][4]

The bulky trityl (Trt) protecting group on the side chain of asparagine in Fmoc-Asn(Trt)-OH effectively mitigates these side reactions.[5][6] This protection ensures higher purity of the final isotopically labeled peptide standard, which is crucial for accurate quantification.

Comparison with Alternatives
FeatureFmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂Unprotected Fmoc-Asn-¹³C₄,¹⁵N₂Other Protecting Groups (e.g., Mbh, Tmob)
Prevention of Deamidation HighLowModerate to High
Prevention of Nitrile Formation HighLowHigh
Final Peptide Purity HighLow to ModerateModerate to High
Solubility in SPPS Solvents GoodPoorVariable
Cleavage Conditions Standard TFA cleavageNot applicableMay require specific scavengers to prevent side reactions with other residues like tryptophan[1]

Experimental Protocols

While specific protocols for a given peptide synthesis will vary, the following provides a general workflow for the incorporation of Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ and its use as an internal standard for absolute quantification.

Solid-Phase Peptide Synthesis (SPPS) Protocol

A standard Fmoc-SPPS protocol is employed for the synthesis of the heavy-labeled peptide.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the growing peptide chain.

3. Amino Acid Coupling:

  • Activate the Fmoc-amino acid (including Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂) using a coupling reagent such as HBTU/HOBt or DIC/Oxyma in the presence of a base like N,N-diisopropylethylamine (DIEA).

  • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

4. Washing:

  • Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Repeat:

  • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group.

7. Purification and Characterization:

  • Purify the crude heavy-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry.

Absolute Quantification using the Labeled Peptide Standard

1. Sample Preparation:

  • Lyse the cells or tissue to extract the protein sample.

  • Digest the proteins into peptides using a protease like trypsin.

2. Spiking the Internal Standard:

  • Add a known amount of the purified heavy-labeled peptide (e.g., containing the Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ residue) to the digested biological sample.

3. LC-MS/MS Analysis:

  • Analyze the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Develop a multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) method to specifically detect and quantify both the light (endogenous) and heavy (internal standard) versions of the target peptide.

4. Data Analysis:

  • Calculate the ratio of the peak areas of the light and heavy peptides.

  • Determine the absolute quantity of the endogenous peptide in the original sample based on the known concentration of the spiked heavy peptide standard.[7][8]

Visualizing the Workflow and Rationale

Experimental Workflow for Absolute Quantification

G cluster_synthesis Peptide Synthesis cluster_quantification Quantitative Analysis s1 Fmoc-Asn(Trt)-OH-¹³C₄,¹⁵N₂ s2 Solid-Phase Peptide Synthesis (SPPS) s1->s2 Incorporate s3 Purified Heavy Peptide Standard s2->s3 Cleave & Purify q3 Spike with Heavy Standard s3->q3 q1 Biological Sample (Proteins) q2 Tryptic Digestion q1->q2 q2->q3 q4 LC-MS/MS Analysis q3->q4 q5 Absolute Quantification q4->q5

Caption: Workflow for absolute protein quantification.

Rationale for Using Trt-Protected Asparagine

G cluster_unprotected Challenges cluster_protected Advantages unprotected Unprotected Asn Side Chain deamidation Deamidation unprotected->deamidation nitrile Nitrile Formation unprotected->nitrile racemization Racemization unprotected->racemization protected Trt-Protected Asn Side Chain purity High Purity protected->purity yield Improved Yield protected->yield reliability Reliable Synthesis protected->reliability

Caption: Benefits of Trt protection for asparagine.

References

Safety Operating Guide

Fmoc-Asn(Trt)-OH-13C4,15N2 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of specialty chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Fmoc-Asn(Trt)-OH-13C4,15N2, ensuring compliance with safety regulations and building trust in our commitment to laboratory and environmental safety.

Hazard Assessment and Classification

This compound is an isotopically labeled amino acid derivative. The stable, non-radioactive isotopes ¹³C and ¹⁵N do not confer radiological hazards; therefore, the disposal protocol is dictated by the chemical properties of the Fmoc-Asn(Trt)-OH molecule.[][2][]

Safety Data Sheets (SDS) for the non-labeled parent compound, Fmoc-Asn(Trt)-OH, indicate that it is classified as an environmental hazard.[4] It is considered toxic to aquatic organisms and may cause long-lasting harmful effects to the aquatic environment.[4][5] For transportation, it is classified under DOT UN 3077, "Environmentally hazardous substance, solid, N.O.S.".[4] Although some sources may describe it as non-hazardous in other contexts, this environmental classification necessitates handling it as regulated chemical waste for disposal.[6]

Hazard Profile: this compound
Physical State Solid, white to yellowish powder.[4]
Chemical Stability Stable under normal conditions.[4]
Primary Hazard Environmental Hazard - Toxic to aquatic life.[4][5]
Radiological Hazard None. Contains stable, non-radioactive isotopes.[][2]
Disposal Classification Hazardous Chemical Waste.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, under no circumstances should this chemical be disposed of via the following methods:

  • Drain Disposal: Never pour this compound or solutions containing it down the laboratory sink.[7][8] This is strictly prohibited for environmentally hazardous substances.

  • Regular Trash Disposal: As a hazardous chemical, it must not be disposed of in the regular solid waste stream.[8][9]

Step-by-Step Disposal Protocol

The overriding principle for managing laboratory waste is that a disposal plan should be in place before any activity begins.[10] Follow these steps to ensure the safe and proper disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

2. Waste Segregation:

  • Collect waste this compound separately from other waste streams.

  • It should be disposed of as solid chemical waste. Do not mix it with liquid waste, sharps, or non-hazardous waste.[10]

  • Ensure incompatible chemicals are not mixed in the same waste container.[10][11]

3. Container Selection:

  • Use a dedicated, sealable, and chemically compatible container for the solid waste.[9][11]

  • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.[9]

  • The original product container can be an ideal choice if it is intact.[11]

4. Waste Container Labeling:

  • Properly label the waste container immediately upon adding the first amount of waste.[7]

  • The label must be clear and include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific hazard associated with the chemical (e.g., "Environmental Hazard").

    • The date when waste was first added to the container.

5. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][11]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][9]

  • Keep the waste container closed at all times except when adding waste.[7][10]

  • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[9][11]

6. Arranging for Disposal:

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but check institutional policies), arrange for its collection.[7][11]

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a hazardous waste pickup.[7]

  • Follow their specific procedures for pickup requests and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound cluster_1 Prohibited Disposal Routes start Waste Generated: This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hazard_check 2. Assess Hazard: Is it Hazardous? ppe->hazard_check drain Drain Disposal trash Regular Trash collect_waste 3. Collect in a Labeled, Compatible Container as 'Hazardous Chemical Waste' hazard_check->collect_waste Yes (Environmental Hazard) store_waste 4. Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_waste contact_ehs 5. Container Full or Time Limit Reached: Contact EH&S for Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.